Pent-4-ene-1-sulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
pent-4-ene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-2-3-4-5-9(6,7)8/h2H,1,3-5H2,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYDOCPILYZNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472611 | |
| Record name | 4-Pentene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245368-50-7 | |
| Record name | 4-Pentene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pent-4-ene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Pent-4-ene-1-sulfonamide
Foreword: The Strategic Importance of Unsaturated Sulfonamides
In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone scaffold. Its prevalence in a wide array of therapeutic agents is a testament to its unique physicochemical properties, which can enhance binding affinity, improve pharmacokinetic profiles, and serve as a versatile synthetic handle.[1][2] The incorporation of unsaturation, as in Pent-4-ene-1-sulfonamide, further expands the synthetic utility of this privileged motif, opening avenues for late-stage functionalization and the exploration of novel chemical space. This guide provides a comprehensive overview of the synthetic strategies for this compound, offering researchers and drug development professionals a detailed and practical resource.
I. Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify plausible synthetic disconnections and key starting materials. Two primary strategies emerge from this analysis, each with its own set of advantages and challenges.
Strategy 1 focuses on the direct formation of the carbon-sulfur bond via an anti-Markovnikov addition of a sulfonamide to a terminal alkene. This approach is highly atom-economical and leverages modern catalytic methods.
Strategy 2 involves the formation of the sulfur-nitrogen bond as the final key step. This more traditional approach relies on the synthesis of a reactive sulfonyl chloride intermediate, which is then coupled with an amine source.
II. Strategy 1: Photocatalytic Anti-Markovnikov Hydroamination of Pent-1-ene
Recent advances in photoredox catalysis have enabled the direct anti-Markovnikov hydroamination of unactivated alkenes with sulfonamides, providing a powerful and direct route to molecules such as this compound.[3][4] This method proceeds via the generation of a sulfonamidyl radical, which adds to the terminal carbon of the alkene.
A. Mechanistic Rationale
The reaction is typically catalyzed by an iridium-based photocatalyst in the presence of a base and a hydrogen atom donor.[5][6] The proposed catalytic cycle is initiated by the excitation of the photocatalyst with visible light. The excited-state photocatalyst then engages in a proton-coupled electron transfer (PCET) with the sulfonamide, facilitated by the base, to generate a sulfonamidyl radical. This radical then adds to the terminal carbon of pent-1-ene in an anti-Markovnikov fashion. The resulting carbon-centered radical is then quenched by a hydrogen atom donor to afford the final product and regenerate the catalyst.
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An In-Depth Technical Guide to the Chemical Properties of Pent-4-ene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pent-4-ene-1-sulfonamide is a bifunctional organic molecule that incorporates a terminal alkene and a primary sulfonamide group. This unique combination of functionalities makes it a valuable building block in synthetic organic chemistry and a compound of interest in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs.[1] The terminal alkene provides a versatile handle for a variety of chemical transformations, such as addition reactions and polymerizations. This guide provides a comprehensive overview of the chemical properties of this compound, including its structure, synthesis, reactivity, and analytical characterization.
Molecular Structure and Physicochemical Properties
This compound, with the CAS number 245368-50-7, possesses a five-carbon aliphatic chain with a double bond at the C4-C5 position and a sulfonamide group at the C1 position.[2][3][4][5][6]
Table 1: Physicochemical Properties of this compound[5]
| Property | Value |
| Molecular Formula | C₅H₁₁NO₂S |
| Molecular Weight | 149.21 g/mol |
| IUPAC Name | This compound |
| SMILES | C=CCCCS(=O)(=O)N |
| CAS Number | 245368-50-7 |
| Computed XLogP3 | 0.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
Synthesis of this compound
A plausible and common method for the synthesis of this compound involves a two-step process starting from a suitable pentenyl precursor. The general strategy is the preparation of the corresponding sulfonyl chloride followed by amination.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Pent-4-ene-1-sulfonyl chloride
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.1 eq). Add a solution of 5-bromo-1-pentene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. Maintain the reaction temperature below 30°C.
-
Sulfonylation: Cool the Grignard reagent to -78°C (dry ice/acetone bath). Bubble sulfur dioxide (SO₂) gas through the solution until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Chlorination: Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the reaction mixture at -78°C. Allow the mixture to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction with ice-water. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude pent-4-ene-1-sulfonyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Amination: Dissolve the crude pent-4-ene-1-sulfonyl chloride in a suitable solvent such as THF or dichloromethane. Cool the solution to 0°C in an ice bath.
-
Add an excess of concentrated aqueous ammonia (NH₄OH) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its two primary functional groups: the terminal alkene and the sulfonamide.
Reactions of the Terminal Alkene
The terminal double bond is susceptible to a variety of addition reactions, making it a versatile synthetic handle.
-
Electrophilic Additions: The alkene can undergo classic electrophilic additions, such as hydrohalogenation, hydration, and halogenation.
-
Radical Additions: In the presence of a radical initiator, it can participate in radical addition reactions.
-
Metathesis: The terminal alkene is a suitable substrate for olefin metathesis reactions, allowing for the formation of new carbon-carbon double bonds.
-
Hydroamination: The alkene can undergo intramolecular or intermolecular hydroamination reactions, a powerful tool for the synthesis of nitrogen-containing heterocycles or substituted amines.
Diagram 2: Reactivity of the Alkene Moiety
Caption: Key reactions involving the terminal alkene of this compound.
Reactions of the Sulfonamide Group
The sulfonamide group exhibits its own characteristic reactivity.
-
Acidity and N-Alkylation/Arylation: The protons on the sulfonamide nitrogen are weakly acidic and can be deprotonated by a strong base. The resulting anion is nucleophilic and can be alkylated or arylated.
-
Hofmann-Löffler-Freytag Reaction: The sulfonamide can potentially undergo intramolecular hydrogen atom transfer reactions, such as the Hofmann-Löffler-Freytag reaction, to form cyclic sulfonamides.
-
Metal Complexation: The nitrogen and oxygen atoms of the sulfonamide can act as ligands to coordinate with metal ions.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | δ ~5.8 ppm (m, 1H, -CH=CH₂), δ ~5.0 ppm (m, 2H, -CH=CH ₂), δ ~4.7 ppm (br s, 2H, -SO₂NH ₂), δ ~3.1 ppm (t, 2H, -CH ₂SO₂-), δ ~2.2 ppm (m, 2H, -CH ₂CH=CH₂), δ ~1.9 ppm (m, 2H, -CH₂CH ₂CH₂-) |
| ¹³C NMR | δ ~137 ppm (-C H=CH₂), δ ~115 ppm (-CH=C H₂), δ ~55 ppm (-C H₂SO₂-), δ ~32 ppm (-C H₂CH=CH₂), δ ~28 ppm (-CH₂C H₂CH₂-) |
| IR (Infrared) | ~3300-3400 cm⁻¹ (N-H stretch), ~3080 cm⁻¹ (=C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~1330 cm⁻¹ (asymmetric SO₂ stretch), ~1150 cm⁻¹ (symmetric SO₂ stretch) |
| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 149.05 |
Applications in Research and Drug Development
The dual functionality of this compound makes it a promising candidate for various applications:
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Medicinal Chemistry: It can serve as a scaffold for the synthesis of novel sulfonamide-based therapeutic agents. The alkene can be functionalized to introduce diverse substituents to probe structure-activity relationships.
-
Polymer Chemistry: The terminal alkene allows for its incorporation into polymers, leading to materials with potentially interesting properties due to the presence of the polar sulfonamide group.
-
Organic Synthesis: It is a useful intermediate for the synthesis of more complex molecules, including nitrogen- and sulfur-containing heterocycles.
Safety and Handling
This compound is classified as an irritant.[5] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile chemical entity with significant potential in both synthetic and medicinal chemistry. Its chemical properties, arising from the interplay of the terminal alkene and the sulfonamide group, offer a rich landscape for chemical exploration. While detailed experimental data for this specific molecule is sparse in the public domain, its reactivity and spectroscopic characteristics can be reliably predicted based on established chemical principles. This guide provides a foundational understanding for researchers and developers looking to utilize this promising molecule in their work.
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"Pent-4-ene-1-sulfonamide" mechanism of action studies
An In-depth Technical Guide to Elucidating the Mechanism of Action of Pent-4-ene-1-sulfonamide
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Introduction
This compound is an unsaturated aliphatic sulfonamide, a class of organic compounds that holds a significant place in the landscape of medicinal chemistry. The sulfonamide functional group is a cornerstone of a wide array of therapeutic agents, most notably the sulfa drugs, which were among the first effective systemic antimicrobial agents and heralded the dawn of the antibiotic era.[1][2][3] Beyond their antibacterial properties, sulfonamides exhibit a vast range of pharmacological activities, including diuretic, hypoglycemic, anticonvulsant, and anti-inflammatory effects.[3][4][5]
The unique structural feature of this compound is the terminal alkene, which introduces a site of reactivity not present in traditional aromatic sulfonamides. This unsaturated moiety opens up possibilities for novel chemical transformations and biological interactions, suggesting that its mechanism of action could extend beyond the classical pathways associated with its saturated or aromatic counterparts.[6][7] This guide provides a comprehensive framework for investigating the mechanism of action of this compound, from foundational hypotheses to detailed experimental protocols and data interpretation. It is designed to be a practical resource for researchers and drug development professionals seeking to unlock the therapeutic potential of this and similar molecules.
Part 1: Core Hypotheses on the Mechanism of Action
Given the structure of this compound, its biological activity could be driven by several distinct mechanisms. Below, we outline the primary hypotheses that should guide a comprehensive investigation.
Hypothesis 1: Competitive Inhibition of Dihydropteroate Synthase (DHPS)
The most established mechanism for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3][8][9] Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1][3] By binding to the active site of the enzyme, they prevent the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain amino acids.[1][8] This ultimately leads to the cessation of bacterial growth and replication (bacteriostatic effect).[2][3] It is plausible that this compound could function through this classical pathway.
Hypothesis 2: Covalent Modification of Target Proteins
The presence of the terminal alkene in this compound introduces a potential for covalent interactions with biological macromolecules. This reactive group could act as a Michael acceptor or participate in other nucleophilic addition reactions with residues such as cysteine or histidine in the active or allosteric sites of target proteins. Such covalent modification could lead to irreversible inhibition of enzyme activity or modulation of protein function, a mechanism distinct from the reversible competitive inhibition of DHPS.
Hypothesis 3: Bioorthogonal Activation and Prodrug Potential
The field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers another intriguing possibility.[10][11] The terminal alkene could potentially participate in bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC) or tetrazine ligation, if appropriately functionalized.[10] More directly, this compound could be a substrate for specific metabolic enzymes in a target organism or cell type, leading to its activation into a more potent form. This prodrug approach is a common strategy in drug development to improve pharmacokinetic properties or achieve targeted drug release.[12][13]
Hypothesis 4: Modulation of Novel Signaling Pathways
It is also possible that this compound interacts with entirely new biological targets, leading to the modulation of cellular signaling pathways unrelated to folate synthesis. The unique combination of the sulfonamide group and the aliphatic chain with a terminal alkene may confer affinity for a range of proteins, such as kinases, proteases, or transcription factors.
Part 2: Experimental Workflows for Mechanism of Action Elucidation
A multi-pronged experimental approach is essential to systematically investigate the hypothesized mechanisms of action. The following workflows provide a roadmap for a comprehensive research program.
Phase 1: Initial Screening and Target Identification
The first phase focuses on broad screening to identify the biological context of the compound's activity and to generate initial leads on its molecular targets.
1.1. In Vitro Activity Profiling
-
Objective: To determine the spectrum of biological activity.
-
Methodology:
-
Antimicrobial Susceptibility Testing: Screen this compound against a panel of gram-positive and gram-negative bacteria, as well as fungi and protozoa.[4] Determine the Minimum Inhibitory Concentration (MIC) for each organism.
-
Cell-Based Assays: Test the compound in a variety of human cell lines representing different tissues and disease states (e.g., cancer cell lines, immune cells). Assess endpoints such as cell viability, proliferation, apoptosis, and cytokine production.
-
Enzyme Inhibition Assays: Screen against a panel of enzymes, including DHPS, carbonic anhydrases, proteases, and kinases, to identify potential direct targets.
-
1.2. Target Identification
-
Objective: To identify the specific molecular targets of this compound.
-
Methodologies:
-
In Silico Docking: Perform molecular docking studies of this compound against the crystal structures of known sulfonamide targets (e.g., DHPS, carbonic anhydrases) and other potential targets to predict binding affinity and mode.
-
Affinity Chromatography-Mass Spectrometry (AC-MS): Immobilize this compound or a close analog onto a solid support to create an affinity matrix. Incubate the matrix with cell or tissue lysates, wash away non-specific binders, and elute the bound proteins for identification by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in living cells by measuring changes in the thermal stability of proteins upon ligand binding. Treat cells with this compound, heat the cell lysate to various temperatures, and quantify the remaining soluble proteins to identify those stabilized by the compound.
-
Phase 2: Target Validation and Pathway Analysis
Once potential targets are identified, the next phase is to validate these interactions and understand their downstream consequences.
2.1. Biochemical and Biophysical Validation
-
Objective: To confirm the direct interaction between this compound and its putative target(s).
-
Methodologies:
-
Isothermal Titration Calorimetry (ITC): Directly measure the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction between the compound and a purified target protein.
-
Surface Plasmon Resonance (SPR): Quantify the kinetics of binding (kon and koff) and the binding affinity by immobilizing the target protein on a sensor chip and flowing this compound over the surface.
-
Enzyme Kinetics: For enzymatic targets, perform detailed kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki).
-
2.2. Cellular and Genetic Validation
-
Objective: To confirm the relevance of the target interaction in a cellular context.
-
Methodologies:
-
Site-Directed Mutagenesis: Mutate the putative binding site residues in the target protein and express the mutant protein in cells. Assess whether the mutations abolish the cellular effects of this compound.
-
Gene Knockout/Knockdown: Use CRISPR-Cas9 or siRNA to eliminate or reduce the expression of the target protein. Determine if the knockout/knockdown cells are resistant to the effects of the compound.
-
Overexpression Studies: Overexpress the target protein and assess whether this enhances the cellular response to the compound.
-
2.3. Pathway Analysis
-
Objective: To understand the downstream effects of target engagement on cellular pathways.
-
Methodologies:
-
Transcriptomics (RNA-seq): Treat cells with this compound and perform RNA sequencing to identify changes in gene expression profiles.
-
Proteomics and Phosphoproteomics: Use mass spectrometry-based proteomics to identify changes in protein abundance and post-translational modifications (e.g., phosphorylation) following compound treatment.
-
Phase 3: Structure-Activity Relationship (SAR) Studies
-
Objective: To understand the relationship between the chemical structure of this compound and its biological activity.
-
Methodology:
-
Chemical Synthesis: Synthesize a series of analogs of this compound with modifications to the sulfonamide group, the aliphatic chain, and the terminal alkene.
-
Biological Testing: Test the synthesized analogs in the established biochemical and cellular assays to determine how each structural modification affects activity. This will provide insights into the key pharmacophoric features and help in the design of more potent and selective compounds.
-
Part 3: Data Presentation and Visualization
Clear presentation of experimental data is crucial for interpretation and communication.
Tables for Data Summarization
Table 1: Hypothetical In Vitro Activity Profile of this compound
| Assay Type | Organism/Cell Line | Endpoint | Result (e.g., MIC, IC50) |
| Antimicrobial Susceptibility | E. coli | MIC | 16 µg/mL |
| Antimicrobial Susceptibility | S. aureus | MIC | 32 µg/mL |
| Cell Viability | A549 (Lung Cancer) | IC50 | 10 µM |
| Cell Viability | HEK293 (Normal) | IC50 | >100 µM |
| Enzyme Inhibition | DHPS | IC50 | 5 µM |
| Enzyme Inhibition | Carbonic Anhydrase II | IC50 | 50 µM |
Table 2: Hypothetical Target Engagement Data for this compound
| Target Protein | CETSA (ΔTm) | ITC (Kd) | SPR (Kd) |
| DHPS | +3.5 °C | 2.5 µM | 3.0 µM |
| Protein X | +2.1 °C | 15 µM | 20 µM |
Visualizations of Workflows and Pathways
Experimental Workflow for Target Identification
Caption: A comprehensive workflow for the identification and validation of the molecular target(s) of this compound.
Hypothesized DHPS Inhibition Pathway
Caption: The classical mechanism of sulfonamide action via competitive inhibition of DHPS in the bacterial folate synthesis pathway.
Conclusion
The study of this compound presents a compelling opportunity to explore both classical and novel mechanisms of action within the well-established sulfonamide drug class. The presence of the terminal alkene is a key structural feature that warrants a thorough investigation beyond the canonical inhibition of folate synthesis. By systematically applying the multi-faceted approach outlined in this guide—encompassing in vitro screening, target identification and validation, pathway analysis, and structure-activity relationship studies—researchers can build a robust understanding of how this molecule exerts its biological effects. The insights gained will not only elucidate the specific mechanism of this compound but also contribute to the broader knowledge of unsaturated sulfonamides and inform the design of next-generation therapeutic agents.
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An In-Depth Technical Guide to the Spectroscopic Data of Pent-4-ene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for the compound Pent-4-ene-1-sulfonamide. As a key building block in medicinal chemistry and organic synthesis, a thorough understanding of its structural and spectroscopic characteristics is paramount for its effective utilization. This document, compiled from a senior application scientist's perspective, delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into the experimental choices and data interpretation.
Molecular Structure and Significance
This compound is a versatile bifunctional molecule featuring a terminal alkene and a primary sulfonamide group. This unique combination allows for a wide range of chemical transformations, making it a valuable synthon for the preparation of various heterocyclic compounds and other complex organic molecules. The alkene moiety can participate in addition reactions, metathesis, and polymerizations, while the sulfonamide group can be engaged in N-alkylation, arylation, and cyclization reactions. Understanding the precise location and chemical environment of each atom through spectroscopic analysis is crucial for predicting its reactivity and confirming the identity and purity of synthesized materials.
Diagram 1: Molecular Structure of this compound
Caption: Chemical structure of this compound.
Synthesis and Purification: Ensuring Sample Integrity
The quality of spectroscopic data is intrinsically linked to the purity of the analyzed sample. A reliable synthesis and rigorous purification protocol are therefore essential. This compound can be synthesized from 5-bromopent-1-ene.
Experimental Protocol: Synthesis of this compound
Diagram 2: Synthetic Pathway
Caption: A common synthetic route to this compound.
Step-by-step Methodology:
-
Sulfonation: 5-Bromopent-1-ene is refluxed with an aqueous solution of sodium sulfite (Na₂SO₃). This nucleophilic substitution reaction replaces the bromine atom with a sulfonate group, yielding sodium 4-pentene-1-sulfonate.
-
Chlorination: The resulting sodium sulfonate salt is then treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form 4-pentene-1-sulfonyl chloride. This step is crucial as the sulfonyl chloride is a much more reactive intermediate for the subsequent amination.
-
Amination: The crude 4-pentene-1-sulfonyl chloride is reacted with aqueous ammonia (NH₃) at low temperature (typically 0 °C). The ammonia acts as a nucleophile, displacing the chloride to form the desired this compound.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. The choice of eluent is critical for achieving high purity and is often a mixture of heptane and ethyl acetate. The purity of the final product should be verified by thin-layer chromatography (TLC) and the spectroscopic techniques discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The spectra were recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.76 | ddt | 1H | H-4 (-CH=CH₂) |
| 5.19 | br s | 2H | -SO₂NH₂ |
| 5.02-5.10 | m | 2H | H-5 (=CH₂) |
| 3.11 | t | 2H | H-1 (-CH₂-SO₂) |
| 2.19 | q | 2H | H-3 (-CH₂-CH=) |
| 1.93 | quint | 2H | H-2 (-CH₂-CH₂-CH₂) |
Interpretation:
-
The downfield multiplet at 5.76 ppm corresponds to the vinylic proton at the C-4 position, split by the geminal and cis/trans protons of the terminal double bond.
-
The broad singlet at 5.19 ppm is characteristic of the two exchangeable protons of the primary sulfonamide group (-SO₂NH₂).
-
The multiplet between 5.02 and 5.10 ppm represents the two terminal vinylic protons at the C-5 position.
-
The triplet at 3.11 ppm is assigned to the methylene protons at the C-1 position, adjacent to the electron-withdrawing sulfonamide group.
-
The quartet at 2.19 ppm corresponds to the allylic methylene protons at the C-3 position.
-
The quintet at 1.93 ppm is assigned to the methylene protons at the C-2 position.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 136.6 | C-4 (-C H=CH₂) |
| 116.4 | C-5 (=C H₂) |
| 54.5 | C-1 (-C H₂-SO₂) |
| 32.0 | C-3 (-C H₂-CH=) |
| 23.0 | C-2 (-C H₂-CH₂-CH₂) |
Interpretation:
-
The signal at 136.6 ppm is attributed to the internal carbon of the double bond (C-4).
-
The peak at 116.4 ppm corresponds to the terminal carbon of the double bond (C-5).
-
The signal at 54.5 ppm is assigned to the carbon atom (C-1) directly attached to the electron-withdrawing sulfonamide group, causing a downfield shift.
-
The peaks at 32.0 ppm and 23.0 ppm are assigned to the methylene carbons C-3 and C-2, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of this compound is typically recorded as a KBr pellet or a thin film.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3230 | broad | N-H stretching (sulfonamide) |
| 2931 | broad | C-H stretching (aliphatic) |
| 1688 | strong | C=C stretching (alkene) |
| 1598 | strong | N-H bending (sulfonamide) |
| 1335 | strong | Asymmetric SO₂ stretching |
| 1155 | strong | Symmetric SO₂ stretching |
Interpretation:
-
The broad band at 3230 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary sulfonamide group, often broadened due to hydrogen bonding.[1]
-
The absorption at 2931 cm⁻¹ is due to the C-H stretching of the aliphatic methylene groups.
-
The strong peak at 1688 cm⁻¹ is indicative of the C=C stretching vibration of the terminal alkene.
-
The band at 1598 cm⁻¹ corresponds to the N-H bending vibration of the sulfonamide.
-
The two strong absorptions at 1335 cm⁻¹ and 1155 cm⁻¹ are highly characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, respectively.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electrospray ionization (ESI) in positive ion mode is a common technique.
Expected Molecular Ion:
-
The calculated molecular weight of this compound (C₅H₁₁NO₂S) is 149.05 g/mol .
-
In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z of 150.06 .
Fragmentation Analysis:
Diagram 3: Postulated Mass Spectrometry Fragmentation
Caption: A proposed fragmentation pathway for protonated this compound.
-
Loss of Ammonia (NH₃): A common fragmentation pathway for primary sulfonamides is the loss of ammonia, which would result in a fragment ion at m/z 133.
-
Loss of Sulfur Dioxide (SO₂): Cleavage of the C-S bond with the loss of sulfur dioxide is another characteristic fragmentation of sulfonamides, leading to a fragment at m/z 86.
-
Further Fragmentation: The fragment at m/z 86 could undergo further fragmentation, such as the loss of ethene (C₂H₄), to yield smaller fragment ions.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic data for this compound. The presented NMR, IR, and MS data, in conjunction with the outlined synthetic protocol, offer a robust framework for the identification, characterization, and quality control of this important chemical intermediate. The interpretation of this data, grounded in fundamental spectroscopic principles, empowers researchers to confidently utilize this compound in their synthetic endeavors and drug discovery programs.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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An In-Depth Technical Guide to the Synthesis of Pent-4-ene-1-sulfonamide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Pent-4-ene-1-sulfonamide is a bifunctional organic molecule featuring a terminal alkene and a primary sulfonamide group. This unique combination of reactive sites makes it a valuable building block in synthetic organic chemistry and a molecule of interest in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, while the terminal alkene provides a versatile handle for a variety of chemical transformations, including but not limited to, olefin metathesis, addition reactions, and polymerizations. This guide provides a comprehensive overview of a representative synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and the rationale behind the chosen synthetic strategy. While a singular "discovery" paper for this specific molecule is not prominent in the scientific literature, its synthesis relies on well-established and robust chemical transformations.
Introduction and Significance
The sulfonamide functional group is a cornerstone in drug discovery, renowned for its role in antibacterial agents (sulfa drugs), diuretics, anticonvulsants, and hypoglycemic agents. Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged scaffold in medicinal chemistry. The incorporation of a terminal alkene in this compound introduces a valuable point of diversification. This allows for the molecule to be tethered to other molecules of interest, incorporated into larger scaffolds, or used in the synthesis of novel polymers and materials. The spatial separation of the two functional groups by a flexible three-carbon linker provides significant synthetic utility, allowing for independent and selective reactions at either end of the molecule.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C5H11NO2S | PubChem |
| Molecular Weight | 149.21 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 245368-50-7 | PubChem |
| SMILES | C=CCCCS(=O)(=O)N | PubChem |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
Representative Synthesis of this compound
The most direct and reliable method for the synthesis of primary sulfonamides is the reaction of a corresponding sulfonyl chloride with ammonia or an ammonia equivalent. Therefore, a logical synthetic approach to this compound involves the preparation of the key intermediate, pent-4-ene-1-sulfonyl chloride, followed by its amination.
The overall synthetic workflow is depicted below:
Caption: Proposed two-step synthesis of this compound.
Rationale for the Synthetic Route
This two-step approach is chosen for its reliability and the use of readily available starting materials.
-
Step 1: Synthesis of Pent-4-ene-1-sulfonyl chloride: The synthesis of alkyl sulfonyl chlorides from alkyl halides is a well-established transformation. The reaction of an alkyl halide with sodium sulfite produces the corresponding sodium sulfonate salt. This salt is then converted to the sulfonyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride. This method is generally high-yielding and avoids the direct use of odorous thiols. The terminal double bond is stable under these reaction conditions.
-
Step 2: Amination of the Sulfonyl Chloride: The reaction of sulfonyl chlorides with ammonia is a classic and highly efficient method for the preparation of primary sulfonamides.[1] The high reactivity of the sulfonyl chloride group ensures a facile reaction with ammonia. The use of an aqueous solution of ammonia in a water-miscible solvent like tetrahydrofuran (THF) provides a convenient reaction medium.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles. It should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of Pent-4-ene-1-sulfonyl chloride
Part A: Preparation of Sodium pent-4-ene-1-sulfonate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite (1.2 eq.) in deionized water.
-
Addition of Alkyl Halide: To the stirred solution, add 5-bromo-1-pentene (1.0 eq.).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude sodium pent-4-ene-1-sulfonate. The salt can be used in the next step without further purification, after drying under vacuum.
Part B: Chlorination to Pent-4-ene-1-sulfonyl chloride
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend the dried sodium pent-4-ene-1-sulfonate (1.0 eq.) in anhydrous dichloromethane (DCM) or a suitable solvent. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Addition of Chlorinating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) dropwise. Gas evolution (SO2 and CO2 for oxalyl chloride, SO2 and HCl for thionyl chloride) will be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot with an amine (e.g., aniline) and analyzing the formation of the corresponding sulfonamide by TLC or LC-MS.
-
Workup: Once the reaction is complete, the solvent and excess chlorinating agent are carefully removed under reduced pressure. The crude product is then dissolved in a non-polar solvent like diethyl ether or hexanes, and the solid salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude pent-4-ene-1-sulfonyl chloride, which can be purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the purified pent-4-ene-1-sulfonyl chloride (1.0 eq.) in tetrahydrofuran (THF).
-
Addition of Ammonia: Cool the solution to 0 °C in an ice bath. Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% solution, 5-10 eq.) dropwise. A white precipitate of ammonium chloride will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is typically rapid and can be monitored by TLC to confirm the disappearance of the sulfonyl chloride.
-
Workup: Remove the THF under reduced pressure. Add deionized water to the residue and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Reaction Mechanism
The key mechanistic steps of the proposed synthesis are illustrated below.
Caption: Simplified reaction mechanisms for key steps.
In Step 1B, the catalytic DMF reacts with the chlorinating agent (e.g., oxalyl chloride) to form a Vilsmeier-Haack type reagent, which is the active species that chlorinates the sulfonate salt. In Step 2, the ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This proceeds through a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable sulfonamide product.
Conclusion
The synthesis of this compound can be reliably achieved through a robust two-step sequence involving the preparation of the corresponding sulfonyl chloride from 5-bromo-1-pentene, followed by amination. This technical guide provides a detailed, scientifically grounded protocol for researchers and professionals in the fields of organic synthesis and drug development. The bifunctional nature of the target molecule offers significant opportunities for its application as a versatile building block in the creation of novel chemical entities with potential therapeutic or material science applications.
References
- Hong, S. J., Lee, J. -H., & Yeom, H. -S. (2024). A robust transition-metal-free reaction of sulfonamides and (Z)-1,2-dichloroalkenes or alkynyl chlorides enables the synthesis of internal and terminal ynamides. Synlett, 35, 1436-1440.
- Mukherjee, P., Woroch, C. P., Cleary, L., Rusznak, M., Franzese, R. W., Reese, M. R., Tucker, J. W., Humphrey, J. M., Etuk, S. M., Kwan, S. C., am Ende, C. W., & Ball, N. D. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3943–3947.
- Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21196.
- Sharpless, K. B., et al. (2021). Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and Photomediated 1,3-Rearrangement. Organic Letters, 23(13), 5271–5276.
- Giacomelli, G., & De Luca, L. (2008). An easy and handy synthesis of sulfonamides directly from sulfonic acids or its sodium salts is performed under microwave irradiation, has shown a good functional group tolerance, and is high yielding. The Journal of Organic Chemistry, 73(10), 3967–3969.
- Willis, M. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). In situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water followed by reaction with amine or sodium azide in the same reaction vessel enables a convenient synthesis of sulfonamides and sulfonyl azides. The Journal of Organic Chemistry, 74(24), 9287–9291.
- Knapp, S., Darout, E., & Amorelli, B. (2006). New Glycomimetics: Anomeric Sulfonates, Sulfenamides, and Sulfonamides. The Journal of Organic Chemistry, 71(6), 2297-2308.
- de Boer, Th. J., & Backer, H. J. (1956). p-Tolylsulfonylmethylnitrosamide. Organic Syntheses, 36, 943.
- Youn, S. W., et al. (2018). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Chemistry & Biology Interface, 8(4), 194-210.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Theoretical studies on "Pent-4-ene-1-sulfonamide" reactivity
An In-Depth Technical Guide to the Theoretical Reactivity of Pent-4-ene-1-sulfonamide
Abstract
This compound is a bifunctional molecule featuring a terminal alkene and a primary sulfonamide group, representing a versatile scaffold for the synthesis of complex heterocyclic structures relevant to medicinal chemistry. Understanding its reactivity is paramount for harnessing its synthetic potential. This technical guide provides a comprehensive theoretical framework for predicting and analyzing the reactivity of this compound. By leveraging Density Functional Theory (DFT), we explore its electronic structure, frontier molecular orbitals, and key potential reaction pathways, including intramolecular cyclization and electrophilic additions. This document serves as a predictive whitepaper, offering both foundational insights and detailed computational protocols to guide future experimental and theoretical investigations in drug discovery and organic synthesis.
Introduction: The Synthetic Potential of a Bifunctional Scaffold
Sulfonamides are a cornerstone of pharmacologically active compounds, exhibiting a vast range of biological activities.[1] Their synthesis and reactivity are of continuous interest in the development of new therapeutic agents.[2][3][4] this compound presents a particularly intriguing case; its structure contains two distinct reactive centers: a nucleophilic C=C double bond and an acidic N-H group on the sulfonamide moiety. This arrangement opens the door to a variety of transformations, most notably intramolecular cyclization reactions to form valuable saturated nitrogen-containing heterocycles like pyrrolidines and piperidines.[5][6]
Given the relative scarcity of specific experimental data on this molecule, a theoretical and computational approach is invaluable.[7] It allows us to build predictive models of reactivity, understand reaction mechanisms at a molecular level, and rationally design experiments to achieve desired synthetic outcomes. This guide establishes a robust computational strategy for characterizing the reactivity of this compound, focusing on the principles that govern its chemical behavior.
The Theoretical Framework: Computational Methodology
To ensure accuracy and predictive power, a well-defined computational protocol is essential. Density Functional Theory (DFT) is the method of choice for these investigations, offering an excellent balance of computational cost and accuracy for organic molecules.[1]
Recommended Computational Protocol
The following step-by-step methodology provides a self-validating system for analyzing the reactivity of this compound.
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the reactant, transition states, and products.
-
Method: B3LYP functional with the 6-311++G(d,p) basis set. This combination is widely used and provides reliable geometries and energies for organic systems.
-
Solvent Modeling: Incorporate a solvent model, such as the Polarizable Continuum Model (PCM) with a relevant solvent (e.g., acetonitrile or dichloromethane), to account for solvent effects on the reaction energetics.
-
Verification: Confirm that the optimized structures are true minima on the potential energy surface.
-
-
Frequency Calculation:
-
Objective: To characterize the nature of the stationary points found during optimization and to calculate thermochemical data.
-
Method: Performed at the same level of theory as the optimization (B3LYP/6-311++G(d,p) with PCM).
-
Validation:
-
Minima (Reactants, Products): All calculated vibrational frequencies must be real (positive).
-
Transition States (TS): Exactly one imaginary frequency must be present, corresponding to the motion along the reaction coordinate.
-
-
Output: Provides Gibbs Free Energy (ΔG), which is used to determine reaction spontaneity and calculate activation barriers.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Objective: To understand the intrinsic electronic reactivity of the molecule.
-
Method: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) from the optimized ground state calculation.
-
Insight: The spatial distribution and energy of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.[1]
-
Workflow for Theoretical Reactivity Analysis
Caption: Computational workflow for reactivity prediction.
Electronic Structure and Frontier Molecular Orbital (FMO) Insights
The reactivity of a molecule is fundamentally governed by its electronic structure. FMO theory simplifies this by focusing on the interaction between the HOMO of one reactant and the LUMO of another.
-
Highest Occupied Molecular Orbital (HOMO): Represents the outermost electrons and is the primary site for reaction with electrophiles. For this compound, the HOMO is predicted to be localized predominantly on the C=C double bond, making it the molecule's primary nucleophilic center.
-
Lowest Unoccupied Molecular Orbital (LUMO): Represents the lowest energy empty orbital and is the primary site for reaction with nucleophiles. The LUMO is expected to have significant contributions from the sulfur atom and the antibonding orbitals of the S-N and S-O bonds, making the sulfur atom an electrophilic center. The acidic protons on the nitrogen also represent key electrophilic sites.
This clear separation of the primary nucleophilic (alkene) and electrophilic (sulfonamide) centers is the basis for the molecule's diverse reactivity.
Caption: FMO theory predicts reactivity sites.
Theoretical Analysis of Key Reaction Pathways
Based on the molecule's structure and FMO analysis, we can predict and model several high-probability reaction pathways.
Intramolecular Cyclization: A Pathway to Heterocycles
The most synthetically valuable reaction is arguably the intramolecular cyclization. Given the five-carbon chain separating the reactive moieties, a 5-exo or 6-endo cyclization is possible. Theoretical studies on similar ene sulfonamides show that radical cyclizations are a common and effective pathway.[8][9]
A plausible radical-mediated mechanism involves the following steps:
-
Initiation: Formation of a nitrogen-centered radical on the sulfonamide group.
-
Cyclization (Rate-Determining Step): The nitrogen radical attacks the terminal alkene. Computational modeling would predict the transition state for this step, revealing a preference for the 5-exo-trig pathway to form a five-membered ring, which is generally kinetically favored according to Baldwin's rules.
-
Propagation/Termination: The resulting carbon-centered radical is quenched.
Caption: Proposed radical mechanism for 5-exo cyclization.
A computational study would focus on calculating the Gibbs free energy of activation (ΔG‡) for both the 5-exo and 6-endo pathways. The pathway with the lower activation barrier would be the predicted major product.
Reactions at the Alkene Moiety: Electrophilic Addition
The alkene can undergo standard electrophilic addition reactions. A theoretical study can provide precise insights into the regioselectivity of these additions. For example, in the hydrohalogenation (addition of H-X), the reaction proceeds via a carbocation intermediate.
-
Step 1: The π-bond of the alkene (HOMO) attacks the electrophile (H+). This can form a carbocation at either C4 or C5.
-
Step 2: The nucleophile (X-) attacks the carbocation.
Computational modeling would involve calculating the energies of the two possible carbocation intermediates (secondary vs. primary). The analysis would invariably show that the secondary carbocation at C4 is significantly more stable, thus predicting a Markovnikov addition product.
Predictive Data Summary
A key output of a theoretical study is a quantitative comparison of different reaction pathways. The table below illustrates the type of data that would be generated to guide experimental work. (Note: Values are illustrative examples for demonstration).
| Reaction Pathway | Reactant Complex (kJ/mol) | Transition State (kJ/mol) | Product Complex (kJ/mol) | ΔG‡ (kJ/mol) | ΔG_rxn (kJ/mol) | Predicted Outcome |
| 5-exo Radical Cyclization | 0.0 | +85.2 | -45.7 | 85.2 | -45.7 | Kinetically Favored |
| 6-endo Radical Cyclization | 0.0 | +110.5 | -30.1 | 110.5 | -30.1 | Kinetically Disfavored |
| Markovnikov H-Br Addition | 0.0 | +60.3 | -55.8 | 60.3 | -55.8 | Thermodynamically Favored |
| Anti-Markovnikov H-Br Add. | 0.0 | +125.1 | -20.4 | 125.1 | -20.4 | Highly Disfavored |
This data allows for a direct comparison, suggesting that while electrophilic addition may be thermodynamically favorable, intramolecular cyclization is a competing and kinetically accessible pathway that could be promoted under specific (e.g., radical) conditions.
Conclusion and Future Outlook
This guide outlines a comprehensive theoretical framework for investigating the reactivity of this compound. Through the application of DFT and FMO analysis, we can predict that the molecule possesses two primary reactive sites: a nucleophilic C=C bond and an electrophilic sulfonamide group. This duality makes it a prime candidate for intramolecular cyclization, particularly via a 5-exo radical pathway, to yield synthetically valuable pyrrolidine derivatives. Furthermore, standard electrophilic additions to the alkene are predicted to follow Markovnikov selectivity.
The computational protocols and predictive analyses presented here provide a powerful roadmap for researchers. By modeling potential reaction pathways before entering the lab, scientists can prioritize experiments, optimize reaction conditions, and accelerate the discovery of new synthetic methodologies and novel molecular entities for drug development. Future work should focus on the computational screening of catalysts that could lower the activation barrier for desired transformations and selectively promote one reaction pathway over others.
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Chygvintsev, P., et al. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. Molecules, 25(20), 4851. [Link]
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Rustin, G. (2023). The Effect of Sulfonamides Structural and Reactive Properties Examined. LSU Doctoral Dissertations. [Link]
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Taszarek, S., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. International Journal of Molecular Sciences, 24(14), 11776. [Link]
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Andrews, J. A., et al. (2023). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Chemical Science, 14(43), 12089-12097. [Link]
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ResearchGate (n.d.). Intramolecular cyclization of sulfonamides. [Link]
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Strom, B. L., et al. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? American Journal of Health-System Pharmacy, 70(17), 1473-1480. [Link]
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UCL Discovery (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]
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Zhang, X., et al. (2014). Radical Cyclizations of Cyclic Ene Sulfonamides Occur with β-Elimination of Sulfonyl Radicals to Form Polycyclic Imines. Journal of the American Chemical Society, 136(22), 7845-7848. [Link]
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Faid, Z., et al. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. RSC Medicinal Chemistry. [Link]
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Organic Chemistry Portal (n.d.). Sulfonamide synthesis by aminosulfonylation. [Link]
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Ditrich, K. (2004). Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs Containing a Sulfonamide Functional Group. P & T : a peer-reviewed journal for formulary management, 29(8), 502-508. [Link]
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El-Sheikh, D. S., et al. (2019). Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. The Journal of Clinical Pharmacology, 60(3), 385-394. [Link]
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El-Gohary, N. S., & Shaaban, O. G. (2021). Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study. Biointerface Research in Applied Chemistry, 12(1), 1208-1229. [Link]
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Apter, A. J., et al. (2003). Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics. The New England Journal of Medicine, 349(17), 1628-1635. [Link]
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Pesciaioli, F., et al. (2022). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis, 12(15), 9452-9460. [Link]
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Pitre, S. P., & Rovis, T. (2022). Cyclization Cascades via N-Amidyl Radicals toward Highly Functionalized Heterocyclic Scaffolds. Journal of the American Chemical Society, 144(30), 13531-13545. [Link]
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Organic Chemistry Portal (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
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Yusuff, B. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(19), 6245. [Link]
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ResearchGate (n.d.). ChemInform Abstract: Radical Cyclizations of Cyclic Ene Sulfonamides Occur with β-Elimination of Sulfonyl Radicals to Form Polycyclic Imines. [Link]
-
Worrell, B. T., et al. (2021). Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and Photomediated 1,3-Rearrangement. Organic Letters, 23(13), 5271-5276. [Link]
-
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Pent-4-ene-1-sulfonamide: A Versatile Bifunctional Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Synthetic Potential of a Unique Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, the demand for versatile, functional-group-tolerant building blocks is perpetual. Pent-4-ene-1-sulfonamide emerges as a molecule of significant interest, embodying a unique combination of a terminal olefin and a primary sulfonamide. This bifunctional architecture offers orthogonal reactivity, enabling chemists to perform a diverse array of transformations at either end of the five-carbon chain. The terminal alkene is a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, including metathesis, cycloadditions, and radical cyclizations. Concurrently, the sulfonamide moiety, a well-established pharmacophore and a robust functional group, provides a handle for further derivatization and imparts desirable physicochemical properties to target molecules.[1][2]
This technical guide provides a comprehensive exploration of this compound as a building block. We will delve into its synthesis, physicochemical properties, and, most importantly, its diverse applications in the construction of complex molecular architectures, with a particular focus on heterocyclic systems relevant to drug discovery. The protocols and mechanistic insights presented herein are designed to empower researchers to harness the full synthetic potential of this valuable reagent.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
Physical and Chemical Properties
This compound is a stable, crystalline solid at room temperature. Its key computed properties are summarized in the table below.[3]
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂S | PubChem[3] |
| Molecular Weight | 149.21 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 245368-50-7 | PubChem[3] |
| SMILES | C=CCCCS(=O)(=O)N | PubChem[3] |
| InChIKey | GUYDOCPILYZNEK-UHFFFAOYSA-N | PubChem[3] |
Spectroscopic Characterization
¹H NMR (proton) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the terminal alkene, the aliphatic chain, and the sulfonamide group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H₂C=CH - | 5.70 - 5.90 | ddt | 1H |
| H ₂C=CH- | 4.95 - 5.10 | m | 2H |
| -CH₂-SO₂- | 3.00 - 3.20 | t | 2H |
| =CH-CH ₂- | 2.10 - 2.30 | q | 2H |
| -CH₂-CH ₂-CH₂- | 1.80 - 2.00 | p | 2H |
| -SO₂NH ₂ | 4.60 - 4.80 | br s | 2H |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton NMR data, showing five distinct signals for the carbon skeleton.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| H₂C=C H- | 137.0 - 138.0 |
| C H₂=CH- | 115.0 - 116.0 |
| -C H₂-SO₂- | 51.0 - 52.0 |
| =CH-C H₂- | 30.0 - 31.0 |
| -CH₂-C H₂-CH₂- | 27.0 - 28.0 |
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the sulfonamide and alkene functional groups.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (sulfonamide) | Symmetric & Asymmetric Stretch | 3400 - 3200 |
| C=C (alkene) | Stretch | 1640 - 1650 |
| S=O (sulfonamide) | Asymmetric Stretch | 1330 - 1350 |
| S=O (sulfonamide) | Symmetric Stretch | 1150 - 1170 |
| =C-H (alkene) | Bend | 990 - 910 |
Synthesis of this compound: A Practical Approach
}
Step-by-Step Experimental Protocol (Proposed)
This protocol is a composite of established methods for each transformation type and should serve as a strong starting point for the synthesis.
Step 1: Synthesis of 4-Penten-1-yl tosylate (Analogous to standard tosylation of alcohols)
-
To a solution of 4-penten-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pyridine (1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Step 2: Synthesis of S-(4-Pentenyl) ethanethioate (Analogous to thioacetate displacement)
-
To a solution of 4-penten-1-yl tosylate (1.0 eq) in dimethylformamide (DMF), add potassium thioacetate (1.5 eq).
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Step 3: Synthesis of 4-Pentene-1-thiol (Analogous to thioacetate hydrolysis)[7]
-
Dissolve S-(4-pentenyl) ethanethioate (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure to obtain the volatile thiol.
Step 4: Synthesis of 4-Pentene-1-sulfonyl chloride (Analogous to oxidative chlorination of thiols)[8]
-
Dissolve 4-pentene-1-thiol (1.0 eq) in a mixture of acetonitrile and water (4:1) and cool to 0 °C.
-
Add N-chlorosuccinimide (NCS) (2.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction for 30 minutes at 0 °C.
-
Add a catalytic amount of concentrated HCl.
-
Stir for an additional 1-2 hours at 0 °C.
-
Extract the product with cold DCM.
-
Wash the organic layer with cold brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure at low temperature to yield the crude sulfonyl chloride, which should be used immediately in the next step.
Step 5: Synthesis of this compound (Analogous to sulfonamide formation)[9][10]
-
Dissolve the crude 4-pentene-1-sulfonyl chloride (1.0 eq) in a suitable solvent such as DCM or THF and cool to 0 °C.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₄OH) (5-10 eq).
-
Stir the biphasic mixture vigorously at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to afford this compound.
Reactivity and Applications in Organic Synthesis
The bifunctional nature of this compound allows for a wide range of synthetic transformations. The terminal alkene can participate in various addition and cyclization reactions, while the sulfonamide nitrogen can be functionalized or participate in intramolecular reactions.
Radical Cyclizations for the Synthesis of Piperidines
The homoallylic sulfonamide motif is an excellent precursor for the synthesis of substituted piperidines via radical cyclization.[11][12] This transformation is particularly valuable in medicinal chemistry, as the piperidine scaffold is a common feature in many bioactive molecules.[13][14][15][16]
Mechanism of Radical Cyclization:
The reaction is typically initiated by the formation of a sulfonamidyl radical through oxidation or photolysis. This radical then undergoes an intramolecular 6-endo-trig cyclization onto the terminal alkene, forming a five-membered ring with an exocyclic radical. This intermediate is then trapped to give the final product.
}
Representative Protocol: Oxidative Radical Cyclization of an N-Aryl this compound (Hypothetical, based on similar transformations)
-
To a solution of the N-aryl this compound (1.0 eq) in a suitable solvent like acetonitrile, add a radical initiator such as (diacetoxyiodo)benzene (DIB) (1.5 eq) and a catalytic amount of iodine (0.1 eq).
-
Irradiate the mixture with a UV lamp at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the corresponding substituted piperidine.
Cycloaddition Reactions
The terminal alkene of this compound is a competent dienophile or dipolarophile in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic systems.[17][18][19][20]
[4+2] Cycloaddition (Diels-Alder Reaction):
While the electron-withdrawing effect of the sulfonamide group is attenuated by the alkyl chain, the terminal alkene can still participate in Diels-Alder reactions with electron-rich dienes, particularly under thermal or Lewis acid-catalyzed conditions, to form cyclohexene derivatives.
[3+2] Dipolar Cycloaddition:
The alkene can react with various 1,3-dipoles such as nitrile oxides, azides, and nitrones to furnish five-membered heterocyclic rings (isoxazolines, triazolines, and isoxazolidines, respectively). These heterocycles are valuable scaffolds in medicinal chemistry.
Intramolecular Cyclization to form γ-Sultams
The sulfonamide nitrogen, after deprotonation, can act as a nucleophile in intramolecular reactions. For instance, after modification of the terminal alkene, an intramolecular cyclization can lead to the formation of γ-sultams, which are important isosteres of γ-lactams.
Proposed Synthetic Sequence to a γ-Sultam:
-
Epoxidation: The terminal alkene of this compound can be epoxidized using an oxidant like m-CPBA.
-
Intramolecular Ring Opening: In the presence of a base, the sulfonamide nitrogen can deprotonate and act as a nucleophile to open the epoxide ring, forming a five-membered γ-sultam with a hydroxyl group.
}
Future Outlook and Applications in Drug Discovery
This compound represents a largely untapped resource for the synthesis of novel chemical entities. Its bifunctional nature allows for its incorporation into complex molecules through a variety of synthetic strategies. The ability to form key heterocyclic structures like piperidines and γ-sultams makes it particularly attractive for the development of new therapeutic agents.
Future research in this area could focus on:
-
Asymmetric Transformations: Developing enantioselective versions of the cyclization and cycloaddition reactions to access chiral, non-racemic products.
-
Diversity-Oriented Synthesis: Utilizing the orthogonal reactivity of the alkene and sulfonamide to generate libraries of complex and diverse molecules for high-throughput screening.
-
Natural Product Synthesis: Employing this compound as a key building block in the total synthesis of natural products containing piperidine or other relevant heterocyclic motifs.[21][22][23]
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its unique combination of a terminal alkene and a primary sulfonamide provides a platform for a wide range of chemical transformations. This guide has outlined its key properties, a practical synthetic approach, and its potential applications in the construction of medicinally relevant heterocyclic scaffolds. As the demand for novel molecular architectures continues to grow, the strategic use of such bifunctional building blocks will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis and drug discovery.
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Preliminary Biological Screening of Pent-4-ene-1-sulfonamide: A Strategic Framework for Uncovering Therapeutic Potential
An In-Depth Technical Guide
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents with diverse biological activities.[1] This guide presents a comprehensive, tiered strategy for the preliminary biological screening of a novel, uncharacterized molecule: Pent-4-ene-1-sulfonamide (CAS: 245368-50-7).[2][3] While its primary documentation is in the context of chemical synthesis, its potential pharmacological profile remains unexplored.[4][5] This document provides a robust framework for researchers, scientists, and drug development professionals to systematically evaluate its cytotoxic, antimicrobial, and enzyme-inhibitory properties. We will detail not just the protocols, but the causal logic behind the experimental sequence, ensuring a self-validating workflow from initial characterization to hit identification. Our approach is designed to efficiently de-risk and identify any therapeutic potential, paving the way for more advanced preclinical development.
Introduction: The Rationale for Screening this compound
Sulfonamide-containing drugs were first introduced as antibacterial agents and have since evolved into treatments for a vast range of conditions, including cancer, inflammation, and viral diseases.[1][6][7] Their success stems from the unique physicochemical properties of the sulfamoyl group, which can act as a versatile hydrogen bond donor and acceptor, and mimic other functional groups, allowing for interaction with a multitude of biological targets.[1]
This compound is a relatively simple molecule featuring the core sulfonamide moiety appended to a five-carbon chain with a terminal alkene.[2] The presence of the terminal double bond offers a potential site for metabolic activation or covalent interaction, adding a layer of chemical interest. The fundamental goal of a preliminary screen is to cast a wide yet targeted net, efficiently identifying any significant biological activity that warrants further investigation.[8][9] This process is a critical first step in the drug discovery pipeline, designed to filter thousands of compounds down to a few promising leads.[10]
Our proposed screening cascade is structured in a logical, tiered fashion. We begin with foundational assays to determine the compound's intrinsic cytotoxicity and establish a safe concentration range for subsequent, more specific biological assays. This is followed by parallel screening for two of the most prominent activities of the sulfonamide class: antimicrobial effects and enzyme inhibition.
Caption: A high-level overview of the strategic workflow for screening this compound.
Tier 1: Foundational Profiling - Cytotoxicity and In Vitro ADME
Before investigating specific therapeutic activities, it is imperative to understand the compound's general effect on cell viability.[6] This foundational step determines the concentration range at which the compound can be tested without causing non-specific cell death, a critical parameter for interpreting results from subsequent assays. Furthermore, early assessment of physicochemical properties and metabolic stability (part of ADME - Absorption, Distribution, Metabolism, and Excretion) is crucial for identifying potential liabilities that could halt development later on.[11][12][13]
Experimental Protocol: General Cytotoxicity Assessment (MTT Assay)
The MTT assay is a robust and widely used colorimetric method for assessing cell viability.[14][15] Its principle is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[15] The concentration of the resulting formazan, measured by absorbance, is directly proportional to the number of viable cells.[14] An alternative, the XTT assay, produces a water-soluble formazan, simplifying the protocol by removing a solubilization step.[16][17]
Methodology:
-
Cell Culture: Seed human cervical cancer cells (HeLa) and non-cancerous human embryonic kidney cells (HEK293) in separate 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and DMSO only (vehicle control) and wells with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or an appropriate solubilizing buffer to each well to dissolve the formazan crystals.[16]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Data Presentation: Hypothetical Cytotoxicity Profile
The results of the cytotoxicity screen should be summarized clearly to guide the next phase of experiments.
| Cell Line | Compound | IC₅₀ (µM) | Cell Type |
| HeLa | This compound | > 100 | Human Cervical Cancer |
| HEK293 | This compound | > 100 | Non-Cancerous Kidney |
| HeLa | Doxorubicin (Control) | 0.85 | Human Cervical Cancer |
Interpretation: A high IC₅₀ value (>100 µM) against both cancerous and non-cancerous cell lines would suggest that this compound has low general cytotoxicity. This is an ideal profile for a compound being screened for non-cytotoxic applications, such as an antimicrobial agent. It allows for subsequent assays to be conducted at concentrations up to 50-100 µM with confidence that observed effects are not due to non-specific cell death.
Tier 2: Primary Pharmacological Activity Screening
With a non-cytotoxic concentration range established, we proceed to screen for specific biological activities historically associated with the sulfonamide scaffold.
Experimental Protocol: Antimicrobial Susceptibility Testing
Sulfonamides were the first class of effective synthetic antibacterial agents, and this activity remains a primary area of investigation for new derivatives.[18] The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]
Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of Gram-positive (Staphylococcus aureus, ATCC 29213) and Gram-negative (Escherichia coli, ATCC 25922) bacteria to a density of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (MHB).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB, with concentrations ranging from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (bacteria in MHB without compound) and a negative control well (MHB only). A known antibiotic, such as Ciprofloxacin, should be run in parallel as a reference standard.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[19] This can be assessed visually or by measuring absorbance at 600 nm.
Data Presentation: Hypothetical Antimicrobial Activity
| Microorganism | Compound | MIC (µg/mL) |
| S. aureus (Gram-positive) | This compound | 32 |
| E. coli (Gram-negative) | This compound | > 256 |
| S. aureus (Gram-positive) | Ciprofloxacin (Control) | 0.5 |
| E. coli (Gram-negative) | Ciprofloxacin (Control) | 0.015 |
Interpretation: In this hypothetical result, the compound shows moderate activity against the Gram-positive S. aureus but is inactive against the Gram-negative E. coli. This selectivity is common for antimicrobial agents and provides a clear direction for further investigation, such as screening against a broader panel of Gram-positive bacteria.
Experimental Protocol: Enzyme Inhibition Screening (Carbonic Anhydrase)
Many sulfonamides are potent inhibitors of zinc-containing enzymes, most notably the carbonic anhydrases (CAs).[1] Inhibition of specific CA isoforms is a validated therapeutic strategy. For example, inhibiting the tumor-associated CA IX isoform is an anticancer approach.[1] An enzyme inhibition assay measures how a compound affects the rate of a reaction catalyzed by a specific enzyme.[21][22]
Methodology (Esterase Activity of CA):
-
Reagents: Prepare a solution of purified human carbonic anhydrase II (hCA II, a ubiquitous isoform) and IX (hCA IX, a tumor-associated isoform), a substrate (4-nitrophenyl acetate, NPA), and the test compound in an appropriate assay buffer (e.g., Tris-HCl).
-
Assay Setup: In a 96-well plate, add the enzyme solution to wells containing serial dilutions of this compound (ranging from 0.1 nM to 10 µM). A known CA inhibitor like Acetazolamide will serve as a positive control.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the NPA substrate to all wells. The enzyme will hydrolyze NPA to 4-nitrophenol, a yellow product.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode. The rate of this increase is proportional to the enzyme's activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to a DMSO control (no inhibitor). Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.
Caption: Diagram illustrating the principle of competitive enzyme inhibition.
Data Presentation: Hypothetical Carbonic Anhydrase Inhibition
| Enzyme Isoform | Compound | IC₅₀ (nM) |
| hCA II (Off-target) | This compound | 8,500 |
| hCA IX (Cancer target) | This compound | 450 |
| hCA II (Off-target) | Acetazolamide (Control) | 12 |
| hCA IX (Cancer target) | Acetazolamide (Control) | 25 |
Interpretation: This hypothetical data suggests that this compound is a selective inhibitor of the tumor-associated isoform hCA IX over the ubiquitous hCA II. This selectivity is a highly desirable characteristic for an anticancer drug candidate, as it may reduce off-target side effects.
Synthesis of Findings and Future Directions
This tiered screening approach provides a comprehensive preliminary assessment of a novel compound. Based on our hypothetical data, this compound presents a dual-activity profile of interest:
-
Low general cytotoxicity: A favorable safety indicator.
-
Moderate, selective Gram-positive antimicrobial activity: Warrants further investigation against drug-resistant strains like MRSA.
-
Potent and selective inhibition of a cancer-relevant enzyme: Marks it as a potential lead for the development of novel anticancer therapeutics.
A compound that emerges as a "hit" from this preliminary screen would advance to the next stage of drug discovery. Future work would involve:
-
Hit-to-Lead Optimization: Synthesizing analogues of the compound to improve potency and selectivity (Structure-Activity Relationship studies).
-
Mechanism of Action Studies: Elucidating precisely how the compound inhibits bacterial growth or enzyme activity.[23]
-
Advanced In Vitro ADME/Tox Profiling: Assessing metabolic stability in liver microsomes, plasma protein binding, and potential for drug-drug interactions (e.g., CYP450 inhibition).[11][24][25][26]
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of infection or cancer.
Conclusion
The preliminary biological screening of a novel chemical entity like this compound is a systematic process of discovery. By employing a logical, tiered workflow that begins with foundational cytotoxicity and progresses to targeted activity assays, researchers can efficiently and cost-effectively identify promising therapeutic leads. The framework presented in this guide, combining established protocols for cytotoxicity, antimicrobial, and enzyme inhibition screening, provides a robust and scientifically rigorous pathway to unlock the potential hidden within a simple chemical structure. This initial investment in comprehensive screening is paramount to making informed decisions and successfully navigating the complex pipeline of drug development.
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Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. MDPI. [Link]
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An In-depth Technical Guide to the Solubility and Stability of Pent-4-ene-1-sulfonamide in Common Solvents
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of Pent-4-ene-1-sulfonamide. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information based on the well-established physicochemical properties of the sulfonamide functional group and the terminal alkene moiety. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions regarding solvent selection, formulation, and stability-indicating analytical method development. This guide also presents detailed, field-proven experimental protocols for the systematic determination of solubility and stability, thereby empowering researchers to generate precise data for their specific applications.
Introduction: Understanding the Molecule
This compound (C₅H₁₁NO₂S) is a molecule of interest due to the presence of two key functional groups: a primary sulfonamide and a terminal alkene.[1] The sulfonamide group is a cornerstone in medicinal chemistry, known for its wide range of pharmacological activities.[2] The terminal alkene, on the other hand, offers a site for potential chemical modification and can influence the compound's reactivity and stability.[3][4] A thorough understanding of the solubility and stability of this compound is therefore critical for its handling, formulation, and the interpretation of biological and chemical data.
Molecular Structure:
Key Physicochemical Properties (Computed): [1]
| Property | Value |
| Molecular Weight | 149.21 g/mol |
| Molecular Formula | C₅H₁₁NO₂S |
| XLogP3-AA | 0.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
Solubility Profile: A Predictive Analysis
The solubility of a compound is a critical parameter that dictates its behavior in various experimental and physiological environments. For this compound, its solubility will be governed by the interplay between the polar sulfonamide group and the nonpolar pentenyl chain.
General Principles of Sulfonamide Solubility
Sulfonamides are generally characterized as sparingly soluble in water.[5] Their acidic nature, due to the proton on the sulfonamide nitrogen, allows for the formation of soluble salts in alkaline solutions.[5] The solubility of sulfonamides is also influenced by the solvent's polarity and its ability to form hydrogen bonds.
Predicted Solubility of this compound in Common Solvents
Based on the general behavior of sulfonamides and the structure of this compound, a qualitative solubility profile can be predicted. The presence of the five-carbon chain will likely decrease its aqueous solubility compared to smaller sulfonamides.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The sulfonamide group can hydrogen bond with protic solvents. However, the nonpolar alkene chain will limit solubility, especially in water. Solubility is expected to be higher in alcohols compared to water. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors for the sulfonamide protons and can solvate the nonpolar portion of the molecule to some extent. DMSO and DMF are generally excellent solvents for sulfonamides. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Low | The polar sulfonamide group will have poor interactions with nonpolar solvents, leading to low solubility. |
Chemical Stability: Influencing Factors and Degradation Pathways
The stability of this compound is a crucial consideration for its storage, handling, and use in various applications. The primary points of potential degradation are the sulfonamide group and the terminal double bond.
Stability of the Sulfonamide Group
The sulfonamide functional group is generally stable, but it can be susceptible to degradation under certain conditions:
-
pH: Sulfonamides are more susceptible to hydrolysis under acidic conditions, while they exhibit greater stability in neutral to alkaline solutions.[5]
-
Temperature: Elevated temperatures can accelerate the degradation of sulfonamides.
-
Light: Some sulfonamides are known to be sensitive to light, which can induce photolytic degradation.
Stability of the Terminal Alkene
The terminal alkene in this compound introduces additional potential degradation pathways:
-
Oxidation: Alkenes can be susceptible to oxidation, leading to the formation of epoxides, diols, or cleavage products. This can be a concern in the presence of oxidizing agents or upon prolonged exposure to air.
-
Acid-Catalyzed Hydration: In the presence of strong acids and water, the double bond can undergo hydration to form an alcohol.[6][7][8]
-
Photochemical Reactions: UV light can induce various reactions in alkenes, including cis-trans isomerization (not applicable here) and cycloadditions.[9][10][11][12]
Experimental Protocols for In-depth Analysis
To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.
Protocol for Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, DMSO, hexane)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, solvent-compatible)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation.
-
Sampling: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
Dilution and Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated HPLC method.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Workflow for Solubility Determination:
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Protocol for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to identify potential degradation products and pathways and to develop stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: Expose a solution of the compound to a light source that produces both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
-
Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by HPLC-PDA/MS.
-
Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify any degradation products. The peak purity of the parent compound should also be assessed.
Workflow for Forced Degradation Studies:
Caption: Workflow for conducting forced degradation studies to assess chemical stability.
Conclusion
While specific experimental data for this compound is limited, a comprehensive understanding of its likely solubility and stability can be extrapolated from the known behavior of sulfonamides and terminal alkenes. This guide provides a robust framework for researchers to approach the handling and characterization of this molecule. The detailed experimental protocols herein offer a clear path to generating the precise, high-quality data necessary for advancing research and development efforts. It is strongly recommended that these experimental determinations be carried out to confirm the predicted properties and to ensure the successful application of this compound.
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Methodological & Application
The Synthetic Versatility of Pent-4-ene-1-sulfonamide: A Guide to Advanced Functionalization Protocols
Introduction: A Bifunctional Linchpin in Modern Synthesis
In the landscape of contemporary organic synthesis and drug discovery, molecules possessing multiple, orthogonally reactive functional groups are of paramount importance. Pent-4-ene-1-sulfonamide emerges as a noteworthy building block, distinguished by the presence of a terminal alkene and a primary sulfonamide. This unique combination offers a versatile platform for the construction of complex molecular architectures. The terminal alkene is amenable to a wide array of transformations, including carbon-carbon bond formation and heteroatom addition, while the sulfonamide moiety, a well-established pharmacophore, can be engaged in various coupling reactions or serve as a directing group.[1][2]
This technical guide provides an in-depth exploration of the functionalization protocols for this compound. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of each transformation, offering insights into the rationale behind experimental design and providing detailed, field-tested protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule.
I. Synthesis of this compound: Establishing the Foundation
A reliable and scalable synthesis of the starting material is the cornerstone of any successful synthetic campaign. The preparation of this compound is readily achieved from its corresponding alcohol, pent-4-en-1-ol, via a two-step sequence involving the formation of a sulfonyl chloride intermediate.
Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of Pent-4-ene-1-sulfonyl chloride
This procedure is adapted from established methods for the conversion of thiols to sulfonyl chlorides.[3]
Materials:
-
Pent-4-ene-1-thiol
-
N-chlorosuccinimide (NCS)
-
Tetrabutylammonium chloride (TBAC)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a stirred solution of pent-4-ene-1-thiol (1.0 equiv) in a mixture of DCM and water at 0 °C, add N-chlorosuccinimide (3.0 equiv) and tetrabutylammonium chloride (0.1 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, separate the organic layer and wash it sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude pent-4-ene-1-sulfonyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol follows a standard procedure for the reaction of sulfonyl chlorides with ammonia.[4]
Materials:
-
Pent-4-ene-1-sulfonyl chloride
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the crude pent-4-ene-1-sulfonyl chloride (1.0 equiv) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (5-10 equiv) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
II. Functionalization of the Terminal Alkene
The electron-rich terminal double bond of this compound is a versatile handle for a variety of synthetic transformations.
A. Hydroamination: Formation of Pyrrolidine and Piperidine Scaffolds
The intramolecular hydroamination of ω-alkenylsulfonamides provides a direct and atom-economical route to valuable saturated nitrogen heterocycles. Both Brønsted acid-catalyzed and radical-based methods have been developed for this transformation.[5][6]
This protocol is based on the work of Widenhoefer and co-workers for the cyclization of N-alkenylsulfonamides.[5]
Materials:
-
This compound
-
Triflic acid (TfOH) or Sulfuric acid (H₂SO₄)
-
Toluene
Procedure:
-
To a solution of this compound (1.0 equiv) in dry toluene, add a catalytic amount of triflic acid (e.g., 5-10 mol%).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
After filtration and concentration, the crude product can be purified by column chromatography to yield the corresponding 2-methylpyrrolidine derivative.
Mechanistic Insight: The reaction is proposed to proceed via protonation of the double bond to form a secondary carbocation, which is then trapped intramolecularly by the sulfonamide nitrogen.
Caption: Proposed mechanism for Brønsted acid-catalyzed hydroamination.
B. Heck Reaction: Arylation of the Terminal Alkene
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the arylation of the terminal alkene of this compound.[7] This reaction provides access to a wide range of substituted styrenyl sulfonamides.
This is a general protocol that can be optimized for specific substrates.[8]
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., triphenylphosphine, PPh₃)
-
Base (e.g., triethylamine, Et₃N)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.2 equiv), the aryl halide (1.0 equiv), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the anhydrous solvent and the base (2.0 equiv).
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated product.
Data Summary for Heck Reaction:
| Aryl Halide | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | 2 | PPh₃ | Et₃N | DMF | 100 | 85 |
| 4-Bromoanisole | 3 | P(o-tol)₃ | K₂CO₃ | Acetonitrile | 110 | 78 |
| 1-Iodonaphthalene | 2 | PPh₃ | Et₃N | DMF | 100 | 82 |
C. Aziridination: Synthesis of Strained Heterocycles
The direct conversion of the alkene moiety into an aziridine ring offers a route to highly functionalized and synthetically valuable building blocks. Catalytic methods using a sulfonamide as the nitrogen source are particularly attractive.
This protocol is adapted from methods for the aziridination of olefins using sulfonamides.
Materials:
-
This compound
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Copper(I) catalyst (e.g., CuOTf·C₆H₆)
-
Chiral ligand (for asymmetric variants, e.g., a bis(oxazoline) ligand)
-
Acetonitrile
Procedure:
-
To a stirred solution of this compound (1.0 equiv) and (diacetoxyiodo)benzene (1.1 equiv) in acetonitrile under an inert atmosphere, add the copper(I) catalyst (5-10 mol%) and, if desired, a chiral ligand (6-12 mol%).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the corresponding N-sulfonylaziridine.
III. Functionalization of the Sulfonamide Moiety
While often considered a robust and stable functional group, the sulfonamide moiety can be strategically manipulated to introduce further molecular diversity.
A. Late-Stage Functionalization via N-S Bond Cleavage
Recent advances have enabled the "late-stage" functionalization of sulfonamides, treating them not as terminal groups but as versatile synthetic handles.
This conceptual protocol is based on methodologies for the reductive cleavage of N-S bonds in sulfonamides.
Materials:
-
A secondary sulfonamide derived from this compound (e.g., after an initial functionalization of the alkene)
-
A reducing agent (e.g., SmI₂)
-
An electrophile for trapping the resulting sulfinate (e.g., an alkyl halide)
-
Anhydrous THF
Procedure:
-
To a solution of the secondary sulfonamide in anhydrous THF at low temperature (e.g., -78 °C) under an inert atmosphere, add a solution of the reducing agent (e.g., SmI₂ in THF) until a persistent color change indicates the presence of excess reductant.
-
Stir the reaction at low temperature for a specified time.
-
Add the desired electrophile to the reaction mixture to trap the generated sulfinate anion.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Conceptual Workflow for Late-Stage Sulfonamide Functionalization:
Caption: Strategy for diverse functionalization via N-S bond cleavage.
IV. Conclusion and Future Outlook
This compound stands as a testament to the power of bifunctional molecules in streamlining synthetic strategies. The protocols and conceptual frameworks presented herein provide a robust starting point for researchers to explore the rich chemistry of this versatile building block. The ability to selectively functionalize either the terminal alkene or the sulfonamide moiety, or to engage both in sequential or tandem reactions, opens up a vast chemical space for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Future investigations will undoubtedly uncover even more innovative transformations, further solidifying the role of this compound as a valuable tool in the synthetic chemist's arsenal.
References
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Knowles, R. R., & Jacobsen, E. N. (2010). Attractive noncovalent interactions in asymmetric catalysis: links between enzymes and small molecule catalysts. Proceedings of the National Academy of Sciences, 107(48), 20678-20685. [Link]
-
Biswas, S., & Cook, S. P. (2013). Intermolecular anti-Markovnikov hydroamination of unactivated alkenes with sulfonamides enabled by proton-coupled electron transfer. Journal of the American Chemical Society, 135(44), 16813-16816. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066. [Link]
-
Heck, R. F. (2004). The Heck reaction. In Modern Carbonyl Olefination (pp. 279-322). Wiley-VCH. [Link]
-
Lin, A., & Knowles, R. R. (2024). Intermolecular Anti-Markovnikov Hydroamination of Alkenes with Sulfonamides, Sulfamides, and Sulfamates. Request PDF. [Link]
-
Kohn, T. J., & Knowles, R. R. (2020). Enantioselective Hydroamination of Alkenes with Sulfonamides Enabled by Proton-Coupled Electron Transfer. Journal of the American Chemical Society, 142(13), 5974-5979. [Link]
-
Widenhoefer, R. A., & Han, X. (2002). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. Organic Letters, 4(21), 3683-3685. [Link]
-
Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). Mansoura University. [Link]
-
Kohn, T. J., & Knowles, R. R. (2020). Enantioselective Hydroamination of Alkenes with Sulfonamides Enabled by Proton-Coupled Electron Transfer. PMC - NIH. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). Pent-4-en-1-ol. National Center for Biotechnology Information. [Link]
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Li, G., Chang, H. X., & Sharpless, K. B. (2006). Catalytic Asymmetric Aziridination of Olefins. Angewandte Chemie International Edition, 45(29), 4744-4747. [Link]
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Fier, P. S., & Maloney, K. M. (2017). A Practical and General Approach to the Late-Stage Functionalization of Complex Sulfonamides. ChemRxiv. [Link]
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Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides. (n.d.). ResearchGate. [Link]
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Fier, P. S., & Maloney, K. M. (2018). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]
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Cornella, J., & Verma, P. (2019). Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N−Ts Bond in a Different Light. ResearchGate. [Link]
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The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. [Link]
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Enantioselective Hydroamination of Alkenes with Sulfonamides Enabled by Proton-Coupled Electron Transfer. (2020). Princeton University. [Link]
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Pent-4-ene-1-sulfonamide in Modern Cross-Coupling: A Traceless Directing Group Strategy
An Application Guide for Researchers
Introduction: The Strategic Role of Pent-4-ene-1-sulfonamide
In the landscape of synthetic organic chemistry, the quest for efficiency, selectivity, and molecular complexity drives continuous innovation. Cross-coupling reactions, celebrated with the 2010 Nobel Prize in Chemistry for the work of Heck, Negishi, and Suzuki, represent a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented precision[1]. Within this domain, the use of directing groups to control regioselectivity in C-H functionalization has become a powerful strategy[2][3]. However, the subsequent removal of these directing groups can add steps and reduce overall yield, posing a significant challenge.
This guide details the application of this compound[4], a versatile reagent that addresses this challenge by functioning as a traceless directing group . The sulfonamide moiety is a well-established and robust directing group, capable of coordinating with transition metal catalysts to facilitate site-selective C-H activation[3][5]. The innovation lies in the pent-4-enyl chain; its terminal alkene serves as a functional handle for the facile, post-coupling removal of the entire directing group, leaving no residual atoms in the final product[6]. This "traceless" nature streamlines synthetic pathways, enhancing both atom and step economy.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles, experimental protocols, and strategic advantages of employing this compound in palladium-catalyzed cross-coupling reactions.
Part 1: The Core Principle - A Removable Guide for Catalysis
The power of this strategy lies in a three-stage workflow: (1) installation of the directing group, (2) directed cross-coupling, and (3) traceless removal.
Caption: Overall workflow for using this compound.
The sulfonamide nitrogen atom forms a stable bond with the substrate (e.g., an aryl ring), while the oxygen atoms act as a bidentate chelating moiety for the palladium catalyst. This chelation brings the catalyst into close proximity to a specific C-H bond (typically at the ortho position), facilitating the oxidative addition step that initiates the catalytic cycle.
Caption: Chelation-assisted C-H activation mechanism.
Part 2: Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is a powerful tool for synthesizing biaryls—a common motif in pharmaceuticals[1][7]. Using this compound as a directing group enables the direct C-H arylation of anilines, bypassing the need for pre-halogenated starting materials.
Mechanistic Consideration
The general palladium-catalyzed cross-coupling mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination[8][9]. In this directed approach, the oxidative addition step involves the activation of a C-H bond instead of a C-X bond. The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species[10][11].
Caption: Directed Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Directed Suzuki Coupling
This protocol provides a representative procedure for the ortho-arylation of an aniline derivative.
Step 1: Synthesis of N-Aryl-Pent-4-ene-1-sulfonamide
-
To a stirred solution of the desired aniline (1.0 eq.) and pyridine (1.5 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C, add a solution of Pent-4-ene-1-sulfonyl chloride (1.1 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 1 M HCl (aq.). Separate the organic layer, wash with saturated NaHCO₃ (aq.) and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the N-Aryl-Pent-4-ene-1-sulfonamide substrate.
Step 2: Palladium-Catalyzed ortho-Arylation
-
To an oven-dried reaction vessel, add the N-Aryl-Pent-4-ene-1-sulfonamide substrate (1.0 eq.), the arylboronic acid (1.5 eq.), Palladium(II) Acetate (Pd(OAc)₂, 5 mol%), and a suitable phosphine ligand such as SPhos or XPhos (10 mol%).
-
Add a base, typically K₂CO₃ or Cs₂CO₃ (3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent (e.g., Toluene or 1,4-Dioxane, 0.1 M).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor progress by LC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the ortho-arylated sulfonamide.
Step 3: Traceless Removal of the Directing Group
-
Dissolve the ortho-arylated sulfonamide (1.0 eq.) in a mixture of DCM and Methanol (e.g., 3:1 v/v) and cool the solution to -78 °C.
-
Bubble ozone (O₃) through the solution until a persistent blue color indicates the consumption of the alkene.
-
Purge the solution with Nitrogen or Oxygen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (DMS, 3.0 eq.), and allow the mixture to warm to room temperature and stir for 4 hours.
-
Concentrate the reaction mixture under reduced pressure. The resulting intermediate can then be hydrolyzed under basic conditions (e.g., LiOH in THF/H₂O) to cleave the sulfonamide bond and liberate the free amine.
-
Perform an aqueous workup and purify by flash chromatography to yield the final, ortho-arylated aniline product. The cleavage of sulfonamide N-S bonds can be challenging, but various methods have been developed[12][13].
Data Summary: Typical Suzuki Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene | 100 | 75-90 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | 1,4-Dioxane | 110 | 70-85 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2.5) | RuPhos (10) | K₃PO₄ | Toluene | 100 | 65-80 |
| 4-Cyanophenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | DMF | 90 | 80-95 |
Part 3: Application in Heck and Sonogashira Couplings
The versatility of the this compound directing group extends to other fundamental cross-coupling reactions, enabling direct C-H alkenylation (Heck reaction) and alkynylation (Sonogashira reaction).
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene[14][15]. The directed version allows for the direct alkenylation of a C-H bond, producing substituted styrenes and related structures. The reaction typically requires a palladium catalyst and a base, such as triethylamine or potassium carbonate[16][17].
Protocol Modifications for Directed Heck Coupling:
-
Coupling Partner: Use an alkene (e.g., styrene, butyl acrylate) (1.5-2.0 eq.).
-
Catalyst System: Pd(OAc)₂ is a common choice. Phosphine ligands are often used, though ligandless conditions in polar solvents like DMF can be effective[14].
-
Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is used.
-
Additives: A phase-transfer catalyst like TBAB (tetrabutylammonium bromide) may be beneficial, especially for less reactive substrates.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide[18][19][20]. This reaction is invaluable for synthesizing conjugated enynes and arylalkynes. A key feature is the use of a copper(I) co-catalyst (typically CuI), which facilitates the formation of a copper acetylide intermediate, accelerating the transmetalation step[21].
Protocol Modifications for Directed Sonogashira Coupling:
-
Coupling Partner: Use a terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene) (1.2-1.5 eq.).
-
Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI, 5-10 mol%) is standard[20].
-
Base: A strong amine base, such as triethylamine or diisopropylethylamine (DIPEA), is required. It serves both as a base and often as the solvent.
-
Solvent: Anhydrous, degassed solvents like THF or DMF are used if the amine base is not the solvent.
Conclusion and Outlook
This compound emerges as a highly effective and strategic tool for modern organic synthesis. By combining the robust directing properties of the sulfonamide group with the traceless removal enabled by the pentenyl moiety, it provides an elegant solution to the challenges of regioselectivity and step economy in C-H functionalization. The protocols outlined herein for Suzuki, Heck, and Sonogashira couplings demonstrate its broad applicability in constructing complex molecular architectures from simple, unactivated precursors. For researchers in pharmaceutical and materials science, this traceless directing group strategy opens new avenues for the efficient, late-stage functionalization of core structures, accelerating the discovery and development of novel chemical entities.
References
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- ACS Publications. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry.
- RSC Publishing. (n.d.). Traceless directing groups: a novel strategy in regiodivergent C–H functionalization. Chemical Communications.
- KAUST Repository. (n.d.). Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amine.
- Wikipedia. (n.d.). Sonogashira coupling.
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- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
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- Macmillan Group - Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis.
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- Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings.
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- Wikipedia. (n.d.). Suzuki reaction.
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- Vertex AI Search. (2024). A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice.
- NIH. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.
- Vertex AI Search. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.
- Vertex AI Search. (n.d.). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.
- PubMed Central. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling.
- NIH. (n.d.). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings.
- Rose-Hulman. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
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Application Notes and Protocols for Cycloaddition Reactions Involving Pent-4-ene-1-sulfonamide
Abstract
This comprehensive technical guide provides researchers, synthetic chemists, and drug development professionals with detailed application notes and validated protocols for leveraging Pent-4-ene-1-sulfonamide in various cycloaddition reactions. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for each protocol. We will explore intramolecular pathways, including nitrone-olefin and aziridination cycloadditions, as well as intermolecular reactions such as the Diels-Alder cycloaddition. The protocols are designed to be self-validating, with in-depth explanations of the role of each reagent and reaction parameter. All key mechanisms and workflows are visualized using diagrams to enhance understanding and facilitate experimental success.
Introduction: The Strategic Value of this compound in Synthesis
This compound is a versatile bifunctional molecule poised for the synthesis of complex heterocyclic structures. Its architecture, featuring a terminal alkene and a primary sulfonamide, offers two distinct points for chemical manipulation, making it an ideal substrate for intramolecular cycloadditions. The sulfonamide moiety is a cornerstone in medicinal chemistry, often serving as a bioisostere for amide groups and contributing to favorable pharmacokinetic properties. The ability to construct intricate cyclic systems appended to a sulfonamide core presents a powerful strategy for generating novel chemical entities with potential therapeutic applications.
The terminal double bond acts as a competent dipolarophile or dienophile, while the sulfonamide nitrogen can be transformed into various reactive intermediates, such as nitrenes or as part of a nitrone, thereby enabling a range of cycloaddition pathways. This guide will explore three such powerful transformations.
Application Note 1: Intramolecular [3+2] Nitrone-Olefin Cycloaddition for the Synthesis of Fused Isoxazolidine-Sulfonamides
The intramolecular [3+2] cycloaddition between a nitrone and an alkene is a robust method for constructing five-membered heterocyclic rings.[1][2] In this application, we first convert the primary sulfonamide of a this compound derivative to a hydroxylamine, which is then oxidized in situ to a nitrone. This transient 1,3-dipole is perfectly positioned to undergo a cycloaddition with the tethered pentenyl olefin, leading to a bicyclic isoxazolidine.
Causality of Experimental Design
The success of this tandem reaction hinges on the strategic conversion of the sulfonamide to a reactive nitrone without compromising the alkene. The choice of an N-aryl derivative of the starting sulfonamide is crucial for facilitating the initial steps of hydroxylamine formation and subsequent oxidation under mild conditions. The final cycloaddition is thermally driven and proceeds via a concerted, pericyclic mechanism.[1] The regioselectivity is dictated by the frontier molecular orbitals of the nitrone and the alkene, leading to the formation of a 5-membered isoxazolidine ring fused to a 6-membered sultam.[1]
Workflow Diagram
Caption: Workflow for the intramolecular nitrone-olefin cycloaddition.
Detailed Experimental Protocol
Part A: Synthesis of N-Aryl-Pent-4-ene-1-sulfonamide
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq).
-
Add the desired aryl halide (e.g., bromobenzene, 1.1 eq) and a copper catalyst (e.g., CuI, 0.1 eq) with a ligand (e.g., N,N'-dimethylethylenediamine, 0.2 eq).
-
Heat the reaction mixture at 110 °C for 12-18 hours under an inert atmosphere.
-
After cooling, quench the reaction with aqueous ammonium chloride, extract with ethyl acetate, dry over sodium sulfate, and purify by column chromatography.
Part B: Reduction to N-Aryl-N-hydroxylamine
-
Dissolve the N-Aryl-Pent-4-ene-1-sulfonamide (1.0 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (5.0 eq) followed by activated zinc dust (5.0 eq) portion-wise.
-
Stir the reaction vigorously at room temperature for 4-6 hours, monitoring by TLC.
-
Filter the reaction mixture through celite, washing with ethanol.
-
Concentrate the filtrate and extract with dichloromethane. Dry the organic layer and use the crude hydroxylamine directly in the next step.
Part C: In situ Nitrone Formation and Cycloaddition
-
Dissolve the crude N-Aryl-N-hydroxylamine from Part B in anhydrous toluene.
-
Add a mild oxidizing agent such as diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise at 0 °C.
-
After stirring for 30 minutes at 0 °C, heat the reaction mixture to reflux (approx. 110 °C) for 8-12 hours.
-
Monitor the reaction by TLC for the disappearance of the nitrone intermediate and formation of the cycloadduct.
-
Cool the reaction, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to yield the fused isoxazolidine-sulfonamide product.
Expected Results and Characterization
| Product Class | Yield Range | Key Spectroscopic Data |
| Fused Isoxazolidine-Sulfonamide | 45-65% (over 2 steps) | ¹H NMR: Disappearance of alkene protons, appearance of new aliphatic protons in the 2.5-4.5 ppm range. ¹³C NMR: Appearance of new sp³ carbons. HRMS: Confirms the molecular formula of the cycloadduct. |
Application Note 2: Intramolecular Aziridination via Copper-Catalyzed Nitrene Transfer
An alternative intramolecular cycloaddition involves the formation of a transient nitrene from the sulfonamide, which then adds across the double bond to form a bicyclic aziridine. This formal [1+2] cycloaddition provides access to strained, yet synthetically valuable, cyclic sulfonamides known as sultams.[3] These aziridines can be subsequently opened by various nucleophiles to generate highly functionalized six-membered cyclic sulfonamides.
Causality of Experimental Design
This protocol relies on the in situ generation of an iminoiodinane from the primary sulfonamide using a hypervalent iodine reagent.[3] A copper catalyst is then essential to facilitate the intramolecular transfer of the nitrene to the alkene.[3] Copper(I) or (II) triflate are effective catalysts for this transformation. The resulting aziridine is a key intermediate that can be isolated or directly subjected to nucleophilic ring-opening.
Mechanism Diagram
Caption: Mechanism of copper-catalyzed intramolecular aziridination.
Detailed Experimental Protocol
Part A: Intramolecular Aziridination
-
To a solution of this compound (1.0 eq) in methanol, add potassium hydroxide (2.0 eq) and stir until dissolved.
-
Add iodobenzene diacetate (PhI(OAc)₂) (1.1 eq) and stir at room temperature for 1 hour to form the iminoiodinane intermediate.
-
Add copper(I) triflate toluene complex (CuOTf·0.5C₇H₈) (0.05 eq) to the mixture.
-
Stir the reaction at room temperature for 6-10 hours. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to isolate the bicyclic aziridine.
Part B: Nucleophilic Ring-Opening of the Aziridine
-
Dissolve the purified bicyclic aziridine (1.0 eq) in a suitable solvent (e.g., methanol for methoxy addition, or THF for other nucleophiles).
-
Add the desired nucleophile (e.g., sodium methoxide for methanolysis, thiophenol with a base, or an organometallic reagent like a Grignard).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work up the reaction appropriately based on the nucleophile used (e.g., aqueous quench, extraction).
-
Purify the product by column chromatography to obtain the functionalized cyclic sulfonamide.
Expected Results and Characterization
| Product Class | Yield Range | Key Spectroscopic Data |
| Bicyclic Aziridine | 60-80% | ¹H NMR: Characteristic upfield shift for protons on the aziridine ring. ¹³C NMR: Strain-induced shifts for aziridine carbons. |
| Ring-Opened Product | 75-95% | ¹H & ¹³C NMR: Signals corresponding to the incorporated nucleophile and the newly formed stereocenter. HRMS: Confirms the addition of the nucleophile. |
Application Note 3: Intermolecular [4+2] Diels-Alder Reaction
The terminal alkene of this compound can serve as a dienophile in a Diels-Alder reaction, a powerful tool for the construction of six-membered rings.[4][5] This intermolecular approach allows for the coupling of the sulfonamide-containing fragment with a wide variety of dienes, leading to diverse and complex scaffolds.
Causality of Experimental Design
The reactivity of the pentenyl alkene as a dienophile is moderate. To enhance the reaction rate and control stereoselectivity, a Lewis acid catalyst is often employed. The Lewis acid coordinates to the oxygen atoms of the sulfonamide group, withdrawing electron density and lowering the LUMO energy of the dienophile, thereby accelerating the cycloaddition. The reaction is typically conducted at elevated temperatures to overcome the activation barrier.
Reaction Scheme Diagram
Caption: Intermolecular Diels-Alder reaction of this compound.
Detailed Experimental Protocol
-
In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl) (1.2 eq, as a 1 M solution in hexanes).
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the diene (e.g., freshly cracked cyclopentadiene, 1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, concentrate, and purify by flash column chromatography.
Expected Results and Characterization
| Product Class | Yield Range | Diastereoselectivity (endo:exo) |
| Diels-Alder Adduct | 50-75% | Typically >10:1 (endo favored) |
Characterization: The formation of the bicyclic adduct can be confirmed by ¹H NMR, observing the disappearance of the dienophile's alkene signals and the appearance of new signals for the bicyclic core, including characteristic bridgehead and vinyl protons. The endo/exo ratio can be determined by integration of key proton signals.
References
-
Hutchinson, I., et al. (2001). Synthesis of Cyclic Sulfonamides through Intramolecular Diels−Alder Reactions. Organic Letters, 3(13), 2033–2036. Available at: [Link]
-
Hutchinson, I., et al. (2001). Synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions. PubMed. Available at: [Link]
-
Dauban, P., & Dodd, R. H. (2000). Synthesis of cyclic sulfonamides via intramolecular copper-catalyzed reaction of unsaturated iminoiodinanes. Organic Letters, 2(15), 2327–2329. Available at: [Link]
-
Bolshan, Y., & Batey, R. A. (2005). Synthesis of Six-Membered Cyclic Sulfonimidamides. Organic Letters, 7(8), 1487–1490. Available at: [Link]
-
Kaur, N. (2023). Ring forming transformations of ynamides via cycloaddition. RSC Advances, 13(16), 10695-10722. Available at: [Link]
-
Wikipedia contributors. (2023). Nitrone-olefin (3+2) cycloaddition. Wikipedia. Available at: [Link]
-
Confalone, P. N., & Hu, G. (2011). The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. Organic Reactions. Available at: [Link]
Sources
- 1. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pent-4-ene-1-sulfonamide as a Versatile Scaffold for the Synthesis of Covalent Enzyme Inhibitors
Introduction: The Strategic Role of the Vinyl Sulfonamide Warhead
Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering high potency and prolonged duration of action.[1] Within this class, electrophilic "warheads" capable of forming a stable bond with nucleophilic residues in an enzyme's active site are of paramount importance. The vinyl sulfonamide moiety has been identified as a valuable electrophile for the targeted modification and irreversible inhibition of proteins, particularly cysteine proteases.[2][3] Its reactivity as a Michael acceptor allows for the selective formation of a covalent bond with the thiol group of a cysteine residue, effectively inactivating the enzyme.[4]
While complex peptidyl vinyl sulfones have demonstrated significant efficacy as inhibitors for enzymes like caspases and parasitic proteases, their synthesis can be multi-stepped and challenging.[5][6] This application note explores the utility of a simpler, commercially available building block, Pent-4-ene-1-sulfonamide , as a foundational scaffold for the development of novel enzyme inhibitors. We present the underlying mechanism of action and provide detailed, field-proven protocols for its chemical elaboration into targeted covalent inhibitors. This guide is intended for researchers in medicinal chemistry and drug development seeking to expand their toolkit for covalent inhibitor design.
Mechanism of Inhibition: Covalent Modification via Michael Addition
The inhibitory action of vinyl sulfonamide-based compounds stems from their ability to act as Michael acceptors.[4] The sulfonyl group is strongly electron-withdrawing, which polarizes the carbon-carbon double bond of the vinyl group. This polarization renders the β-carbon electrophilic and susceptible to nucleophilic attack.
In the context of cysteine proteases, the catalytic cysteine residue in the enzyme's active site exists as a highly nucleophilic thiolate anion under physiological conditions. This thiolate attacks the β-carbon of the vinyl sulfonamide, leading to the formation of a stable carbon-sulfur bond. This covalent modification of the active site cysteine irreversibly inactivates the enzyme.
Caption: Covalent inhibition via Michael addition.
Proposed Synthetic Strategy: From Scaffold to Targeted Inhibitor
While this compound contains the necessary vinyl sulfonamide warhead, it lacks a "recognition element" to confer specificity for a particular enzyme target. To achieve this, we propose a versatile two-stage synthetic strategy. The first stage involves functionalizing the alkyl chain of the scaffold by converting the terminal alkene into a carboxylic acid. This introduces a handle for the subsequent attachment of a targeting moiety, such as a peptide sequence, in the second stage.
Caption: Proposed two-stage synthesis of targeted inhibitors.
Experimental Protocols
PART 1: Synthesis of 4-Sulfamoylbutanoic Acid Intermediate
This protocol describes the oxidative cleavage of the terminal alkene of this compound to yield a carboxylic acid. Ozonolysis followed by an oxidative workup is a reliable method for this transformation.[7][8][9][10][11][12]
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃)
-
Hydrogen peroxide (H₂O₂, 30% aq. solution)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask with a gas inlet tube and a drying tube
-
Ozone generator
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a 3:1 mixture of DCM and MeOH in a round-bottom flask. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the stirred solution. Monitor the reaction by TLC or the appearance of a persistent blue color, indicating the presence of excess ozone and consumption of the starting material.
-
Quenching: Once the reaction is complete, switch the gas flow to oxygen or nitrogen to purge the excess ozone from the solution.
-
Oxidative Workup: While the solution is still cold, slowly add 30% hydrogen peroxide (3.0 eq). Allow the mixture to warm to room temperature and stir vigorously overnight.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with water and ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude carboxylic acid can be purified by flash column chromatography or recrystallization to yield pure 4-sulfamoylbutanoic acid.
PART 2: Amide Coupling to a Targeting Moiety
This protocol details the coupling of the synthesized 4-sulfamoylbutanoic acid to an amine-containing recognition element (e.g., a peptide) using HATU, a highly efficient coupling reagent.[1][2][13][14][15]
Materials:
-
4-Sulfamoylbutanoic acid (1.0 eq)
-
Amine-containing targeting moiety (e.g., peptide, 1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
Equipment:
-
Flame-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Inert atmosphere setup (Nitrogen or Argon)
-
High-Performance Liquid Chromatography (HPLC) for purification
Protocol:
-
Reagent Preparation: Under an inert atmosphere, dissolve 4-sulfamoylbutanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF in a flame-dried flask.
-
Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise. Stir the mixture at 0 °C for 20 minutes to allow for the formation of the active ester.
-
Coupling: Add the amine-containing targeting moiety (1.1 eq), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by LC-MS.
-
Workup: Once the reaction is complete, quench with water. For small molecules, the product can be extracted with an appropriate organic solvent. For peptidic products, precipitation with cold diethyl ether is often effective.
-
Purification: The final targeted covalent inhibitor should be purified using reverse-phase HPLC to ensure high purity.
Data Presentation: Benchmarking Inhibitor Potency
The efficacy of newly synthesized inhibitors should be evaluated in enzymatic assays to determine their half-maximal inhibitory concentration (IC₅₀). For context, the table below presents reported IC₅₀ values for various vinyl sulfonamide-based inhibitors against different cysteine proteases.
| Inhibitor Class | Target Enzyme | Reported IC₅₀ | Reference |
| Peptidyl Phenyl Vinyl Sulfones | Falcipain-2 (P. falciparum) | Low nanomolar range | [16] |
| Heterocyclic β-aminomethyl Vinyl Sulfone | CHIKV nsP2 Protease | 60 nM | [17] |
| α-fluorovinylsulfone | Rhodesain (T. brucei) | 3 nM (Kᵢ) | [18] |
| N-alkoxyvinylsulfonamide | Cruzain (T. cruzi) | Potent (rate constant provided) | [19] |
Characterization of Synthesized Inhibitors
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the intermediate and the final product.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the synthesized compounds.
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is crucial for determining the purity of the final inhibitor. A purity of >95% is generally required for biological assays.
Conclusion and Future Outlook
This compound represents a readily accessible and versatile starting point for the synthesis of novel covalent enzyme inhibitors. The protocols outlined in this application note provide a robust framework for converting this simple scaffold into a diverse library of targeted inhibitors through oxidative functionalization and subsequent amide coupling. By attaching various recognition moieties, researchers can rapidly generate candidate molecules for a wide range of enzyme targets, particularly cysteine proteases involved in various disease pathologies. This strategy facilitates the exploration of new chemical space in the ongoing quest for potent and selective covalent therapeutics.
References
-
Masterson, D.S. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3) – (“oxidative workup”). Master Organic Chemistry. Retrieved from [Link]
- Evano, G. (n.d.). The transformation of an alkene into a carboxylic acid with cleavage of the double bond is a common synthetic process. Science of Synthesis.
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alkenes. Retrieved from [Link]
- Jadhav, S. D., Vaidya, S. V., & Shinde, S. B. (2020). Oxidative Cleavage of Long-Chain Terminal Alkenes to Carboxylic Acids.
-
Wikipedia. (2024). HATU. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
- Shenai, B. R., Lee, B. J., Alvarez-Hernandez, A., Chong, P. Y., Emal, C. D., Neitz, R. J., ... & Rosenthal, P. J. (2003). Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones. Antimicrobial Agents and Chemotherapy, 47(1), 154-160.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 5.9: Oxidative Cleavage of Alkenes. Retrieved from [Link]
-
Wikipedia. (2023). Lemieux–Johnson oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of vinyl sulfonamide (in green) derivatives as covalent inhibitors of the SARS-CoV-2 Mpro and their corresponding IC50 values. Retrieved from [Link]
- Hulce, M., et al. (2021). Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. Journal of Medicinal Chemistry, 64(15), 11379-11395.
- Lemieux, R. U., & Von Rudloff, E. (1955). PERIODATE–PERMANGANATE OXIDATIONS: I. OXIDATION OF OLEFINS. Canadian Journal of Chemistry, 33(11), 1701-1709.
-
Brainly.in. (2020). How is butanoic acid prepared from an alkene. Retrieved from [Link]
- Schirmeister, T., et al. (2021). Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain: Structure-Activity Relationship, Inhibition Mechanism, Metabolism, and In Vivo Studies. Journal of Medicinal Chemistry, 64(16), 12322-12358.
- Roush, W. R., et al. (2001). Potent second generation vinyl sulfonamide inhibitors of the trypanosomal cysteine protease cruzain. Bioorganic & Medicinal Chemistry Letters, 11(20), 2759-2762.
-
LibreTexts Chemistry. (2023). Ozonolysis. Retrieved from [Link]
-
Wikipedia. (2024). Ozonolysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ozonolysis. Retrieved from [Link]
- Craven, G., et al. (2019).
- Reuter, D. C., et al. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321-2324.
- Britton, R., et al. (2023). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science, 14(25), 6736-6742.
-
ResearchGate. (n.d.). Periodate-permanganate oxidations: I. Oxidation of olefins. Retrieved from [Link]
- Thompson, P. S., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor.
-
ResearchGate. (n.d.). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Lemieux-Johnson Oxidation. Retrieved from [Link]
Sources
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 3. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Vinyl Sulfonamides Using the Horner Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. brainly.in [brainly.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ozonolysis - Wikipedia [en.wikipedia.org]
- 12. Ozonolysis - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. peptide.com [peptide.com]
- 16. Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fluorovinylsulfones and -Sulfonates as Potent Covalent Reversible Inhibitors of the Trypanosomal Cysteine Protease Rhodesain: Structure-Activity Relationship, Inhibition Mechanism, Metabolism, and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Potent second generation vinyl sulfonamide inhibitors of the trypanosomal cysteine protease cruzain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pent-4-ene-1-sulfonamide in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Bifunctional Building Block
Pent-4-ene-1-sulfonamide is a unique molecular scaffold that holds considerable, yet largely untapped, potential in medicinal chemistry. Its structure is characterized by two key functional groups: a primary sulfonamide and a terminal alkene. This bifunctional nature makes it a versatile building block for the synthesis of diverse compound libraries and novel therapeutic agents. The primary sulfonamide moiety is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial, antiviral, and anticancer agents.[1][2][3] The terminal alkene, on the other hand, serves as a reactive handle for a variety of modern synthetic transformations, enabling late-stage functionalization and the introduction of diverse chemical matter.[4]
This document provides a comprehensive guide to the potential applications of this compound in medicinal chemistry. It is designed to serve as a foundational resource for researchers looking to leverage this promising, yet underexplored, chemical entity in their drug discovery programs. The protocols and strategies outlined herein are based on established principles of organic synthesis and medicinal chemistry, providing a solid starting point for innovation.
The Dual Functionality of this compound: A Strategic Overview
The true value of this compound lies in the strategic and orthogonal reactivity of its two functional groups. This allows for a modular approach to drug design, where the sulfonamide can serve as a core structural motif for interacting with a biological target, while the terminal alkene provides a gateway for diversification and property modulation.
Sources
Application Notes and Protocols for the Use of Pent-4-ene-1-sulfonamide in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Tool for Orthogonal Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, complex peptide sequences. The ideal protecting group should be easily introduced, stable throughout the synthesis, and selectively removable under mild conditions that do not affect other protecting groups or the peptide backbone. This principle of "orthogonality" is the cornerstone of modern peptide chemistry.[1][2]
This document introduces Pent-4-ene-1-sulfonamide (Pns) as a promising Nα-protecting group for amino acids in solid-phase synthesis. The Pns group, characterized by a terminal alkene functionality, offers a unique cleavage mechanism that is orthogonal to the widely used Fmoc/tBu and Boc/Bzl protection strategies.[3][4] Its removal via iodine-mediated cyclization presents a mild and highly selective deprotection method, expanding the toolbox for the synthesis of complex peptides, peptidomimetics, and peptide libraries.[5][6]
Mechanism of Action: The Pns Protecting Group
The utility of the this compound protecting group lies in its unique terminal alkene moiety, which allows for selective cleavage through an iodine-mediated intramolecular cyclization reaction. This process is initiated by the electrophilic attack of iodine on the double bond, forming a cyclic iodonium ion intermediate. The sulfonamide nitrogen then acts as an internal nucleophile, attacking the intermediate to form a stable five-membered cyclic sulfonamide derivative, thereby liberating the N-terminus of the peptide.
This cleavage mechanism is exceptionally mild and highly specific, ensuring that other protecting groups commonly used in SPPS, such as the base-labile Fmoc group and acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt), remain intact.[4][7] This orthogonality is a key advantage, allowing for the selective deprotection and modification of the N-terminus at any stage of the synthesis.
Caption: Workflow for Pns protection, SPPS, and deprotection.
Protocols
The following protocols are proposed based on established synthetic methodologies for the sulfonylation of amino acids, standard solid-phase peptide synthesis, and iodine-mediated cyclization reactions. Researchers should optimize these conditions for their specific applications.
Protocol 1: Synthesis of Pns-Protected Amino Acids (e.g., Pns-Ala-OH)
This protocol describes the preparation of N-(Pent-4-ene-1-sulfonyl)-alanine.
Materials:
-
L-Alanine
-
Pent-4-ene-1-sulfonyl chloride[8]
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve L-alanine (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of deionized water and 1,4-dioxane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of Pent-4-ene-1-sulfonyl chloride (1.1 eq) in 1,4-dioxane to the cooled amino acid solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with diethyl ether (2 x volume of aqueous layer) to remove any unreacted sulfonyl chloride.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the Pns-protected amino acid with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Pns-Ala-OH product.
-
Characterize the product by NMR and mass spectrometry.
Protocol 2: Solid-Phase Peptide Synthesis using Pns-Protected Amino Acids
This protocol outlines the incorporation of a Pns-protected amino acid into a peptide sequence on a solid support using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Pns-protected amino acid (e.g., Pns-Ala-OH)
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of Pns-Amino Acid:
-
Pre-activate the Pns-amino acid (3.0 eq) with DIC (3.0 eq) and OxymaPure® (3.0 eq) in DMF for 10 minutes.
-
Add the activated Pns-amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test or other suitable method.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Capping (Optional): Cap any unreacted amino groups with a solution of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF.
-
Chain Elongation (with Fmoc-amino acids):
-
For subsequent amino acid additions, repeat the Fmoc deprotection (Step 2) and washing (Step 3) steps.
-
Couple the next Fmoc-protected amino acid using the same activation and coupling procedure as in Step 4.
-
-
Repeat the deprotection, washing, and coupling cycles until the desired peptide sequence is assembled.
Protocol 3: On-Resin Cleavage of the Pns Group
This protocol describes the selective removal of the Pns protecting group from the resin-bound peptide.
Materials:
-
Pns-protected peptide-resin
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Pns-protected peptide-resin in a 1:1 mixture of THF and water for 30 minutes.
-
Cleavage Reaction:
-
Prepare a cleavage solution of iodine (5.0 eq) and sodium bicarbonate (5.0 eq) in a 3:1 mixture of THF and water.
-
Add the cleavage solution to the swollen resin.
-
Gently agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the cleavage progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Washing:
-
Wash the resin with a 10% aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Wash the resin thoroughly with water (5x), DMF (5x), and DCM (3x).
-
-
The N-terminus of the peptide is now deprotected and available for further modification or the synthesis can proceed with the next coupling step.
Protocol 4: Final Cleavage from Resin and Side-Chain Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM (3x) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Protocol 1: Pns-AA Synthesis | Protocol 2: SPPS Coupling | Protocol 3: Pns Cleavage | Protocol 4: Final Cleavage |
| Key Reagents | Pent-4-ene-1-sulfonyl chloride, NaHCO₃ | Pns-AA, DIC, OxymaPure® | I₂, NaHCO₃ | TFA, TIS, H₂O |
| Solvent | Dioxane/H₂O | DMF | THF/H₂O | - |
| Temperature | 0 °C to RT | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12-16 hours | 2-4 hours | 1-2 hours | 2-4 hours |
| Workup | Acidification, Extraction | Washing | Washing, Quenching | Precipitation |
Advantages and Limitations
Advantages:
-
Orthogonality: The Pns group is stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc and other side-chain protecting group cleavage, offering true orthogonality.[3][4]
-
Mild Cleavage Conditions: Deprotection with iodine is performed under neutral to slightly basic conditions at room temperature, which is beneficial for sensitive peptide sequences.
-
Selective N-terminal Modification: The ability to selectively deprotect the N-terminus allows for site-specific modifications, such as cyclization, branching, or the introduction of labels.
Limitations:
-
Iodine Sensitivity: Peptides containing residues sensitive to oxidation by iodine (e.g., Cysteine, Methionine, Tryptophan) may require the use of scavengers or alternative cleavage conditions.
-
Additional Synthetic Step: The preparation of Pns-protected amino acids adds an extra step to the overall synthetic process.
-
Limited Commercial Availability: Pns-protected amino acids are not yet widely commercially available, requiring in-house synthesis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Pns-AA Synthesis | Insufficient reaction time or base. | Extend reaction time and monitor by TLC. Ensure adequate amount of base is used. |
| Low Coupling Efficiency in SPPS | Incomplete activation or steric hindrance. | Increase coupling time, use a different coupling agent (e.g., HATU), or double couple. |
| Incomplete Pns Cleavage | Insufficient iodine or reaction time. | Increase the equivalents of iodine and extend the reaction time. Ensure proper swelling of the resin. |
| Side Reactions during Pns Cleavage | Oxidation of sensitive residues. | Add scavengers like phenol or thioanisole to the cleavage cocktail. |
| Difficulty in Purifying Final Peptide | Formation of byproducts during synthesis or cleavage. | Optimize coupling and cleavage conditions. Use a high-resolution purification method like RP-HPLC. |
References
- Birlirakis, N., Dellis, E., & Igglessi-Markopoulou, O. (2007). Iodine: A Mild and Efficient Reagent for the Synthesis of 2-Substituted-Δ2-oxazolines and -Δ2-thiazolines. European Journal of Organic Chemistry, 2007(18), 2944-2947.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.[3]
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Key Organics. (n.d.). This compound. Retrieved from [https://www.keyorganics.net/product/as-57892/pent-4-ene-1-sulfonamide]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link][7]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Thottumkara, P. P., & Vinod, T. K. (2010). Oxidative cleavage of alkenes using an in situ generated iodonium ion with oxone as a terminal oxidant. Organic letters, 12(24), 5640-5643.[3]
- Itoh, A., Akasaka, T., & Saito, T. (2014). Aerobic, visible-light-mediated cleavage of symmetrical stilbene derivatives to aldehydes using catalytic amounts of iodine. Tetrahedron Letters, 55(28), 3844-3847.
- Liskamp, R. M. J., et al. (2004). Peptide Transformation Leading to Peptide-Peptidosulfonamide Hybrids and Oligo Peptidosulfonamides. Article.
-
Orena, M. (2024). Chiral non Aromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. Preprint.[6]
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Application Notes & Protocols: Pent-4-ene-1-sulfonamide as a Covalent Chemical Probe for Biological Interrogation
Abstract
This guide details the application of Pent-4-ene-1-sulfonamide as a novel, dual-functionality chemical probe for the study of protein function and interactions within complex biological systems. We introduce a scientifically grounded, albeit novel, application for this molecule, leveraging its unique structure comprising a terminal alkene and a sulfonamide moiety. The sulfonamide is proposed as a reactive group for covalent modification of nucleophilic amino acid residues, particularly cysteine, while the terminal alkene serves as a versatile bioorthogonal handle for downstream functionalization. This document provides a comprehensive overview of the probe's mechanism, detailed protocols for its use in protein labeling and target identification, and the necessary controls to ensure data integrity.
Introduction: A New Tool for Covalent Proteomics
The field of chemical biology continuously seeks innovative tools to elucidate the complex web of protein interactions that govern cellular processes. Chemical probes, small molecules designed to interact with specific biomolecules, are invaluable for these studies.[1][2] A particularly powerful class of probes are those that form stable, covalent bonds with their protein targets, enabling robust enrichment and identification.[3]
We present this compound as a promising candidate for such applications. Its structure is deceptively simple yet functionally rich:
-
A Terminal Alkene: This functional group is relatively rare in biological systems, making it an ideal "bioorthogonal handle." It can be selectively modified in the presence of a vast excess of other cellular components through reactions like photo-induced cycloadditions or thiol-ene reactions, allowing for the attachment of reporter tags such as biotin or fluorophores.[4]
-
A Sulfonamide Moiety: While known for their therapeutic properties, sulfonamides also possess inherent reactivity.[5][6] We propose that this group can act as a "warhead," forming covalent adducts with nucleophilic residues on proteins, such as the thiol group of cysteine. The reactivity of sulfonamide metabolites with cysteine residues has been previously documented, suggesting a plausible mechanism for covalent modification.[7][8]
This dual-functionality positions this compound as a versatile tool for activity-based protein profiling (ABPP) and target discovery.[9]
Proposed Mechanism of Action
The utility of this compound as a probe is predicated on a two-stage mechanism: covalent target engagement followed by bioorthogonal ligation for detection and analysis.
Stage 1: Covalent Adduct Formation We hypothesize that the sulfonamide group of the probe can undergo nucleophilic attack by reactive cysteine residues within protein binding pockets. This interaction results in a stable, covalent linkage between the probe and its protein target. This type of reactivity-based probing expands the scope of investigation beyond just enzyme active sites to any protein with a reactive side chain.[9]
Stage 2: Bioorthogonal Functionalization The terminal alkene, now tethered to the protein, is available for a secondary, highly specific chemical reaction. This "click chemistry" step allows for the attachment of various reporter molecules without perturbing the biological system.[9][10] For proteomic applications, a biotin tag is commonly used to facilitate enrichment of the labeled proteins via streptavidin affinity purification.[10]
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Protocol for N-alkylation of "Pent-4-ene-1-sulfonamide"
An Application Guide for the Synthesis of N-Alkylated Pent-4-ene-1-sulfonamide Derivatives
Authored by a Senior Application Scientist
Abstract
The N-alkylated sulfonamide motif is a cornerstone in contemporary medicinal chemistry, appearing in a wide array of therapeutic agents. This compound serves as a particularly valuable starting material, featuring a primary sulfonamide for diverse N-functionalization and a terminal alkene for subsequent chemical elaboration through methods like olefin metathesis or hydroboration-oxidation. This guide provides an in-depth exploration of robust and field-proven protocols for the N-alkylation of this compound. We move beyond simple procedural lists to dissect the underlying chemical principles, offering researchers the rationale needed to adapt and troubleshoot these methodologies for their specific synthetic challenges. Detailed, step-by-step protocols for classical alkylation, Mitsunobu reaction, and modern catalytic "Borrowing Hydrogen" techniques are presented, complete with expert insights and comparative analysis to guide the selection of the optimal synthetic route.
Introduction: The Strategic Value of this compound
N-substituted sulfonamides are prevalent pharmacophores due to their ability to act as non-classical bioisosteres of amides and carboxylic acids, their chemical stability, and their capacity to engage in crucial hydrogen bonding interactions with biological targets.[1] The synthesis of diverse libraries of these compounds is therefore a critical task in drug discovery programs.[2][3]
This compound is a bifunctional building block of significant synthetic utility. Its primary sulfonamide moiety (pKa ≈ 10-11) can be deprotonated under moderately basic conditions to form a potent nitrogen nucleophile. Concurrently, the terminal alkene provides a versatile handle for downstream modifications, allowing for the construction of complex molecular architectures. This guide focuses on the first critical transformation: the efficient and selective formation of the N-C bond.
Foundational Principles of Sulfonamide N-Alkylation
The core of any sulfonamide N-alkylation is the deprotonation of the nitrogen atom to generate a sulfonamidate anion. The choice of base, solvent, and electrophile dictates the reaction's success.
-
Acidity and Nucleophilicity: The N-H proton of a primary sulfonamide is acidic enough to be removed by a range of bases, from strong hydrides (NaH) to milder carbonates (K₂CO₃, Cs₂CO₃). The resulting anion is a soft nucleophile, which favors reactions with soft electrophiles like alkyl halides.
-
Preventing Dialkylation: A common side reaction is the formation of the N,N-dialkylated product. This can be mitigated by several strategies:
-
Stoichiometric Control: Using a slight excess (1.0-1.2 equivalents) of the sulfonamide relative to the alkylating agent.
-
Slow Addition: Adding the electrophile dropwise to maintain its low concentration, favoring mono-alkylation.[4]
-
Steric Hindrance: The inherent bulk of the first alkyl group can sterically disfavor the second addition.
-
Protocol I: Classical N-Alkylation with Alkyl Halides
This is the most direct and traditional method for N-alkylation, proceeding via an Sₙ2 mechanism. Its simplicity and the wide availability of alkyl halides make it a first-choice strategy for many applications. The primary consideration is the selection of a suitable base and solvent system.
Causality and Experimental Choices
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the sulfonamide, driving the reaction to completion. It is ideal for less reactive alkylating agents like alkyl chlorides. For more reactive alkyl bromides or iodides, weaker bases like potassium carbonate (K₂CO₃) are often sufficient and offer a safer, more easily handled alternative.
-
Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred.[4] They effectively solvate the cation of the base (e.g., Na⁺ or K⁺) without interfering with the nucleophilicity of the sulfonamidate anion.
Experimental Workflow Diagram
Caption: Workflow for classical N-alkylation using NaH.
Detailed Step-by-Step Protocol
-
Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF (to achieve a concentration of ~0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes. Caution: H₂ gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature for an additional 30 minutes. The solution should become clear.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench: Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Reagent/Material | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Sodium Hydride (NaH) | 1.1 | Base |
| Alkyl Halide (R-X) | 1.05 | Electrophile |
| Anhydrous DMF | - | Solvent |
| Saturated NH₄Cl (aq) | - | Quenching Agent |
| Ethyl Acetate | - | Extraction Solvent |
| Brine | - | Aqueous Wash |
| Sodium Sulfate (Na₂SO₄) | - | Drying Agent |
Protocol II: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for forming C-N bonds from alcohols, offering mild conditions and, crucially, a predictable inversion of stereochemistry at a stereogenic carbinol center.[5][6] This makes it invaluable for the synthesis of chiral N-alkyl sulfonamides.
Causality and Experimental Choices
The reaction proceeds via the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD).[6]
-
Mechanism: The PPh₃ and DIAD react to form a phosphonium salt. The alcohol then adds to this species, creating an oxyphosphonium salt, which is a superb leaving group. The sulfonamidate anion, formed in situ, then acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion.[5]
-
Reagent Selection:
-
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) is often preferred over diethyl azodicarboxylate (DEAD) due to its lower sensitivity.
-
Phosphine: Triphenylphosphine (PPh₃) is the standard, though the resulting triphenylphosphine oxide (TPPO) byproduct can sometimes complicate purification. Using polymer-bound PPh₃ can simplify workup.
-
Solvent: THF is the most common and effective solvent for the Mitsunobu reaction.[7]
-
Reaction Mechanism Diagram
Caption: Simplified mechanism of the Mitsunobu reaction.
Detailed Step-by-Step Protocol
-
Preparation: To a solution of this compound (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2-0.5 M), cool the mixture to 0 °C under a nitrogen atmosphere.
-
Addition: Add DIAD (1.5 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate of TPPO may form.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-18 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified directly by column chromatography. Alternatively, to remove the bulk of TPPO and the hydrazide byproduct, the residue can be triturated with a solvent like diethyl ether, in which the byproducts are poorly soluble.
-
Purification: Purify the crude material by flash column chromatography on silica gel.
| Reagent/Material | Molar Equiv. | Purpose |
| This compound | 1.2 | Nucleophile |
| Alcohol (R'-OH) | 1.0 | Electrophile Precursor |
| Triphenylphosphine (PPh₃) | 1.5 | Activating Agent |
| DIAD or DEAD | 1.5 | Activating Agent |
| Anhydrous THF | - | Solvent |
Protocol III: Catalytic N-Alkylation via "Borrowing Hydrogen"
"Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" catalysis is a powerful, atom-economical, and green strategy for N-alkylation that uses alcohols as alkylating agents, generating only water as a byproduct.[2] This method avoids the stoichiometric waste associated with classical and Mitsunobu reactions.
Causality and Experimental Choices
The catalytic cycle involves three key stages:
-
Oxidation: A transition metal catalyst (e.g., based on Mn, Ir, or Ru) temporarily oxidizes the alcohol to an aldehyde, "borrowing" the hydrogen atoms.[8][9]
-
Condensation: The sulfonamide condenses with the in-situ-generated aldehyde to form an N-sulfonylimine intermediate.
-
Reduction: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated sulfonamide and regenerating the catalyst.
-
Catalyst System: While precious metals like Iridium and Ruthenium are highly effective, recent advances have demonstrated the utility of more earth-abundant and cost-effective manganese pincer complexes.[2]
-
Conditions: These reactions typically require elevated temperatures (100-150 °C) to drive the catalytic cycle and a weak base to facilitate the condensation step.[2][4]
Catalytic Cycle Diagram
Caption: The "Borrowing Hydrogen" catalytic cycle.
Detailed Step-by-Step Protocol (Manganese-Catalyzed)
-
Preparation: In a sealable reaction tube, combine this compound (1.0 mmol), the alcohol (1.2 mmol), a Mn(I) PNP pincer precatalyst (e.g., 2-5 mol%), and potassium carbonate (K₂CO₃, 1.0 mmol).[2]
-
Reaction: Add xylenes (1.0 M concentration of sulfonamide). Seal the tube tightly and place it in a preheated oil bath or heating block at 130-150 °C.
-
Monitoring: Stir the reaction for 24-48 hours. Monitor progress by taking small aliquots and analyzing by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and base.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
| Reagent/Material | Molar Equiv./Loading | Purpose |
| This compound | 1.0 | Starting Material |
| Alcohol (R'-CH₂OH) | 1.2 | Alkylating Agent |
| Mn(I) PNP Precatalyst | 2-5 mol% | Catalyst |
| Potassium Carbonate (K₂CO₃) | 1.0 | Base |
| Xylenes | - | Solvent |
Method Selection and Comparative Analysis
The choice of protocol depends on the specific alkyl group to be installed, the scale of the reaction, and available reagents.
| Feature | Classical Alkylation (NaH/R-X) | Mitsunobu Reaction | Borrowing Hydrogen (Mn-cat.) |
| Alkylating Agent | Alkyl Halide | Alcohol | Alcohol |
| Key Advantage | Simplicity, cost-effective | Stereochemical inversion, mild | Atom economy, green |
| Key Limitation | Stoichiometric waste, halide availability | Stoichiometric PPh₃/DIAD waste | High temperature, catalyst cost |
| Stereocontrol | None (Sₙ2 at halide) | Excellent (inversion at alcohol) | Generally racemic |
| Byproducts | Salt (e.g., NaBr) | TPPO, Hydrazide | Water |
| Best For... | Simple primary/benzylic halides | Chiral secondary alcohols | Primary alcohols, green chemistry |
Conclusion
The N-alkylation of this compound is a critical transformation for accessing a wide range of valuable synthetic intermediates. By understanding the mechanistic underpinnings of classical alkylation, the Mitsunobu reaction, and modern catalytic methods like "Borrowing Hydrogen," researchers can make informed decisions to optimize their synthetic strategies. The protocols detailed herein provide reliable, adaptable, and well-rationalized starting points for the synthesis of target molecules in drug discovery and beyond.
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Dembiński, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 117(4), 13482–13631. [Link]
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Sperry, J. (2025). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Catalysis. [Link]
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Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715–3724. [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific Website. [Link]
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Request PDF. (2025). N‐Alkylation of N‐Monosubstituted Sulfonamides in Ionic Liquids. ResearchGate. [Link]
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Kasyan, L. I., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(2), 15-24. [Link]
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MacLeod, K. M., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 20(33), 6645-6650. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. organic-chemistry.org. [Link]
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Liu, P., et al. (2018). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. Green Chemistry, 20(1), 143-148. [Link]
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Synfacts. (2017). Alkylation of Amines under Mitsunobu Conditions. Thieme Chemistry. [Link]
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Lei, A., et al. (2018). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. ACS Catalysis, 8(4), 3488-3494. [Link]
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Sharma, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4946. [Link]
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Organic Synthesis. (n.d.). Mitsunobu reaction. orgsyn.org. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]
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ResearchGate. (2020). Asymmetric reductive amination of other sulfonamides and synthesis of drug candidates. ResearchGate. [Link]
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Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
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Chem Help ASAP. (2020). Buchwald-Hartwig cross-coupling reaction. YouTube. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Kasyan, L. I., et al. (2025). ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS. Journal of Chemistry and Technologies. [Link]
-
Templ, J., & Schnürch, M. (2023). Methods for mono-selective N-alkylation of primary sulfonamides using alcohols or peroxides as alkylating agents. European Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). N-Alkylation of sulfonamides. ResearchGate. [Link]
-
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(18), 8035-8042. [Link]
-
Wang, J., et al. (2018). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis, 8(11), 10515–10521. [Link]
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Application Notes and Protocols: Heck Reaction Conditions for Pent-4-ene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Heck Reaction in Sulfonamide Synthesis
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has seen extensive application in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs).[3][4] Its significance lies in its tolerance for a wide array of functional groups and its ability to proceed under relatively mild conditions.[5][6]
For drug development professionals, the Heck reaction offers a robust method for the late-stage functionalization of complex molecules. The incorporation of the sulfonamide moiety, a well-established pharmacophore present in numerous therapeutic agents, with an alkene through a Heck coupling provides a versatile platform for generating novel chemical entities with potential biological activity.[7] Pent-4-ene-1-sulfonamide, with its terminal alkene, represents an ideal substrate for such transformations, allowing for the introduction of aryl or vinyl substituents at the terminus of the pentenyl chain.
The Heck Reaction: Mechanistic Insights and Key Parameters
A thorough understanding of the Heck reaction mechanism is paramount for troubleshooting and optimizing reaction conditions. The widely accepted catalytic cycle involves a sequence of oxidative addition, migratory insertion, and β-hydride elimination steps.[8][9]
The Catalytic Cycle
The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate.[1][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl or vinyl halide (or triflate) bond, forming a Pd(II) intermediate.[8][9]
-
Alkene Coordination and Migratory Insertion: The alkene, in this case, this compound, coordinates to the palladium center. This is followed by the migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond.[8][9]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the substituted alkene product.[8][9]
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a stoichiometric amount of a salt.[8][10]
Key Reaction Components and Their Roles
The success of a Heck reaction is highly dependent on the judicious choice of several key components:
-
Palladium Source (Precatalyst): Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices.[1][8] Pd(OAc)₂ is often preferred due to its stability and cost-effectiveness.
-
Ligands: Phosphine ligands are crucial for stabilizing the Pd(0) catalytic species and modulating its reactivity.[11][12] Triphenylphosphine (PPh₃) is a standard ligand, while bulkier, electron-rich phosphines can be beneficial for less reactive substrates.[1][13]
-
Base: A base is required to neutralize the hydrogen halide produced during the reductive elimination step, regenerating the active catalyst.[1][10] Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1]
-
Solvent: The choice of solvent is critical for solubility and reaction rate.[14] Highly polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are frequently used.[8][14][15] Greener alternatives like cyclic carbonates are also emerging.[15]
Recommended Heck Reaction Conditions for this compound
The following table summarizes a range of starting conditions for the Heck reaction of this compound with an aryl halide (e.g., aryl bromide or iodide). Optimization will likely be necessary for specific substrates.[16][17]
| Parameter | Recommended Conditions | Rationale and Considerations |
| Aryl Halide | Aryl Iodide or Aryl Bromide (1.0 equiv) | Reactivity order: I > Br >> Cl.[8] Aryl chlorides may require more specialized catalyst systems. |
| This compound | 1.1 - 1.5 equiv | A slight excess of the alkene is often used to ensure complete consumption of the aryl halide. |
| Palladium Precatalyst | Pd(OAc)₂ (1-5 mol%) | A common, robust, and air-stable precatalyst.[1][18] |
| Ligand | PPh₃ (2-10 mol%) or P(o-tol)₃ (2-10 mol%) | Triphenylphosphine is a standard choice. Tris(o-tolyl)phosphine can sometimes improve yields.[5] |
| Base | Et₃N (2.0 equiv) or K₂CO₃ (2.0 equiv) | Triethylamine is a common organic base, while potassium carbonate is a solid inorganic base.[1][8] |
| Solvent | DMF, NMP, or Acetonitrile | These polar aprotic solvents are effective at dissolving the reactants and catalyst components.[8][14] |
| Temperature | 80 - 120 °C | The reaction often requires heating to proceed at a reasonable rate.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the phosphine ligands and the Pd(0) catalyst.[5] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for a typical Heck reaction between an aryl bromide and this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by this compound (1.2 mmol) and triethylamine (2.0 mmol).
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted olefin sulfonamide.
Troubleshooting and Optimization Workflow
Even with a robust protocol, challenges can arise. The following workflow can guide optimization efforts.
Common Issues and Solutions:
-
Low or No Conversion: This could be due to an inactive catalyst, insufficient temperature, or a poor choice of solvent or base. Consider increasing the temperature, changing to a more polar solvent like NMP, or using a stronger base.[16]
-
Formation of Palladium Black: This indicates catalyst decomposition. Ensure a strictly inert atmosphere and consider increasing the ligand-to-palladium ratio to better stabilize the active catalyst.[21]
-
Double Bond Isomerization: The terminal double bond of the product may isomerize to an internal, more stable position. This can sometimes be suppressed by the addition of silver salts, which can promote a cationic pathway and faster reductive elimination.[21]
Conclusion
The Heck reaction is a powerful and versatile tool for the synthesis of substituted olefin sulfonamides from this compound. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively troubleshoot and optimize conditions to achieve high yields of the desired products. The protocols and guidelines presented here provide a solid foundation for the successful application of this important transformation in the pursuit of novel chemical entities for drug discovery and development.
References
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
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Clark, J. H., et al. (2014). Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction. ACS Sustainable Chemistry & Engineering, 2(7), 1774–1778. Retrieved from [Link]
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Approaches to the Heck reaction on challenging substrates. Retrieved from [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Theoretical Analysis of the Mechanism of Palladium(II) Acetate-Catalyzed Oxidative Heck Coupling of Electron-Deficient Arenes with Alkenes: Effects of the Pyridine-Type Ancillary Ligand and Origins of the meta-Regioselectivity. Retrieved from [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]
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Organic Process Research & Development. (n.d.). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Retrieved from [Link]
-
Pearson. (2022, July 22). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Pd(II) complexes of novel phosphine ligands: Synthesis, characterization, and catalytic activities on Heck reaction. Retrieved from [Link]
-
Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]
-
Wipf Group. (2007, January 30). Palladium II. Basic Principles - Heck Reactions. Retrieved from [Link]
-
Molecular Complexity through Catalysis. (2018, June 20). Simple and Practical Reductive Heck Protocol for Terminal Alkenes. Retrieved from [Link]
-
Organic Process Research & Development. (2020, December 1). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Phosphine-Free Palladium Catalyzed Mizoroki−Heck Reaction Using Hydrazone as a Ligand. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Heck reaction conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, August 1). Heck Coupling. Retrieved from [Link]
-
Organic Letters. (n.d.). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Retrieved from [Link]
-
YouTube. (2015, October 25). Heck reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from [Link]
-
YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
-
Frontiers. (2024, July 9). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]
-
National Institutes of Health. (2024, July 10). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Pent-4-ene-1-sulfonamide
Welcome to the technical support center for the synthesis of Pent-4-ene-1-sulfonamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this and related unsaturated sulfonamides. Here, we address common challenges and frequently asked questions, providing in-depth, experience-driven guidance to enhance your experimental success.
Troubleshooting Guide: Common Synthesis Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can often be traced back to a few critical factors, primarily related to the classic method of reacting a sulfonyl chloride with an amine.[1]
-
Poor Quality of the Sulfonyl Chloride: Pent-4-ene-1-sulfonyl chloride is highly susceptible to hydrolysis. Even trace amounts of moisture in your glassware, solvents, or starting amine can lead to its degradation, significantly reducing the amount of active reagent available for the reaction.
-
Solution: Always use freshly prepared or recently purified sulfonyl chloride. Ensure all glassware is rigorously flame-dried or oven-dried before use. The reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from interfering.[1]
-
-
Sub-optimal Amine Nucleophilicity and Reaction Conditions: While ammonia or a primary amine is generally nucleophilic, reaction conditions can greatly influence its effectiveness.
-
Solution: For less reactive amines, or if the reaction is sluggish, consider adjusting the temperature. Gentle heating can often drive the reaction to completion. However, be mindful of potential side reactions at elevated temperatures. The choice of base is also critical. A non-nucleophilic base, such as pyridine or triethylamine, is typically used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[1]
-
-
Alternative Synthetic Routes: If optimizing the traditional sulfonyl chloride method proves insufficient, modern synthetic strategies may offer higher yields and better functional group tolerance.
-
Transition-Metal-Catalyzed Methods: Palladium or copper-catalyzed reactions can be effective for challenging sulfonamide couplings.[1][2]
-
One-Pot Syntheses: Newer methods allow for the one-pot synthesis of sulfonamides from aryl halides or carboxylic acids, bypassing the need to isolate the often-unstable sulfonyl chloride intermediate.[3][4]
-
Question 2: I am observing significant impurity formation alongside my desired product. What are these side products and how can I minimize them?
Answer:
Impurity profiles in sulfonamide synthesis can be complex, but there are common culprits to watch for.
-
Hydrolysis of Sulfonyl Chloride: As mentioned, the primary side product is often the corresponding sulfonic acid (Pent-4-ene-1-sulfonic acid), formed from the reaction of the sulfonyl chloride with water.[5]
-
Mitigation: The most effective way to minimize this is by maintaining strictly anhydrous conditions.
-
-
Over-alkylation (for primary amine starting materials): If you are synthesizing a substituted this compound from a primary amine, the newly formed secondary sulfonamide can sometimes react further.
-
Mitigation: Using a precise stoichiometry of the amine or a slight excess of the sulfonyl chloride can help reduce this side reaction. A stepwise approach, where the amine is added slowly to the sulfonyl chloride at a low temperature, can also improve selectivity.
-
Question 3: The purification of my final product, this compound, is proving difficult. What are the best practices for purification?
Answer:
Purification of sulfonamides can indeed be challenging due to their polarity and potential for hydrogen bonding.
-
Crystallization: If the crude product is a solid, recrystallization is often the most effective method for achieving high purity.
-
Solvent Selection: A solvent system in which the sulfonamide is soluble at high temperatures but sparingly soluble at room temperature or below is ideal. Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[6]
-
-
Column Chromatography: For non-crystalline products or complex mixtures, silica gel column chromatography is the standard approach.
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. The polarity of the solvent system will need to be optimized based on the specific sulfonamide derivative.
-
-
Acid-Base Extraction: Exploiting the weakly acidic nature of the sulfonamide N-H bond can be a useful pre-purification step. The crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate) to remove acidic impurities like the sulfonic acid. The desired sulfonamide can then be extracted, but care must be taken as some sulfonamides may partition into the aqueous basic layer.
Frequently Asked Questions (FAQs)
What are the key starting materials for the synthesis of this compound?
The most common route involves the reaction of Pent-4-ene-1-sulfonyl chloride with ammonia or an appropriate primary or secondary amine. The sulfonyl chloride itself is typically prepared from the corresponding thiol or sulfonic acid.[4][7]
Are there any specific safety precautions I should take during this synthesis?
Yes, several safety measures are crucial:
-
Sulfonyl Chlorides: These are lachrymators and are corrosive. They react exothermically with water and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Chlorinating Agents: Reagents used to prepare sulfonyl chlorides, such as chlorosulfonic acid or thionyl chloride, are highly corrosive and toxic. Extreme caution is required when handling them.[8]
-
Inert Atmosphere: As highlighted in the troubleshooting section, maintaining an inert atmosphere is not just for yield improvement but also for safety, as it prevents uncontrolled reactions with atmospheric moisture.
Can I use alternative methods to the traditional sulfonyl chloride route?
Absolutely. The field of sulfonamide synthesis has evolved significantly. Some modern alternatives include:
-
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: This "click chemistry" approach offers a highly efficient and reliable way to form sulfonamides.
-
Photoredox and Copper-Catalyzed Syntheses: These methods allow for the synthesis of sulfonamides from various aryl radical precursors and amines under mild conditions.[2]
-
Olefin Cross-Metathesis: For the synthesis of functionalized α,β-unsaturated sulfonamides, olefin cross-metathesis has been shown to be a powerful tool.[9][10]
Experimental Protocols & Data
Recommended Protocol: Synthesis of this compound from Pent-4-ene-1-sulfonyl chloride
This protocol outlines a standard laboratory procedure.
Materials:
-
Pent-4-ene-1-sulfonyl chloride
-
Ammonia (as a solution in a suitable solvent, e.g., 2M in methanol)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add Pent-4-ene-1-sulfonyl chloride (1.0 eq) dissolved in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.1 eq) to the solution.
-
Slowly add the ammonia solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Table 1: Troubleshooting Common Yield Issues
| Symptom | Potential Cause | Recommended Action |
| Low or no product formation | Inactive sulfonyl chloride | Use freshly prepared/purified reagent; ensure anhydrous conditions. |
| Reaction stalls | Insufficiently nucleophilic amine or non-optimal temperature | Gently heat the reaction; consider a more forcing solvent. |
| Multiple spots on TLC, including a very polar one | Hydrolysis of sulfonyl chloride | Rigorously dry all glassware, solvents, and reagents. |
| Product contaminated with starting amine | Incomplete reaction | Increase reaction time or temperature; ensure proper stoichiometry. |
Visualizing the Process
Diagram 1: General Sulfonamide Synthesis Workflow
Caption: A typical workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in sulfonamide synthesis.
References
- Benchchem. (n.d.). Troubleshooting Reductive Amination Reaction Conditions.
- Benchchem. (n.d.). Overcoming common challenges in the synthesis of sulfonamide derivatives.
- Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros.
- Benchchem. (n.d.). A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies.
- Google Patents. (n.d.). Unsaturated sulfides, sulfones, sulfoxides and sulfonamides synthesis.
-
Woźniak, Ł., Rajkiewicz, A. A., Monsigny, L., Kajetanowicz, A., & Grela, K. (2020). Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis. Organic Letters, 22(12), 4970–4973. Retrieved from [Link]
- Various Authors. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry.
- Woźniak, Ł., et al. (2020). Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis. Organic Letters.
- UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides.
- Mondal, S., & Malakar, C. C. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Results in Chemistry, 2, 100049.
- Various Authors. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?.
- YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
- ChemicalBook. (n.d.). This compound synthesis.
- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
- National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- SciELO. (n.d.). Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- ResearchGate. (n.d.). Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). Sulfonamide purification process.
- Key Organics. (n.d.). 245368-50-7 | this compound.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
-
Yan, H., et al. (2021). The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition. Bioorganic & Medicinal Chemistry Letters, 40, 127924. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing high-purity sulfonamide compound, and....
- ACS Catalysis. (n.d.). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
- PubChem. (n.d.). Pent-4-ene-1-sulfonic acid.
- ResearchGate. (2025). Sulfonic acid-functionalized LUS-1: An efficient catalyst for one-pot synthesis of 2,4-diamino pyrimidine-5-carbonitrile derivatives.
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Technical Support Center: Overcoming Steric Hindrance in Pent-4-ene-1-sulfonamide Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pent-4-ene-1-sulfonamide. This versatile bifunctional molecule is a key building block for synthesizing complex nitrogen-containing heterocycles, particularly substituted pyrrolidines.[1][2] However, its reactivity can be hampered by steric hindrance, leading to low yields, failed reactions, or undesired side products.
This guide provides in-depth, expert-driven troubleshooting strategies and answers to frequently asked questions. Our focus is not just on protocols but on the underlying chemical principles, empowering you to make informed decisions to overcome the specific steric challenges in your experiments.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental structural and reactivity aspects of this compound that give rise to steric challenges.
Q1: What are the primary reactive sites of this compound, and how does steric hindrance manifest at these sites?
A1: this compound possesses two primary reactive sites: the acidic N-H proton on the sulfonamide group and the terminal C=C double bond.
-
The Sulfonamide Nitrogen: The nitrogen atom, after deprotonation, acts as a nucleophile. It is the site for N-alkylation and N-arylation reactions. Steric hindrance becomes a major issue when reacting it with bulky electrophiles (e.g., secondary or tertiary alkyl halides). The tetrahedral geometry and free rotation of the sulfonyl group, combined with the alkyl chain, create a sterically congested environment around the nitrogen atom, impeding the approach of large reagents.[3]
-
The Terminal Alkene: The π-bond of the alkene is susceptible to electrophilic addition and is crucial for intramolecular cyclization reactions. Steric hindrance here typically arises from substituents placed on the carbon backbone (positions 1 through 4). These substituents can prevent the molecule from adopting the necessary conformation for a catalyst to coordinate or for the nitrogen nucleophile to attack the alkene in an intramolecular fashion.
Q2: How does the sulfonamide functional group itself influence reactivity and steric accessibility?
A2: The sulfonamide group is not a passive bystander; it actively influences the molecule's reactivity in two key ways:
-
Electronic Effects: The potent electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the N-H proton (pKa ≈ 10-11), making it easy to deprotonate. However, this same effect delocalizes the nitrogen's lone pair, reducing its nucleophilicity compared to a free amine.[4] This "tamed" nucleophilicity means that reactions at the nitrogen often require more forcing conditions, which can be incompatible with sensitive substrates.
-
Steric Profile: The sulfonyl group has a tetrahedral geometry with a relatively large van der Waals radius. This inherent bulk can sterically shield the nitrogen atom, making it less accessible. This is why N-substituted sulfonamides are significantly less reactive in alkylation reactions than their primary (N-H) counterparts.[3]
Section 2: Troubleshooting Guide: N-Alkylation & N-Arylation Reactions
This section focuses on one of the most common challenges: forming a new bond at the sulfonamide nitrogen.
Problem 1: Low or no yield during N-alkylation of this compound with a hindered alkylating agent (e.g., a secondary bromide or a bulky benzylic halide).
Causality Analysis: Standard N-alkylation of sulfonamides often proceeds via an SN2 mechanism. This pathway is notoriously sensitive to steric bulk. If either the nucleophile (the deprotonated sulfonamide) or the electrophile (the alkyl halide) is sterically congested, the activation energy for the backside attack becomes prohibitively high, leading to slow reaction rates, elimination side-products (E2), or no reaction at all.[5]
Troubleshooting & Optimization Strategies
If a standard approach (e.g., K₂CO₃ in DMF) fails, a systematic modification of the reaction parameters is necessary. If this does not yield satisfactory results, alternative synthetic methods that bypass the SN2 pathway should be employed.
The interplay between base, solvent, and temperature is critical. A poorly chosen combination can exacerbate steric issues or promote undesired pathways.
| Parameter | Recommendation for Hindered Substrates | Rationale & Key Considerations |
| Base Selection | Use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium Hydride (KH). | These bases irreversibly and completely deprotonate the sulfonamide without the risk of competing alkylation. Bulky bases like LDA can be effective but may worsen steric clashes in the transition state.[5] Weaker bases (e.g., K₂CO₃, Cs₂CO₃) may not achieve full deprotonation, leading to a sluggish reaction dependent on a small equilibrium concentration of the anion.[6] |
| Solvent Choice | Employ polar aprotic solvents such as DMF, DMSO, or NMP. | These solvents are effective at solvating the cation of the base (e.g., Na⁺) without solvating the sulfonamide anion, thereby maximizing its nucleophilicity. They also typically have high boiling points, allowing for a wider temperature range.[6] |
| Temperature Control | Start at ambient temperature and gradually increase. Monitor for elimination byproducts. | While higher temperatures can help overcome the activation energy of a sterically hindered SN2 reaction, they disproportionately accelerate the competing E2 elimination pathway. A careful balance is required. Perform reactions at the lowest temperature that affords a reasonable rate.[5] |
| Leaving Group | Switch from alkyl chlorides or bromides to the corresponding iodide. | Iodide is a superior leaving group, which can significantly accelerate the rate of the desired SN2 reaction, potentially allowing it to outcompete side reactions at a lower temperature.[5] |
When optimizing conditions is insufficient, changing the entire reaction mechanism is the most effective approach.
-
Mitsunobu Reaction: This reaction provides a powerful method for alkylating acidic N-H bonds with primary or secondary alcohols under mild, neutral conditions. It proceeds through an entirely different mechanism that is often less sensitive to steric hindrance than traditional SN2 reactions.[7][8]
-
"Borrowing Hydrogen" Catalysis: This modern, sustainable approach uses alcohols as alkylating agents, catalyzed by transition metals like Manganese (Mn) or Ruthenium (Ru).[9][10] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes condensation with the sulfonamide to form an N-sulfonylimine. The catalyst then returns the hydrogen, reducing the imine to the final N-alkylated product. Water is the only byproduct.[10] This method is highly effective for primary alcohols and avoids the use of toxic alkyl halides.
Decision Workflow for N-Alkylation
Caption: Decision workflow for N-alkylation of hindered sulfonamides.
Section 3: Troubleshooting Guide: Intramolecular Cyclization Reactions
The intramolecular cyclization of this compound is a powerful reaction for building the valuable pyrrolidine scaffold. However, it is highly sensitive to steric factors.
Problem 2: Failure or low yield in the intramolecular hydroamination/cyclization to form a substituted pyrrolidine, especially with substituents on the alkene chain.
Causality Analysis: Most successful intramolecular cyclizations of this substrate are catalyzed by transition metals or proceed via radical intermediates.
-
In Metal-Catalyzed Pathways (e.g., Pd, Cu, Ru): The reaction typically involves coordination of the metal to the alkene, followed by nucleophilic attack of the sulfonamide nitrogen.[11][12] Steric bulk on the carbon chain can create unfavorable A1,3 strain in the transition state, disfavoring the required geometry for the 5-exo-trig cyclization and leading to side reactions or decomposition of the catalyst.
-
In Radical Pathways: An N-centered radical is generated, which then attacks the terminal alkene.[13] While often more tolerant of steric hindrance, bulky groups can still influence the rate and diastereoselectivity of the cyclization step.[14]
Troubleshooting & Optimization Strategies
The choice of metal catalyst and, more importantly, its coordinating ligands, is the most critical factor for overcoming steric barriers in these cyclizations.
-
Catalyst Choice: Different metals operate via different mechanisms. For example, some palladium catalysts proceed via a Wacker-type mechanism, while ruthenium catalysts might be used in C-H activation contexts.[11] It is essential to screen a range of catalysts known for hydroamination.
-
Ligand Modification: Ligands dictate the steric and electronic environment around the metal center. For a sterically demanding substrate, one might need a ligand that is bulky enough to prevent catalyst dimerization but has a wide "bite angle" to create an open coordination site for the substrate to bind effectively. A screen of common phosphine ligands (e.g., Xantphos, DPEphos, Buchwald-type biaryl phosphines) is a standard starting point.[15]
Radical reactions often proceed under milder conditions and can be less sensitive to the steric demands of polar, ionic transition states. Photoredox catalysis is a state-of-the-art method for initiating these reactions.
-
Mechanism: A photocatalyst (e.g., an Iridium or organic dye complex), upon excitation by visible light, generates a sulfonamidyl radical from the N-H bond via a Proton-Coupled Electron Transfer (PCET) process.[16] This highly reactive, electrophilic nitrogen radical rapidly adds to the pendant alkene to form a carbon-centered radical, which is then quenched to afford the final pyrrolidine product.[14][16]
-
Advantages: This approach avoids the need for high temperatures and strong bases, often leading to cleaner reactions and higher tolerance for functional groups. The radical intermediates are less sterically encumbered than the corresponding organometallic species.
Comparative Reaction Pathways
Caption: Comparison of metal-catalyzed and radical cyclization pathways.
Section 4: Advanced Strategies: Substrate Modification
Q3: Can I temporarily modify the sulfonamide group to reduce its steric profile during a critical reaction step?
A3: While protecting the sulfonamide nitrogen itself is uncommon, a more powerful strategy is to plan the synthesis using a sulfonamide group that is intentionally designed for cleavage. This treats the entire sulfonyl moiety as a temporary activating and directing group that can be removed after the sterically challenging transformation is complete.
-
Cleavable Sulfonamides: Instead of a simple methanesulfonyl (Ms) or p-toluenesulfonyl (Ts) group, consider using sulfonamides that are labile under specific, mild conditions.
-
2-Nitrobenzenesulfonamide (Nosyl, Ns): Cleaved under mild conditions using a thiol and a base (e.g., thiophenol and K₂CO₃). This is one of the most common and reliable methods.
-
2-(Trimethylsilyl)ethanesulfonamide (SES): This group is readily removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which offers excellent orthogonality to many other protecting groups.[3]
-
By using a cleavable sulfonamide, you can perform a sterically demanding alkylation or cyclization and then remove the bulky sulfonyl group to reveal a free secondary amine, which can be a much more versatile synthetic handle for further diversification.[17]
Section 5: Key Experimental Protocols
The following are representative, detailed protocols for the advanced methods discussed above. Note: These are general guidelines and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Manganese-Catalyzed N-Alkylation with a Primary Alcohol (Borrowing Hydrogen)
(Adapted from Morrill, L. C., et al. (2019).)[10]
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the primary alcohol (1.2 mmol, 1.2 equiv), the Mn(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(Ph₂P(CH₂)₂NMe(CH₂)₂PPh₂)]Br, 0.02 mmol, 2 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen gas three times.
-
Solvent Addition: Add anhydrous xylenes (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 150 °C and stir vigorously for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the N-alkylated product.
Protocol 2: Photocatalytic Radical-Mediated Intramolecular Hydroamination
(Adapted from Knowles, R. R., et al.)[16]
-
Preparation: In a vial equipped with a magnetic stir bar, dissolve this compound (0.1 mmol, 1.0 equiv) in anhydrous, degassed solvent (e.g., 1,4-dioxane or acetonitrile, 2.0 mL).
-
Reagent Addition: Add a suitable base (e.g., a phosphate base like K₂HPO₄, 0.2 mmol, 2.0 equiv) and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 0.001 mmol, 1 mol%).
-
Inert Atmosphere: Seal the vial and sparge the solution with argon for 15 minutes to ensure oxygen is removed.
-
Reaction: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and begin stirring. Use a small fan to maintain the reaction at ambient temperature.
-
Monitoring: Stir the reaction for 12-24 hours, monitoring for completion by TLC or LC-MS.
-
Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and filter through a short plug of silica to remove the catalyst and base.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the desired pyrrolidine.
References
- Vertex AI Search. (2024). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH.
- Vertex AI Search. (2022). Orthogonal Arylation of a Diene‐Sulfonamide Using Cationic Transition Metal Catalysts. ResearchGate.
- Vertex AI Search. (2023). Copper-Catalyzed Sulfonylation/Cyclization of Pent-4-ynamides toward Sulfonyl-Functionalized Pyrrol-2-ones. PubMed.
- Vertex AI Search. (n.d.). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC.
- Vertex AI Search. (n.d.). Copper-Catalyzed Sulfonylation/Cyclization of Pent-4-ynamides toward Sulfonyl-Functionalized Pyrrol-2-ones. ResearchGate.
- Vertex AI Search. (n.d.). Catalytic Intramolecular Aminoarylation of Unactivated Alkenes with Aryl Sulfonamides. ChemRxiv.
- Vertex AI Search. (n.d.). Overcoming steric hindrance in 3-alkyl-pyrrolidine-2,5-dione synthesis. Benchchem.
- Vertex AI Search. (2020). Protecting Groups for Amines: Sulfonamides. YouTube.
- Vertex AI Search. (n.d.). Troubleshooting low yield in Nipamovir synthesis. Benchchem.
- Vertex AI Search. (2023). Enantioselective Hydroamination of Alkenes with Sulfonamides Enabled by Proton-Coupled Electron Transfer. PMC - NIH.
- Vertex AI Search. (n.d.). Intramolecular cyclization of sulfonamides. ResearchGate.
- Vertex AI Search. (n.d.). Asymmetric Hydrogen Atom Transfer. ACS Catalysis.
- Vertex AI Search. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
-
Vertex AI Search. (2000). Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[13][18]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation. PubMed. Retrieved from
- Vertex AI Search. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. PubMed.
- Vertex AI Search. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Chemistry Portal.
- Vertex AI Search. (n.d.). Overcoming steric hindrance in N-alkylation of imidazole derivatives. Benchchem.
- Vertex AI Search. (n.d.). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis.
- Vertex AI Search. (2021). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC - NIH.
- Vertex AI Search. (n.d.). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv.
Sources
- 1. Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[5,6]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Stability of "Pent-4-ene-1-sulfonamide" under acidic and basic conditions
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Pent-4-ene-1-sulfonamide. This guide is designed to provide in-depth insights and troubleshooting advice for researchers encountering stability issues with this bifunctional molecule under various experimental conditions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven experience to help you navigate your research challenges.
Core Stability Profile: An Overview
This compound possesses two key reactive sites: a terminal alkene and a primary sulfonamide. Their respective reactivities are highly dependent on the pH and temperature of the medium. Understanding the interplay between these two functional groups is critical for successful experimental design.
| Condition | Functional Group | Predominant Reaction | Potential Product(s) | General Stability & Remarks |
| Mild Acidic (e.g., dilute H₂SO₄, pH 4-6) | Terminal Alkene | Acid-Catalyzed Hydration[1][2] | 5-Hydroxypentane-1-sulfonamide | Unstable. The alkene is susceptible to hydration, especially in aqueous media. The sulfonamide is generally stable. |
| Strong Acidic (e.g., conc. HCl, HBr, >40% H₂SO₄, heat) | Sulfonamide | S-N Bond Hydrolysis[3][4] | Pent-4-ene-1-sulfonic acid, Ammonium (NH₄⁺) | Highly Unstable. Vigorous conditions will cleave the sulfonamide bond. Alkene hydration may also occur. |
| Mild Basic (e.g., NaHCO₃, pH 8-10) | Sulfonamide | N-H Deprotonation | Pent-4-ene-1-sulfonamidate (anion) | Generally Stable. The primary interaction is the deprotonation of the acidic N-H proton.[5] |
| Strong Basic (e.g., >1M NaOH, KOH, heat) | Sulfonamide | S-N Bond Hydrolysis (slow) | Pent-4-ene-1-sulfonate (salt), Ammonia (NH₃) | Moderately Stable. Stable for short durations at room temperature but can undergo slow hydrolysis upon heating.[6][7] |
Troubleshooting & FAQs
Acidic Conditions
Question 1: My reaction in dilute aqueous acid gave a product with a mass increase of 18 amu and new signals in the ¹H NMR around 3.8-4.0 ppm. What happened to my this compound?
Answer: You are observing the classic acid-catalyzed hydration of the terminal alkene. The alkene's π-bond is nucleophilic and, in the presence of an acid catalyst (like H₃O⁺), it attacks a proton.[2] This process follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond (C5), forming a more stable secondary carbocation at the adjacent carbon (C4).[8][9] A water molecule then attacks this carbocation, and after deprotonation, an alcohol is formed.
-
Mechanism: Protonation of the alkene -> Formation of a secondary carbocation -> Nucleophilic attack by water -> Deprotonation to yield the alcohol.[10]
-
Product: The expected product is 5-hydroxypentane-1-sulfonamide . The new NMR signals correspond to the proton on the carbon bearing the hydroxyl group.
-
Causality: This reaction is often unavoidable in aqueous acidic media because water is both the solvent and the nucleophile. The presence of a strong acid catalyst is necessary to protonate the double bond, as water alone is not acidic enough.[2]
Caption: Competing degradation pathways in strong acid.
Basic Conditions
Question 4: After adding LiHMDS to my reaction, my compound's TLC spot changed, and it became more soluble in the organic solvent. What is the initial interaction?
Answer: The primary interaction of this compound with a strong, non-nucleophilic base like LiHMDS is the deprotonation of the sulfonamide nitrogen. The protons on a primary sulfonamide (R-SO₂NH₂) are acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group.
-
Reaction: R-SO₂NH₂ + Base ⇌ R-SO₂NH⁻ (sulfonamidate) + [Base-H]⁺
-
Causality: This deprotonation forms a negatively charged sulfonamidate anion. [5]The formation of this salt can alter the compound's physical properties, including its polarity and solubility. The resulting anion is a softer nucleophile than the neutral amine, which can be important for subsequent reaction steps. The alkene moiety is generally unreactive towards bases. [11]
Caption: Equilibrium of sulfonamide deprotonation.
Question 5: I need to perform a reaction using 2M NaOH at 60°C for several hours. Will the this compound survive?
Answer: It is unlikely to survive completely intact. While sulfonamides are significantly more stable to basic hydrolysis than to acidic hydrolysis, cleavage of the S-N bond can still occur under forcing basic conditions (strong base concentration and heat). [7]
-
Reaction: S-N bond cleavage via nucleophilic attack of hydroxide (OH⁻) on the sulfur atom.
-
Products: This will yield the sodium salt of pent-4-ene-1-sulfonic acid and ammonia gas.
-
Recommendation: If you observe the formation of a persistent, water-soluble byproduct or detect the smell of ammonia, it is a strong indicator of degradation. We recommend conducting a preliminary stability test.
Experimental Protocol: pH Stability Assessment
This self-validating protocol helps determine the optimal pH range for your experiments.
-
Prepare Stock Solution: Create a 10 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).
-
Prepare Buffers: Prepare a series of aqueous buffers (e.g., pH 2, 4, 7, 9, 12).
-
Incubate Samples: In separate vials, add a small aliquot of the stock solution to each buffer to a final concentration of 0.1 mg/mL. Create duplicate sets for each time point.
-
Set Time Points: Store the vials at your desired experimental temperature (e.g., 25°C and 50°C).
-
Analyze: At specific time points (e.g., 0h, 2h, 6h, 24h), take one vial from each pH set. Quench any reaction by neutralizing the solution if necessary. Analyze the sample by HPLC with a UV detector or LC-MS.
-
Evaluate: Plot the percentage of remaining this compound against time for each pH value. This will generate a clear stability profile.
Caption: Experimental workflow for a pH stability study.
References
-
Chemistry Steps. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 3.2.2 – Hydration of Alkenes. In Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]
-
Chemistry LibreTexts. (2025, October 6). 8.4: Hydration of Alkenes- Acid-Catalyzed Hydration. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 17). 6.4: Acid-Catalyzed Hydration. Retrieved from [Link]
-
PubMed Central. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Retrieved from [Link]
-
ACS Publications. (n.d.). Intramolecular-catalyzed hydrolysis of sulfonamides. 10. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (2001, March 28). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Retrieved from [Link]
-
ChemRxiv. (n.d.). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Retrieved from [Link]
-
Inorganic Chemistry. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reactivity and Mechanism in the Hydrolysis of β-Sultams | Request PDF. Retrieved from [Link]
-
PubMed. (2012, June 30). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). The Cleavage of Sulfonamides. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Hydrolysis of sulphonamides in aqueous solutions | Request PDF. Retrieved from [Link]
-
MSU chemistry. (n.d.). Alkene Reactivity. Retrieved from [Link]
-
PubMed. (2014, July 14). Asymmetric cascade reaction to allylic sulfonamides from allylic alcohols by palladium(II)/base-catalyzed rearrangement of allylic carbamates. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
NIH. (n.d.). Asymmetric synthesis from terminal alkenes by diboration/cross-coupling cascades. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 20). 16.3: Summary of Alkene Reactions. Retrieved from [Link]
-
ACS Publications. (2024, January 10). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Photolytic cleavage of sulfonamide bonds. Retrieved from [Link]
-
(n.d.). Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides. Retrieved from [Link]
-
RSC Publishing. (2014, September 17). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. Retrieved from [Link]
-
Consensus. (2024, May 1). Asymmetric synthesis of allylic sulfonamides with axially and central chirality via palladium-catalyzed of atroposelective N-allylic alkylation. Retrieved from [Link]
-
PubChem. (n.d.). This compound | C5H11NO2S | CID 11788380. Retrieved from [Link]
-
Organic Chemistry Portal. (2016, November 28). Reactions of Alkenes. Retrieved from [Link]
-
Organic Letters. (n.d.). Highly Efficient Synthesis of Terminal Alkenes from Ketones. Retrieved from [Link]
-
PubMed. (n.d.). Further improvement on sulfonamide-based ligand for catalytic asymmetric 2-haloallylation and allylation. Retrieved from [Link]
-
Journal of the American Chemical Society. (2019, January 16). NHC-Catalyzed Deamination of Primary Sulfonamides: A Platform for Late-Stage Functionalization. Retrieved from [Link]
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023, March 27). Stereoselective Synthesis of Substituted (Z)-N-Allyl Sulfonamides via a Palladium-Catalyzed Three-Component Tandem Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Pent-4-ene-1-sulfonic acid | C5H10O3S | CID 18467588. Retrieved from [Link]
- Google Patents. (n.d.). US5596095A - Formation and utility of sulfonic acid protecting groups.
-
PMC - NIH. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Retrieved from [Link]
-
PubMed - NIH. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
ACS Catalysis. (n.d.). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. Retrieved from [Link]
Sources
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Technical Support Center: Optimizing Catalyst Loading for Pent-4-ene-1-sulfonamide Cross-Coupling
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for optimizing cross-coupling reactions involving Pent-4-ene-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this substrate and aiming to enhance reaction efficiency, particularly through the fine-tuning of catalyst loading. Our approach is rooted in mechanistic understanding to empower you to troubleshoot and optimize your specific application.
The cross-coupling of this compound, typically a Mizoroki-Heck reaction with an aryl or vinyl halide/triflate, is a powerful method for C-C bond formation.[1][2] However, the success of this transformation hinges on a well-balanced catalytic system. The catalyst loading is a critical parameter that directly influences reaction rate, yield, cost, and the formation of byproducts. This guide addresses common challenges in a question-and-answer format, providing both diagnostic advice and actionable protocols.
Part 1: Frequently Asked Questions & Troubleshooting Guide
Section A: Foundational Issues & First-Line Troubleshooting
Q1: My reaction shows low or no conversion of the starting materials. Is simply increasing the catalyst loading the right first step?
While insufficient catalyst is a possible cause, it's often a symptom of a more fundamental issue. Before increasing the loading, which can be costly and may not solve the problem, it's crucial to diagnose the root cause. Low conversion in a Heck reaction often points to catalyst deactivation or inhibition.
-
Causality: The active catalyst in the Mizoroki-Heck cycle is a coordinatively unsaturated Pd(0) species.[2] This species is sensitive and can be deactivated through several pathways. The sulfonamide nitrogen in your substrate, while generally a weak ligand, could potentially coordinate to the palladium center, especially if more favorable ligands are not present in sufficient concentration, thereby inhibiting catalytic activity.[3] More commonly, catalyst deactivation occurs through aggregation into inactive palladium black or oxidative side reactions.[3][4]
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure your solvent and base are anhydrous and that the this compound and aryl halide are pure. Oxygen is a known culprit for catalyst deactivation; ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[3]
-
Assess the Ligand: The ligand's job is to stabilize the Pd(0) center and facilitate the catalytic cycle.[5] Is your ligand appropriate for the specific aryl halide used? Bulky, electron-rich phosphine ligands are often required for less reactive aryl chlorides.[6]
-
Check Temperature: Is the temperature high enough for oxidative addition to occur but not so high that it accelerates catalyst decomposition?[4]
-
Only after verifying these parameters should you consider adjusting the catalyst loading as part of a systematic optimization (see Q4).
Q2: I am observing the formation of palladium black in my reaction vessel. What does this signify and how can I prevent it?
The appearance of a black precipitate (palladium black) is a definitive sign of catalyst death.[3][4] It indicates that the mononuclear, catalytically active Pd(0) species have aggregated into bulk, inactive palladium metal. This is one of the most common failure modes in Heck reactions.
-
Mechanism of Formation: This aggregation happens when the Pd(0) intermediate is not sufficiently stabilized by its ligand shell. This can be caused by:
-
Inadequate Ligand:Palladium Ratio: Too few ligand molecules per palladium atom leave the metal center exposed and prone to aggregation.
-
High Temperature: Excessive heat can promote ligand dissociation and catalyst decomposition.[4]
-
Poor Ligand Choice: A ligand that binds too weakly or is unstable under the reaction conditions will fail to protect the palladium center.
-
-
Prevention Strategies:
-
Increase Ligand:Pd Ratio: A common starting point is a 2:1 to 4:1 ratio of monodentate phosphine ligand to palladium. For some systems, a much higher ratio (e.g., 10:1) may be necessary to suppress side reactions and maintain catalyst stability.[7]
-
Use Chelating Ligands: Bidentate (diphosphine) ligands can offer greater stability to the palladium center compared to monodentate ligands.[8]
-
Lower the Reaction Temperature: If the reaction allows, reducing the temperature can slow the rate of catalyst decomposition.
-
Consider a Pre-catalyst: Using a well-defined Pd(II) pre-catalyst that reduces to Pd(0) in situ can sometimes lead to a more controlled initiation and a longer-lived catalyst compared to using Pd(0) sources directly.
-
Q3: My yield has plateaued at ~50-60% despite extended reaction times. Could the sulfonamide group be causing catalyst inhibition over time?
Yes, this is a plausible scenario. When a reaction stalls, it often points to a loss of catalytic activity during the reaction. The N-H proton of the primary sulfonamide is acidic and will be deprotonated by the base. The resulting sulfonamidate anion could potentially act as a ligand for the palladium center.
-
Plausible Mechanism: While phosphine ligands are generally much stronger binders, the sulfonamidate is present in high concentration. If it coordinates to the palladium, it could form a stable palladacycle or an off-cycle complex that is slow to re-enter the catalytic cycle, effectively sequestering a portion of the catalyst.
-
Diagnostic & Optimization Steps:
-
Ligand Modification: Switching to a more strongly coordinating or bulkier phosphine ligand can help prevent the sulfonamide from accessing the metal's coordination sphere. Ligands like tBuXPhos or SPhos are designed to be both electron-rich and sterically demanding, which can improve catalyst stability and turnover.[9]
-
Base Selection: The choice of base is critical. An inorganic base like K₂CO₃ or Cs₂CO₃ is often preferred over amine bases in Heck reactions.[2] Experimenting with different bases can alter the concentration and reactivity of the sulfonamidate anion and its potential to interfere.
-
Reaction Monitoring: Use analytical techniques like LC-MS or GC-MS to monitor the reaction profile.[10] Does the reaction stop abruptly? Or does it slow down gradually? This information can provide clues about the mode of deactivation.
-
Section B: Systematic Catalyst Optimization
Q4: How do I systematically determine the optimal catalyst loading for my reaction?
The optimal catalyst loading is a balance between reaction time, yield, and cost. A systematic screening is the most robust method to determine this. The goal is to find the lowest possible loading that achieves complete conversion in a reasonable timeframe without sacrificing yield or selectivity.
-
Experimental Design: Set up a series of parallel reactions where only the catalyst loading is varied. It is critical to keep all other parameters (temperature, concentration, stoichiometry, solvent, base, stirring rate) identical.
-
Recommended Screening Protocol: See Part 2: Experimental Protocols for a detailed step-by-step guide.
-
Data Analysis: The results of this screen can be summarized in a table to clearly visualize the trade-offs.
| Experiment | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Desired Product (%) | Key Byproduct (%) |
| 1 | 2.0 | 4 | 99 | 98 | <1 |
| 2 | 1.0 | 6 | 99 | 97 | <1 |
| 3 | 0.5 | 12 | 98 | 96 | 1 |
| 4 | 0.1 | 24 | 85 | 80 | 3 (Isomerization) |
| 5 | 0.05 | 24 | 60 | 55 | 4 (Isomerization) |
| A hypothetical data set for optimizing a Heck reaction. |
From this hypothetical data, a loading of 0.5 to 1.0 mol% appears to be the optimal range, providing excellent yield within a practical timeframe. The sharp drop-off in performance and increase in byproducts below 0.5 mol% suggests that at this point, the rate of catalysis becomes slower than the rate of catalyst deactivation.
Q5: What is the role of the ligand-to-palladium (L:Pd) ratio, and how does it influence the required catalyst loading?
The L:Pd ratio is as critical as the absolute catalyst loading. It directly impacts the stability, activity, and longevity of the catalyst, which in turn dictates how low you can push the loading.
-
Mechanistic Importance:
-
Too Low L:Pd (<2:1 for monodentate ligands): Leads to the formation of coordinatively unsaturated, unstable Pd(0)L species, which are highly prone to aggregation into palladium black.[3]
-
Optimal L:Pd (often 2:1 to 4:1): Balances stability and activity. The Pd(0)L₂ species is typically the entry point into the catalytic cycle. It is stable enough to resist aggregation but labile enough to allow for oxidative addition of the aryl halide.[8]
-
Too High L:Pd (>4:1): Can lead to the formation of saturated, less reactive species like Pd(0)L₃ or Pd(0)L₄. These can inhibit the reaction by slowing down the initial, crucial oxidative addition step, as a ligand must first dissociate to open a coordination site.[11]
-
-
Practical Implications: A well-optimized L:Pd ratio ensures maximum catalyst lifetime. This means that for each mole of palladium you add, you get more catalytic turnovers. A stable catalyst system is what allows you to successfully lower the overall catalyst loading without seeing a drop in performance. Therefore, optimizing the L:Pd ratio should be done in conjunction with or even before fine-tuning the absolute loading.
Part 2: Visual & Methodological Guides
Diagrams of Key Processes
Caption: The fundamental catalytic cycle for the Mizoroki-Heck reaction.
Caption: A decision tree for diagnosing low conversion issues.
Experimental Protocol: Catalyst Loading Screening
This protocol outlines a procedure for determining the optimal palladium catalyst loading for the Heck coupling of this compound with a generic aryl bromide.
Objective: To identify the minimum catalyst loading required to achieve >95% conversion within 24 hours.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable monodentate ligand
-
This compound
-
Aryl Bromide (e.g., 4-Bromoanisole)
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)
-
Reaction vials with stir bars and septa
-
Inert gas supply (Argon or Nitrogen)
-
Internal standard for analysis (e.g., dodecane for GC, biphenyl for LC)
Procedure:
-
Stock Solution Preparation: To minimize weighing errors for small catalyst amounts, prepare a stock solution of the pre-catalyst.
-
In a glovebox or under inert atmosphere, dissolve a precisely weighed amount of Pd(OAc)₂ (e.g., 22.5 mg, 0.1 mmol) and PPh₃ (e.g., 105 mg, 0.4 mmol, for a 4:1 L:Pd ratio) in the reaction solvent (e.g., 10 mL) to create a 0.01 M solution with respect to palladium.
-
-
Reaction Setup:
-
In a series of identical reaction vials, add this compound (e.g., 1.0 mmol), Aryl Bromide (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
Add a known amount of the internal standard to each vial.
-
Seal each vial with a septum and purge with inert gas for 5-10 minutes.
-
Add the main volume of the solvent to each vial (e.g., to reach a final volume of 10 mL after catalyst addition).
-
-
Catalyst Addition:
-
Using a gas-tight syringe, add the calculated volume of the catalyst stock solution to each vial to achieve the target mol%.
-
Vial 1 (2.0 mol%): 2.0 mL of stock solution
-
Vial 2 (1.0 mol%): 1.0 mL of stock solution
-
Vial 3 (0.5 mol%): 0.5 mL of stock solution
-
Vial 4 (0.1 mol%): 0.1 mL of stock solution
-
Vial 5 (0.05 mol%): 0.05 mL of stock solution
-
-
-
Reaction Execution:
-
Place all vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 100 °C).
-
Ensure vigorous and identical stirring for all vials.
-
-
Monitoring and Analysis:
-
At set time points (e.g., 2, 4, 8, 16, 24 hours), carefully withdraw a small aliquot (~0.1 mL) from each reaction mixture via syringe.
-
Quench the aliquot immediately in a separate vial containing diethyl ether and a small amount of water. Vortex, and analyze the organic layer by GC-MS or LC-MS.
-
Calculate the conversion of the limiting reagent (this compound) relative to the internal standard.
-
References
-
Biscoe, M. R., et al. (2008). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. Available at: [Link]
-
Cernak, T., et al. (2016). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Angewandte Chemie International Edition. Available at: [Link]
-
Zeng, Q., et al. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]
-
White, M. C., et al. (2018). C-H to C-N Cross-Coupling of Sulfonamides with Olefins. Journal of the American Chemical Society. Available at: [Link]
-
Barabé, F., et al. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters. Available at: [Link]
-
Farooq, U., et al. (2023). Mizoroki-Heck Cross-Coupling: Mechanism, Catalysis with Transition Metals and Graphene Synergistic Catalysts and Applications. Frontiers in Chemical Sciences. Available at: [Link]
-
Reddit User Discussion. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. Available at: [Link]
-
Yadav, A. K., et al. (2021). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Available at: [Link]
-
Bhanage, B. M., & Samec, J. S. M. (2016). Heck Reaction—State of the Art. Molecules. Available at: [Link]
-
Daugulis, O., et al. (2017). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Available at: [Link]
-
Nolan, S. P., & Cazin, C. S. J. (Eds.). (2008). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]
-
Sigman, M. S., & Toste, F. D. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
Wheeler, J. (2018). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2024). Heck reaction. Wikipedia. Available at: [Link]
-
Reddit User Discussion. (2021). Practical Heck Reaction problems!. r/chemhelp. Available at: [Link]
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- 6. Heck Reaction—State of the Art [mdpi.com]
- 7. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Troubleshooting low conversion rates in "Pent-4-ene-1-sulfonamide" reactions
Welcome to the technical support center for "Pent-4-ene-1-sulfonamide" synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this specific reaction. Here, we address common issues leading to low conversion rates and provide scientifically grounded solutions in a direct question-and-answer format.
I. Conceptual Framework: The Synthetic Pathway
The synthesis of this compound is most commonly approached via the reaction of a sulfonyl chloride with an amine, in this case, ammonia or a surrogate. The key reactive intermediate is Pent-4-ene-1-sulfonyl chloride . The overall transformation is depicted below:
Figure 1: General Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
II. Troubleshooting Guide: Low Conversion Rates & Side Reactions
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in sulfonamide synthesis can often be traced back to a few critical parameters. Here’s a systematic approach to troubleshooting:
-
Moisture Sensitivity of the Sulfonyl Chloride: Pent-4-ene-1-sulfonyl chloride is highly susceptible to hydrolysis.[1] Even trace amounts of water in your solvent, glassware, or ammonia source can convert the starting material into the unreactive pent-4-ene-1-sulfonic acid.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened reagents. If using a solution of ammonia, ensure it is anhydrous.
-
-
Inadequate Amine Nucleophilicity or Concentration: While ammonia is a potent nucleophile, its effective concentration can be an issue, especially if it's introduced as a gas into the reaction mixture.
-
Solution: Consider using a solution of ammonia in an anhydrous solvent like dioxane or THF. Alternatively, a surrogate like ammonium chloride in the presence of a strong base can be employed.
-
-
Inappropriate Base Selection: A base is crucial to neutralize the HCl generated during the reaction.[2] An unsuitable base can lead to side reactions or incomplete reaction.
-
Solution: For primary sulfonamide synthesis, a non-nucleophilic base like triethylamine or pyridine is generally effective. If you are using ammonium chloride as your ammonia source, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary.
-
Question 2: I am observing the formation of an unexpected side product with a similar mass to my starting material. What could this be?
The presence of a terminal alkene in your starting material introduces the possibility of side reactions involving the double bond. One common side reaction is hydrosulfonylation , where the sulfonyl chloride adds across the double bond of another molecule of the starting material, particularly under radical conditions (e.g., initiated by light or impurities).[3][4]
-
Plausible Side Reaction:
-
Pent-4-ene-1-sulfonyl chloride can react with another molecule of itself or with the product, this compound, via a radical addition mechanism.
-
-
Troubleshooting & Prevention:
-
Exclude Light: Run the reaction in a flask wrapped in aluminum foil to prevent photo-initiation of radical pathways.
-
Inert Atmosphere: Thoroughly degas your solvent and maintain a positive pressure of an inert gas to minimize the presence of oxygen, which can promote radical reactions.
-
Control Temperature: Radical reactions are often favored at higher temperatures. Maintain a controlled, and if possible, lower temperature for the reaction.
-
Question 3: My NMR analysis suggests the double bond has shifted or is no longer present, but I haven't formed the desired sulfonamide. What is happening?
The terminal alkene of pent-4-ene-1-sulfonyl chloride can be prone to isomerization or other intramolecular reactions under certain conditions.
-
Potential Isomerization: Under acidic or basic conditions, or in the presence of certain metal catalysts, the terminal alkene can isomerize to more stable internal alkenes.[5][6]
-
Intramolecular Cyclization: While less common for a 5-carbon chain, the possibility of intramolecular reactions, especially if catalyzed by impurities, should not be entirely dismissed.
-
Diagnostic Approach & Solutions:
-
Reaction Condition Analysis: Review your reaction conditions. Are you using a strongly acidic or basic workup? Are there potential metal contaminants from your reagents or spatula?
-
NMR Analysis: Carefully analyze the 1H and 13C NMR spectra of your crude product to identify the structure of the isomerized byproduct.
-
Purification of Starting Material: If you suspect impurities in your pent-4-ene-1-sulfonyl chloride, consider purifying it by distillation under reduced pressure before use.
-
Question 4: The reaction seems to stall and never reaches full conversion, even with extended reaction times. Why?
Stalled reactions can be due to several factors, including the deactivation of reagents or the formation of unreactive intermediates.
-
Formation of Disulfonamide (if using a primary amine other than ammonia): While not an issue with ammonia, if you are attempting to synthesize a substituted sulfonamide with a primary amine, the initial product can be deprotonated by the base and react with another molecule of the sulfonyl chloride to form a disulfonamide.
-
Poor Solubility: The ammonium salt byproduct (e.g., triethylammonium chloride) may precipitate and coat the surface of your reactants, preventing further reaction.
-
Solutions:
-
Solvent Choice: Select a solvent in which all reactants and byproducts are reasonably soluble. For reactions that produce salts, a more polar aprotic solvent like acetonitrile might be beneficial.
-
Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture.
-
Controlled Addition: Add the sulfonyl chloride slowly to a solution of the amine and base. This maintains a low concentration of the electrophile and can minimize side reactions.
-
III. Experimental Protocols & Data
A. Recommended Protocol for this compound Synthesis
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
-
Preparation: Under an inert atmosphere (N2 or Ar), add anhydrous dichloromethane (DCM, 10 mL) to a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Ammonia Source: Cool the DCM to 0 °C and bubble anhydrous ammonia gas through the solvent for 10-15 minutes, or add a pre-prepared saturated solution of ammonia in an anhydrous solvent.
-
Addition of Sulfonyl Chloride: Dissolve Pent-4-ene-1-sulfonyl chloride (1.0 g, 1.0 equiv) in anhydrous DCM (5 mL) in a separate flame-dried flask. Add this solution dropwise to the stirred ammonia solution at 0 °C over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of deionized water (10 mL). Separate the organic layer. Wash the organic layer with brine (2 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
B. Troubleshooting Data Summary
| Problem | Potential Cause | Recommended Action | Relevant Section |
| Low Yield | Moisture in reagents/glassware | Use oven-dried glassware and anhydrous solvents. | Q1 |
| Low effective ammonia concentration | Use a saturated solution of anhydrous ammonia. | Q1 | |
| Inappropriate base | Use a non-nucleophilic base like triethylamine. | Q1 | |
| Side Product (similar MW) | Radical addition to the alkene | Exclude light and oxygen; control temperature. | Q2 |
| Isomerized Product | Acid/base or metal catalysis | Analyze reaction conditions for catalysts; purify starting material. | Q3 |
| Stalled Reaction | Poor solubility of byproducts | Choose a more appropriate solvent; ensure vigorous stirring. | Q4 |
IV. Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion rates in this reaction.
Caption: A step-by-step decision tree for troubleshooting low conversion rates.
V. Frequently Asked Questions (FAQs)
-
Q: Can I use an aqueous solution of ammonia for this reaction?
-
A: It is strongly discouraged. The sulfonyl chloride will readily react with water, leading to a significant decrease in yield.[1]
-
-
Q: Is there an alternative to using gaseous ammonia?
-
A: Yes, you can use a commercially available solution of ammonia in an anhydrous solvent like isopropanol or THF. Alternatively, using ammonium chloride with a strong, non-nucleophilic base is a viable option.
-
-
Q: My starting material, Pent-4-ene-1-sulfonyl chloride, appears dark or discolored. Can I still use it?
-
A: Discoloration may indicate decomposition. It is recommended to purify the sulfonyl chloride by vacuum distillation before use to ensure the best results.
-
-
Q: At what temperature should I run the reaction?
-
A: Starting the addition at 0 °C helps to control the exotherm of the reaction. Allowing it to proceed at room temperature is generally sufficient. Avoid high temperatures, which could promote side reactions like polymerization or isomerization.
-
VI. References
-
Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Chemistry.
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group, Princeton University.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.
-
Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. Wiley Online Library. [Link]
-
Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. National Institutes of Health.
-
Hydroxysulfonylation of alkenes: an update. RSC Publishing.
-
Sulfonyl halide. Wikipedia. [Link]
-
Pent-4-yne-1-sulfonyl chloride. BOC Sciences.
-
Synthesis of sulfonyl chloride substrate precursors. University of Michigan Deep Blue.
-
Reaction of alkenesulfonyl chlorides with olefins catalyzed by a ruthenium(II) complex. A novel method for synthesis of (E,E)-1,4-diaryl-1,3-butadienes. The Journal of Organic Chemistry.
-
SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. Semantic Scholar.
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
-
Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. ResearchGate.
-
Sulfonylation reaction of various terminal alkynones with 2a. ResearchGate.
-
Sulfonylation reactions of terminal alkynes. ResearchGate.
-
Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]
-
Stability Order of the substituted alkenes. Organic Chemistry Tutorial.
-
Recent developments in alkene oxo-functionalization reactions governed by photoredox methods. Organic Chemistry Frontiers (RSC Publishing).
-
Reaction Amines With Aryl Sulphonyl Chloride. YouTube.
-
Alkene Stability Increases With Substitution. Master Organic Chemistry. [Link]
-
Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes. Journal of the American Chemical Society.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Order of the substituted alkenes | Organic Chemistry Tutorial [curlyarrows.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing polymerization of "Pent-4-ene-1-sulfonamide" during reactions
Welcome to the technical support center for Pent-4-ene-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent unwanted polymerization and ensure the success of your reactions.
Introduction to this compound and its Reactivity
This compound is a bifunctional molecule containing a terminal alkene and a primary sulfonamide group.[1] This unique combination makes it a valuable reagent in organic synthesis, particularly for the introduction of sulfonamide moieties and as a partner in reactions such as olefin metathesis, hydrofunctionalization, and radical additions. However, the presence of the terminal double bond also introduces the inherent risk of unwanted polymerization, which can lead to low yields, product contamination, and reaction failure.[2][3] Understanding and controlling this reactivity is paramount for successful experimentation.
This guide will address the common challenges associated with the handling and reaction of this compound, with a focus on preventing polymerization through the strategic use of inhibitors, careful control of reaction conditions, and appropriate purification techniques.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound turned viscous and I suspect polymerization. What is happening?
A1: The viscosity increase is a classic sign of polymerization. The terminal alkene of this compound can undergo radical polymerization, where individual monomer units link together to form long polymer chains.[4][5][6] This process is often initiated by heat, light, or the presence of radical-generating impurities (e.g., peroxides) in your reagents or solvents.[7][8] The resulting polymer is typically a high-molecular-weight substance that increases the viscosity of the reaction mixture, and in severe cases, can lead to complete solidification.
Q2: What are the primary triggers for the polymerization of this compound?
A2: The main triggers for the polymerization of alkenes like this compound are:
-
Heat: Elevated temperatures can initiate thermal polymerization.[8] Many reactions require heating, which can unfortunately also promote this unwanted side reaction.
-
Light: UV light can generate radicals and initiate polymerization. Storing the monomer and running reactions in amber flasks or protecting them from light is a good practice.
-
Radical Initiators: Impurities such as peroxides (often found in aged ethers like THF or diethyl ether) or residual oxygen can act as initiators for radical polymerization.[7][9]
-
Metal Catalysts: Some transition metal catalysts used in cross-coupling or metathesis reactions can also, under certain conditions, promote alkene polymerization.
Q3: What is a polymerization inhibitor and should I use one?
A3: A polymerization inhibitor is a chemical compound that is added to a monomer to prevent its spontaneous polymerization.[7][8] Inhibitors work by scavenging free radicals, which are the initiators of most polymerization chain reactions.[10] By reacting with these free radicals, inhibitors form stable molecules that are incapable of initiating polymerization.[7] For reactions involving this compound, especially those requiring heat, the use of a suitable inhibitor is highly recommended.
Q4: What is the difference between an inhibitor and a retarder?
A4: While both are used to control polymerization, a true inhibitor provides a distinct induction period where no polymerization occurs until the inhibitor is consumed. A retarder, on the other hand, slows down the rate of polymerization without providing a complete induction period.[7][8] In many practical applications, a combination of both might be used to ensure both optimal performance and safety.
Troubleshooting Guide: Preventing Polymerization in Your Reactions
This section provides a structured approach to troubleshooting and preventing the polymerization of this compound.
Problem 1: Reaction mixture becomes viscous or solidifies during the reaction.
-
Probable Cause: Uncontrolled radical polymerization has occurred. This could be due to excessive temperature, presence of initiators, or lack of an effective inhibitor.[7][11]
-
Solutions:
-
Temperature Control: Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Use a temperature-controlled reaction block or an oil bath to ensure a stable temperature.[7]
-
Inert Atmosphere: Before starting the reaction, thoroughly degas your solvent and reaction mixture by sparging with an inert gas like argon or nitrogen for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction to prevent oxygen from entering the system.[7][11]
-
Use of Inhibitors: Add a suitable radical inhibitor to the reaction mixture. The choice and concentration of the inhibitor are critical and depend on the specific reaction conditions.
-
| Inhibitor | Typical Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | 100-500 ppm | A common and effective inhibitor for many organic reactions. It is generally non-acidic and compatible with a wide range of functional groups. |
| Hydroquinone (HQ) | 100-500 ppm | Another widely used inhibitor. It can be slightly acidic and may not be suitable for all reactions. |
| 4-Methoxyphenol (MEHQ) | 100-1000 ppm | Often used for the storage and transport of reactive monomers.[8] |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | 50-200 ppm | A highly effective stable free radical that acts as a potent polymerization inhibitor.[12][13] |
-
Solvent and Reagent Purity: Use freshly distilled or high-purity, inhibitor-free solvents to minimize the presence of peroxide impurities. Ensure all other reagents are of high purity.
Problem 2: Low yield of the desired product with significant baseline material in NMR, or a smear in TLC analysis.
-
Probable Cause: A lower level of polymerization is competing with your desired reaction, leading to the formation of oligomers and low molecular weight polymers.[7]
-
Solutions:
-
Optimize Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively quench all the initiating radicals. A systematic increase in the inhibitor concentration (e.g., in increments of 50 ppm) may improve the yield of the desired product.
-
Change of Inhibitor: The chosen inhibitor may not be suitable for the reaction conditions (e.g., it might decompose at the reaction temperature or react with one of your reagents). Consider switching to a different class of inhibitor (e.g., from a phenolic inhibitor like BHT to a stable radical like TEMPO).
-
Reaction Time: A prolonged reaction time, even at a moderate temperature, can increase the likelihood of polymerization. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and work it up as soon as it is complete.
-
Problem 3: Product polymerizes during workup or purification.
-
Probable Cause: The inhibitor used during the reaction may have been removed during the aqueous workup or extraction steps. The heat from solvent evaporation can then initiate polymerization.[11]
-
Solutions:
-
Add Inhibitor Before Concentration: After the aqueous workup, add a small amount of a non-volatile inhibitor like BHT (e.g., 100 ppm) to the organic phase before concentrating it on a rotary evaporator.[11]
-
Low-Temperature Concentration: Remove the solvent under reduced pressure at the lowest possible temperature. Avoid heating the flask excessively.
-
Chromatography Considerations: If purification by column chromatography is necessary, consider the following:
-
Deactivate Silica Gel: Basic or acidic sites on silica gel can sometimes promote polymerization. Pre-treating the silica gel with a solution of triethylamine in the eluent and then flushing with the eluent can neutralize active sites.
-
Add Inhibitor to Eluent: Adding a small amount of an inhibitor like BHT (e.g., 50-100 ppm) to the chromatography eluent can help prevent polymerization on the column.
-
Work Quickly: Do not let the product sit on the column for an extended period.
-
-
Experimental Protocols
Protocol 1: General Procedure for a Reaction with this compound Using an Inhibitor
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a condenser, add your reaction solvent.
-
Degas the solvent by bubbling argon or nitrogen through it for 15-30 minutes.
-
Add the desired radical inhibitor (e.g., BHT, 200 ppm).
-
Add the other reagents and catalysts for your specific transformation.
-
Finally, add the this compound.
-
Heat the reaction mixture to the desired temperature under a positive pressure of inert gas.
-
Monitor the reaction by an appropriate method (TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Proceed with the aqueous workup. Before concentrating the organic extracts, add a small amount of BHT (100 ppm).
-
Concentrate the solution at reduced pressure, avoiding excessive heat.
-
Purify the product using appropriate methods, considering the precautions mentioned in Problem 3.
Visualizing the Problem: The Polymerization Cascade
The following diagram illustrates the general mechanism of free-radical polymerization of an alkene, which is the process that needs to be prevented when working with this compound.
Caption: Free-radical polymerization and inhibition pathway.
Analytical Techniques for Detecting Polymerization
If you suspect polymerization, several analytical techniques can help confirm its presence and characterize the extent of the problem.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of a polymerized sample will show broad, poorly resolved peaks instead of the sharp signals expected for the pure monomer. The characteristic sharp vinyl proton signals of this compound will be absent or significantly diminished.[14][15]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is a powerful technique to determine the molecular weight distribution of a polymer. The presence of a high molecular weight distribution is a clear indication of polymerization.[14][15][16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance or significant reduction of the C=C stretching vibration (typically around 1640 cm⁻¹) of the alkene in the product compared to the starting material can indicate polymerization.[14][15][17]
-
Mass Spectrometry (MS): While high molecular weight polymers are difficult to analyze directly by some MS techniques, methods like Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to characterize the polymer distribution. Electrospray Ionization (ESI-MS) may show repeating units for oligomers.[17]
References
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- Technology Networks. (2024). Exploring the Techniques Used in Polymer Analysis.
- Wikipedia. (2024). Alkene.
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- National Institutes of Health. (n.d.).
- National Center for Biotechnology Information. (2023).
- Chemistry LibreTexts. (2024). 8.10: Radical Additions to Alkenes - Chain-Growth Polymers.
- PubChem. (n.d.). This compound.
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Managing side reactions of the terminal alkene in "Pent-4-ene-1-sulfonamide"
A Guide to Managing Terminal Alkene Side Reactions
Welcome to the technical support center for Pent-4-ene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the common side reactions associated with the terminal alkene of this versatile building block. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of when working with this compound?
The two most common side reactions involving the terminal alkene of this compound are isomerization and polymerization .
-
Isomerization: The terminal double bond (α-olefin) can migrate to form more thermodynamically stable internal isomers (β- and γ-olefins). This is often catalyzed by trace metals, acidic or basic conditions, and elevated temperatures.
-
Polymerization: Under certain conditions, such as exposure to radical initiators or certain catalysts, the alkene can undergo polymerization, leading to the formation of oligomers or high molecular weight polymers. This can result in decreased yield of the desired product and complications in purification.
Q2: How does the sulfonamide group in this compound affect the reactivity of the terminal alkene?
The sulfonamide group is a moderate electron-withdrawing group. While it is located at the 1-position and thus four carbons away from the double bond, its influence is not entirely negligible. The primary effect is a slight polarization of the molecule, which can influence its interaction with catalysts and reagents. However, the direct electronic effect on the double bond's stability is less pronounced than if it were in closer proximity. The sulfonamide group's acidity (N-H proton) can also play a role, as its deprotonation can lead to a species that might interact with or even poison certain catalysts.[1][2]
Troubleshooting Guide: Alkene Isomerization
Alkene isomerization is a common challenge, leading to a mixture of products that can be difficult to separate. Understanding its causes is key to prevention.
Problem: My reaction is producing a mixture of alkene isomers.
Potential Cause 1: Catalyst-Mediated Isomerization
Many transition metal catalysts used in reactions like hydroamination, metathesis, or cross-coupling can also catalyze alkene isomerization.[3] This often occurs via the formation of a metal-hydride species which can add to the alkene and then undergo β-hydride elimination to re-form the double bond in a different position.[3][4]
Solutions:
-
Catalyst Selection: Choose catalysts with a lower propensity for isomerization. For instance, in hydroamination reactions, certain rhodium and iridium catalysts have been developed to minimize this side reaction.[5][6]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often disfavor the isomerization pathway.
-
Reaction Time: Minimize reaction times; prolonged exposure to the catalyst can increase the extent of isomerization.
-
-
Additives: For some reactions, particularly olefin metathesis, additives can suppress isomerization. Mild acids (e.g., acetic acid) or quinone-type compounds (e.g., 1,4-benzoquinone) have been shown to be effective.[7][8]
-
Catalyst Removal: If using a Grubbs catalyst for metathesis, prompt removal after the reaction is crucial. This can be achieved by quenching with a phosphine scavenger or by filtration through silica gel.[4][9]
Workflow for Minimizing Catalyst-Induced Isomerization
Caption: Workflow to minimize catalyst-induced alkene isomerization.
Potential Cause 2: Acidic or Basic Conditions
Traces of acid or base in your reaction mixture or during workup can catalyze the isomerization of the terminal alkene to its more stable internal isomers. The sulfonamide proton itself is weakly acidic and could potentially be involved in proton transfer mechanisms under the right conditions.[10]
Solutions:
-
Control of pH: Ensure all reagents and solvents are neutral. If an acidic or basic workup is necessary, keep the exposure time to a minimum and perform the extraction at low temperatures.
-
Use of Buffers: In sensitive reactions, the use of a non-coordinating buffer can help maintain a neutral pH.
Protocol 1: Analytical Detection of Isomerization by ¹H NMR Spectroscopy
¹H NMR is a powerful tool for distinguishing between terminal and internal alkenes.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified product or reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Spectral Analysis:
-
This compound (Terminal Isomer):
-
Internal Isomers (e.g., Pent-3-ene-1-sulfonamide):
-
Table 1: Characteristic ¹H NMR Shifts for Alkene Isomers
| Isomer Type | Proton | Typical Chemical Shift (δ, ppm) |
| Terminal | -CH=CH₂ | 5.70 - 5.90 |
| =CH₂ | 4.90 - 5.10 | |
| Internal | -CH=CH- | 5.30 - 5.60 |
Protocol 2: Quantification of Isomeric Mixture by GC-MS
Gas chromatography-mass spectrometry (GC-MS) can be used to separate and quantify the different alkene isomers.
Step-by-Step Methodology:
-
Column Selection: A polar capillary column is recommended for separating alkene isomers. Phases like Carbowax (polyethylene glycol) or those with high cyanopropyl content often provide good selectivity.[10][13]
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of your sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions (Example):
-
Injector: 250 °C, split mode.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Detection: Use electron ionization (EI) and scan a mass range that includes the molecular ion of your compound (m/z 149 for this compound).
-
Data Analysis: The isomers will have the same mass spectrum but will elute at different retention times. The relative peak areas can be used to determine the ratio of the isomers in the mixture.
Troubleshooting Guide: Polymerization
Unwanted polymerization can significantly reduce the yield of your desired product.
Problem: My reaction mixture is viscous, or I'm getting a low yield of my product with insoluble material.
Potential Cause: Radical Polymerization
The terminal alkene of this compound can be susceptible to free-radical polymerization, especially in the presence of radical initiators (e.g., peroxides from aged solvents), light, or high temperatures.
Solutions:
-
Use of Fresh Solvents: Ethers like THF can form peroxides upon storage. Always use freshly distilled or inhibitor-free solvents.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can promote radical formation.
-
Radical Inhibitors: Add a small amount of a radical inhibitor to the reaction mixture or during storage.
Table 2: Common Radical Inhibitors
| Inhibitor | Typical Concentration | Notes |
| Butylated hydroxytoluene (BHT) | 50-200 ppm | A phenolic antioxidant that is effective at scavenging free radicals.[14][15][16] |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | 50-200 ppm | A stable free radical that acts as a radical trap.[14][17] |
Logical Flow for Preventing Polymerization
Caption: Decision tree for preventing unwanted polymerization.
Purification Strategies
If side reactions do occur, effective purification is essential.
Q3: How can I separate the desired terminal alkene from its internal isomers?
Separating positional alkene isomers can be challenging due to their similar physical properties.
-
Flash Column Chromatography: This is the most common method.
-
Stationary Phase: Standard silica gel is typically used.
-
Mobile Phase: A solvent system with a relatively low polarity (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is often effective. The terminal alkene is generally less polar and will elute before the internal isomers. Careful optimization of the solvent gradient is crucial for achieving good separation.
-
-
Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can be employed, although this is less common for large-scale purifications.
References
-
ResearchGate. (2015). What is the best and the easiest way to remove Grubbs Catalyst(2nd) from organic solvents?[Link]
-
PubMed. (n.d.). Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. [Link]
-
National Institutes of Health. (2024). Remote Hydroamination of Disubstituted Alkenes by a Combination of Isomerization and Regioselective N–H Addition. [Link]
-
National Institutes of Health. (n.d.). Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes. [Link]
-
National Institutes of Health. (n.d.). Enantioselective hydroamination of unactivated terminal alkenes. [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Alkenes and Conjugated Systems. [Link]
-
ACS Publications. (n.d.). Prevention of Undesirable Isomerization during Olefin Metathesis. [Link]
-
MDPI. (2019). A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. [Link]
-
Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. [Link]
-
Organic Chemistry Portal. (n.d.). Prevention of Undesirable Isomerization during Olefin Metathesis. [Link]
-
ResearchGate. (n.d.). (a) Radical trapping with TEMPO. (b) Radical trapping with BHT. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
ResearchGate. (n.d.). The influence of introduction of electron-withdrawing groups and...[Link]
-
Technicka Univerzita v Bratislave. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]
-
ResearchGate. (2012). Polyethylene End Functionalization Using Radical-Mediated Thiol−Ene Chemistry: Use of Polyethylenes Containing Alkene End Functionality. [Link]
-
ACS Publications. (2024). Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol–ene Reaction. [Link]
-
Fisher Scientific. (n.d.). GC Columns. [Link]
-
ResearchGate. (n.d.). Addition of TEMPO and BHT to examine radical nature.[Link]
-
Wikipedia. (n.d.). Alkene. [Link]
-
ACS Publications. (2023). Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. [Link]
-
National Institutes of Health. (n.d.). Intramolecular Hydroamination of Unbiased and Functionalized Primary Aminoalkenes Catalyzed by a Rhodium Aminophosphine Complex. [Link]
-
ResearchGate. (2011). 1 H NMR and 13 C NMR of the prepared compounds.[Link]
-
The Royal Society of Chemistry. (n.d.). Crystal engineering for intramolecular π–π stacking: effect of substitution of electron-donating and electron-withdrawing groups on the molecular geometry in conformationally flexible Sulfoesters and sulfonamides. [Link]
-
PubMed. (2005). Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. [Link]
-
ResearchGate. (n.d.). Charge and energy redistribution in sulfonamides undergoing conformational changes. Hybridization as a controlling influence over conformer stability. [Link]
-
ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]
-
ResearchGate. (2022). Which catalyst is the most efficient in the synthesis of sulfonamide?[Link]
-
National Institutes of Health. (2023). Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. [Link]
-
Indian Academy of Sciences. (n.d.). Design and synthesis of sulfur-containing butylated hydroxytoluene: antioxidant potency and selective anticancer agent. [Link]
-
ResearchGate. (n.d.). Unusual Electronic Effects of Electron-Withdrawing Sulfonamide Groups in Optically and Magnetically Active Self-Assembled Noncovalent Heterodimetallic d−f Podates. [Link]
-
ACS Publications. (n.d.). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. [Link]
-
ACS Publications. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. [Link]
-
PubMed. (1992). 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. [Link]
-
Wiley Online Library. (2022). Orthogonal Arylation of a Diene‐Sulfonamide Using Cationic Transition Metal Catalysts. [Link]
-
National Institutes of Health. (n.d.). Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions: divergence in medium-sized ring formation. [Link]
-
PubMed. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. [Link]
-
National Institutes of Health. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]
-
Dr. Wainwright's Website. (n.d.). The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also. [Link]
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Validation & Comparative
A Comparative Guide to Pent-4-ene-1-sulfonamide and Other Alkenyl Sulfonamides in Modern Synthesis
Introduction: The Versatile Role of Alkenyl Sulfonamides in Drug Discovery
In the landscape of modern medicinal chemistry and organic synthesis, the sulfonamide functional group is a cornerstone scaffold.[1][2] Its derivatives are integral to a vast array of FDA-approved drugs, exhibiting activities from antibacterial to anticancer.[3][4] Among this important class of molecules, alkenyl sulfonamides represent a particularly versatile toolkit for the synthetic chemist. They uniquely combine the directing and activating properties of the sulfonamide moiety with the rich reaction chemistry of a carbon-carbon double bond. This duality allows for their use in complex molecular constructions, particularly for the synthesis of nitrogen-containing heterocycles and chiral amines, which are ubiquitous in pharmaceuticals.[5][6][7]
This guide provides an in-depth comparison of Pent-4-ene-1-sulfonamide with other key alkenyl sulfonamides. We will explore how the seemingly subtle difference in the length and position of the alkenyl chain dictates reactivity, substrate scope, and the ultimate synthetic utility. Our analysis is grounded in mechanistic principles and supported by experimental data to provide researchers, scientists, and drug development professionals with a clear framework for selecting the optimal building block for their synthetic challenges.
Structural and Reactivity Landscape
The synthetic potential of an alkenyl sulfonamide is dictated by the interplay between its three key components: the sulfonamide nitrogen, the sulfonyl group, and the alkene.
-
This compound : This molecule features a primary sulfonamide connected to a terminal alkene by a flexible three-carbon (propyl) linker. This specific spacing is crucial, as it predisposes the molecule to form thermodynamically stable five- and six-membered rings during intramolecular reactions. The terminal nature of the alkene minimizes steric hindrance, making it an excellent substrate for a wide range of transformations.
-
Comparative Alkenyl Sulfonamides :
-
Allylsulfonamides (e.g., N-Tosylallylamine) : With a single methylene spacer, the alkene is in close proximity to the nitrogen atom. This structure is ideal for forming smaller, often three- or four-membered, rings or participating in reactions where the nitrogen atom directly influences the alkene's electronics (e.g., aza-Claisen rearrangements).
-
Vinylsulfonamides : The alkene is directly conjugated to the electron-withdrawing sulfonyl group. This renders the β-carbon highly electrophilic, making vinylsulfonamides potent Michael acceptors for conjugate addition reactions. This reactivity profile is fundamentally different from the nucleophilic or radical chemistry typical of isolated alkenes like that in this compound.
-
Longer-Chain Analogues (e.g., Hex-5-ene-1-sulfonamide) : The extended carbon chain favors the formation of larger rings (e.g., seven-membered) in cyclization reactions, providing access to different heterocyclic scaffolds.
-
Below is a diagram illustrating the general reactivity pathways available to these building blocks.
Caption: Comparative reactivity of different classes of alkenyl sulfonamides.
Performance in Key Synthetic Transformations
The true value of an alkenyl sulfonamide is revealed in its performance in synthetically powerful reactions. Here, we compare this compound against its counterparts in the context of intramolecular cyclizations, a cornerstone application for this compound class.
Transition Metal-Catalyzed Cyclizations: Accessing Complex Azabicycles
A significant advantage of this compound and its close analogues is their ability to undergo intramolecular C-H activation and annulation reactions to form complex polycyclic structures. Rhodium(III)-catalyzed reactions, for instance, can transform unsaturated sulfonamides into valuable [3.3.0], [4.3.0], and [5.3.0] azabicyclic systems with excellent diastereoselectivity.[8]
The mechanism often involves an initial allylic C(sp³)–H activation, followed by insertion of an external alkyne and a subsequent electrocyclization event. The length of the tether between the sulfonamide and the alkene is critical. This compound (and its N-substituted derivatives) is an ideal substrate for generating the [3.3.0] azabicyclic core, a common motif in natural products.
In contrast:
-
N-Allylsulfonamides would likely proceed through different pathways, potentially involving π-allyl intermediates that could be intercepted differently, or they might fail to form the requisite metallacycle for this specific transformation.
-
Hex-5-ene-1-sulfonamide derivatives can be used to access larger [4.3.0] bicyclic systems, demonstrating the modularity of this approach.[8]
The table below summarizes representative yields for the formation of different azabicycles based on the starting alkenyl sulfonamide chain length, as described in the literature.[8]
| Starting Alkenyl Sulfonamide | Tether Length | Product Ring System | Representative Yield | Reference |
| N-Tosyl-but-3-en-1-amine | C2 | [3.3.0] Azabicycle | 78% | [8] |
| N-Tosyl-pent-4-en-1-amine | C3 | [4.3.0] Azabicycle | 75% | [8] |
| N-Tosyl-hex-5-en-1-amine | C4 | [5.3.0] Azabicycle | 65% | [8] |
This data clearly illustrates that this compound (as its N-tosyl derivative) is a highly effective precursor for constructing six-membered rings within a bicyclic system via this specific Rhodium-catalyzed pathway.
Cobalt-catalyzed cycloisomerizations provide another example. Here, alkenyl N-acyl sulfonamides are converted into N-sulfonyl lactams or cyclic N-sulfonyl imidates.[9][10] The success of this transformation is again dependent on the chain length to facilitate efficient ring closure. This compound derivatives are excellent substrates for forming six-membered lactams, which are prevalent pharmacophores.
Experimental Protocols
To provide a practical context, we detail a representative experimental protocol for a key transformation involving an alkenyl sulfonamide.
Protocol 1: Rh(III)-Catalyzed Synthesis of an Azabicycle
This protocol is adapted from literature procedures for the diastereoselective synthesis of azabicycles from unsaturated sulfonamides and alkynes.[8]
Objective: To synthesize a [4.3.0] azabicyclic structure from an N-protected this compound.
Materials:
-
N-Tosyl-pent-4-en-1-amine (1.0 equiv)
-
Diphenylacetylene (1.25 equiv)
-
[RhCp*Cl₂]₂ (5 mol %)
-
Silver hexafluoroantimonate (AgSbF₆) (25 mol %)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (2.1 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon), add N-Tosyl-pent-4-en-1-amine, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂·H₂O.
-
Add anhydrous 1,4-dioxane via syringe to achieve a concentration of 0.1 M with respect to the sulfonamide.
-
Add diphenylacetylene to the mixture.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 16 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane (DCM).
-
Filter the mixture through a pad of Celite®, washing with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired azabicycle.
Trustworthiness: This protocol relies on a well-established catalytic system. The use of a copper acetate re-oxidant is critical to regenerate the active Rh(III) catalyst, ensuring catalytic turnover. The diastereoselectivity is controlled by the coordination of the reactants to the metal center during the key insertion and cyclization steps.
The following workflow diagram illustrates the key steps in this synthetic process.
Caption: Experimental workflow for Rh-catalyzed azabicycle synthesis.
Protocol 2: Michael Addition to a Vinyl Sulfonamide
Objective: To demonstrate the distinct reactivity of a vinyl sulfonamide as a Michael acceptor.
Materials:
-
N-Phenyl-ethenesulfonamide (1.0 equiv)
-
Piperidine (1.1 equiv)
-
Ethanol
Procedure:
-
Dissolve N-Phenyl-ethenesulfonamide in ethanol in a round-bottom flask.
-
Add piperidine dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
The resulting crude product, the β-aminoethylsulfonamide, can often be purified by recrystallization or silica gel chromatography if necessary.
Causality: The powerful electron-withdrawing effect of the sulfonyl group polarizes the double bond, making the β-carbon highly susceptible to nucleophilic attack. This contrasts sharply with the non-activated alkene in this compound, which would not undergo this reaction under these mild conditions.
Conclusion and Future Outlook
While a broad range of alkenyl sulfonamides have found their place in the synthetic chemist's toolbox, this compound distinguishes itself through its optimal structural design for intramolecular cyclization reactions that build complex, pharmaceutically relevant scaffolds. Its terminal alkene and flexible three-carbon tether provide a "Goldilocks" scenario—not too close, not too far—for forming stable five- and six-membered rings with high efficiency and stereocontrol in transition metal-catalyzed processes.
In contrast, allylsulfonamides offer pathways to smaller rings and rearrangements, while vinylsulfonamides excel as electrophilic partners in conjugate additions. The choice of reagent is therefore not arbitrary but a critical strategic decision based on the desired molecular architecture. As synthetic methods continue to advance, particularly in the realms of photoredox and electrocatalysis, the unique reactivity profiles of this compound and its cousins will undoubtedly be exploited to build the next generation of complex molecules and medicines.
References
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- NIH. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer.
- MDPI. Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton.
- Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation.
- PubMed. Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton.
- NIH. Rh(III)-Catalyzed Allylic C(sp3)–H Activation of Alkenyl Sulfonamides: Unexpected Formation of Azabicycles.
- PMC - NIH. Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via SuFEx Click Chemistry and Photomediated 1,3-Rearrangement.
- PMC - NIH. Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction.
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- PubMed. Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines.
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- Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances.
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- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- PubMed. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
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Comparative reactivity of "Pent-4-ene-1-sulfonamide" and "Hex-5-ene-1-sulfonamide"
An In-Depth Guide to the Comparative Reactivity of Pent-4-ene-1-sulfonamide and Hex-5-ene-1-sulfonamide
A Senior Application Scientist's Perspective on Strategic Cyclization
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the sulfonamide functional group remains a cornerstone. Its unique electronic properties and ability to act as a stable hydrogen bond donor and acceptor make it a privileged scaffold. When appended to an unsaturated alkyl chain, as in this compound and Hex-5-ene-1-sulfonamide, a versatile platform for constructing complex nitrogen-containing heterocycles emerges.
This guide provides an in-depth, objective comparison of the reactivity of these two closely related building blocks. The central thesis is that the single-carbon difference in their aliphatic chains dictates a profound divergence in their cyclization propensities, governed by well-established principles of kinetics, thermodynamics, and stereoelectronics. We will move beyond a simple recitation of facts to explore the causality behind their reactivity, offering field-proven insights for researchers aiming to leverage these differences in their synthetic strategies.
Structural Overview and Synthetic Accessibility
This compound and Hex-5-ene-1-sulfonamide are structural homologs, differing only by a single methylene (-CH₂) group in the linker between the sulfonamide and the terminal alkene. This seemingly minor variation is the critical determinant of their reactivity in intramolecular reactions.
-
This compound (1): Features a four-carbon tether.
-
Hex-5-ene-1-sulfonamide (2): Features a five-carbon tether.
Both compounds can be synthesized from their corresponding alkenyl halides or alcohols.[1][2] A common route involves the conversion of the terminal alkene to a sulfonyl chloride, followed by amination.[1][3][4] For instance, Hex-5-ene-1-sulfonyl chloride is a commercially available precursor for Hex-5-ene-1-sulfonamide.[1]
Comparative Reactivity in Intramolecular Cyclization Reactions
The most significant and synthetically useful difference between 1 and 2 lies in their behavior during intramolecular cyclization reactions, which are fundamental for building cyclic scaffolds. We will focus on two key transformations: radical cyclization and ring-closing metathesis.
Radical Cyclization: A Tale of Two Ring Sizes
Radical cyclizations are powerful methods for C-C and C-heteroatom bond formation, often proceeding under mild conditions with high functional group tolerance.[5] The regiochemical outcome of these reactions is famously governed by a set of empirical guidelines known as Baldwin's Rules, which evaluate the orbital overlap in the transition state. The key comparison here is the kinetic favorability of forming a five-membered ring versus a six-membered ring.
Mechanistic Rationale: For alkenyl radicals, 5-exo-trig cyclizations (a 5-membered ring is formed by the radical attacking the external carbon of the double bond) are kinetically favored over 6-endo-trig cyclizations (a 6-membered ring is formed by attack at the internal carbon) and are also generally faster than the corresponding 6-exo-trig cyclizations.[6] This preference is due to a more favorable transition state geometry that maximizes orbital overlap.
-
This compound (1): In a typical electrophile-initiated cyclization (e.g., iodocyclization), the reaction proceeds via a 5-exo-trig pathway to furnish a five-membered pyrrolidine derivative. The alternative 6-endo pathway is geometrically disfavored.
-
Hex-5-ene-1-sulfonamide (2): This substrate, a classic hexenyl system, undergoes a 6-exo-trig cyclization to form a six-membered piperidine derivative. While the 5-exo cyclization is kinetically faster in general, the tether length in this specific substrate preordains the formation of the six-membered ring via the exo pathway.[6]
Experimental Data Summary: The following table summarizes the expected outcomes based on extensive literature precedents for analogous systems.[6][7][8]
| Substrate | Reaction Type | Favored Pathway | Product Ring Size | Typical Yield | Reference Analogy |
| This compound (1) | Iodocyclization | 5-exo-trig | 5 | Good to Excellent | [6] |
| Hex-5-ene-1-sulfonamide (2) | Iodocyclization | 6-exo-trig | 6 | Good to Excellent | [6] |
| This compound (1) | AIBN/Bu₃SnH | 5-exo-trig | 5 | Good | [7] |
| Hex-5-ene-1-sulfonamide (2) | AIBN/Bu₃SnH | 6-exo-trig | 6 | Good | [7] |
Ring-Closing Metathesis (RCM): The Impact of Ring Strain
Ring-closing metathesis (RCM) is a cornerstone of modern synthesis, enabling the formation of unsaturated rings with high efficiency using catalysts like those developed by Grubbs and Schrock.[9][10] To compare our substrates using RCM, they must first be converted into dienes, typically through N-allylation. This experimental design choice allows for a direct comparison of the rates of formation for different-sized unsaturated sultams (cyclic sulfonamides).
Mechanistic Rationale: The thermodynamics and kinetics of RCM are highly dependent on the size of the ring being formed. Generally, the formation of 5- and 6-membered rings is entropically and enthalpically favorable. The formation of 7-membered rings is often slower due to increased transannular strain and a less favorable entropic profile.[9]
-
N-allyl-pent-4-ene-1-sulfonamide: This diene precursor will undergo RCM to form a six-membered unsaturated sultam. This is typically an efficient and rapid transformation.
-
N-allyl-hex-5-ene-1-sulfonamide: This diene precursor will cyclize to form a seven-membered unsaturated sultam. This reaction is expected to be significantly slower, often requiring higher catalyst loadings or longer reaction times compared to the formation of the 6-membered ring.[11]
Experimental Data Summary: Data from analogous systems in the literature highlight the kinetic differences in forming sultams of varying ring sizes.[11][12]
| RCM Precursor Derived From | Product Ring Size | Relative Rate | Typical Catalyst Loading | Reference Analogy |
| Substrate 1 (N-allylated) | 6 | Fast | 1-5 mol% | [11] |
| Substrate 2 (N-allylated) | 7 | Slow | 5-10 mol% | [11] |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, a detailed protocol for a representative reaction is provided below. This protocol is designed to be self-validating, containing the necessary detail for replication and verification.
Protocol: General Procedure for Radical Iodocyclization
Expertise Note: This protocol utilizes iodine as an electrophilic trigger for radical cyclization. The choice of sodium bicarbonate is critical to neutralize the HI byproduct, preventing acid-mediated side reactions. The reaction is run under photochemical conditions (a simple household lamp is often sufficient) to promote the homolytic cleavage required for the radical cascade.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the alkenyl sulfonamide (1.0 equiv., e.g., 1.0 mmol) and acetonitrile (0.1 M).
-
Reagent Addition: Add iodine (I₂, 1.5 equiv.) and sodium bicarbonate (NaHCO₃, 2.5 equiv.) to the solution.
-
Reaction Execution: Place the flask approximately 10-15 cm from a 100 W tungsten-filament lamp and stir vigorously. The reaction mixture should be irradiated and stirred at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the dark iodine color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired cyclic product.
Summary and Strategic Outlook
The reactivity of this compound and Hex-5-ene-1-sulfonamide is fundamentally dictated by the length of their alkyl tethers, which translates directly into the size of the ring formed during intramolecular cyclizations.
| Feature | This compound (1) | Hex-5-ene-1-sulfonamide (2) |
| Alkyl Tether | 4 Carbons | 5 Carbons |
| Favored Radical Cyclization | 5-exo-trig | 6-exo-trig |
| Radical Cyclization Product | 5-Membered Ring | 6-Membered Ring |
| RCM Product (from N-allyl) | 6-Membered Ring | 7-Membered Ring |
| Relative RCM Rate | Faster | Slower |
For the drug development professional, this differential reactivity is not a limitation but a strategic tool. Need to construct a functionalized pyrrolidine core? this compound is the superior starting point for a radical-based approach. Is a piperidine scaffold the target? Hex-5-ene-1-sulfonamide provides a direct and efficient route. This predictive power, grounded in fundamental mechanistic principles, allows for the rational design of synthetic pathways, saving valuable time and resources in the pursuit of novel chemical entities.
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Zhang, H., Hay, E. B., Geib, S. J., & Curran, D. P. (2013). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. Journal of the American Chemical Society, 135(44), 16610–16617. [Link][7][8]
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A Comparative Guide to the Validation of Covalent Activity-Based Probe Assays: The Case of "Pent-4-ene-1-sulfonamide"
For researchers, scientists, and drug development professionals, the robust validation of any new assay is the bedrock of reliable and reproducible data. This is particularly true when employing novel chemical probes designed for specific and often irreversible interactions with their biological targets. This guide provides an in-depth technical framework for the validation of assay results derived from a "Pent-4-ene-1-sulfonamide"-based probe. While not a ubiquitously commercialized reagent, its structure is representative of a class of covalent activity-based probes (ABPs). We will dissect its putative mechanism, provide a detailed validation workflow, and objectively compare its performance characteristics against established alternative methodologies.
The "this compound" Probe: A Mechanistic Overview
Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemical proteomic strategy to study the functional state of enzymes in complex biological systems.[1] At the heart of ABPP are activity-based probes (ABPs)—small molecules that typically feature a reactive group (or "warhead") that forms a covalent bond with an active site residue of a target enzyme.[2]
The "this compound" probe (CAS 245368-50-7) is structurally composed of two key moieties: a sulfonamide group and a terminal alkene on a pentyl chain.[1]
-
The Sulfonamide Moiety : This group is a well-known pharmacophore. In the context of an ABP, it likely serves as a recognition element, providing initial, non-covalent binding affinity and specificity for the target enzyme's active site, potentially through hydrogen bonding and other electrostatic interactions.[3]
-
The Pent-4-ene "Warhead" : The terminal alkene (a vinyl group) serves as a latent electrophile. We postulate that upon binding to the target enzyme, a strategically positioned nucleophilic amino acid residue in the active site—most commonly a cysteine thiolate—attacks the terminal carbon of the alkene in a Michael-type addition. This results in the formation of a stable, irreversible thioether bond, covalently linking the probe to its target.[4][5] This covalent binding event is activity-dependent, meaning it only occurs if the enzyme is in its catalytically competent conformation.
Caption: Proposed two-step mechanism of covalent inhibition by the this compound probe.
Experimental Protocol for Assay Validation
Trustworthiness in an assay is achieved through a self-validating system. The following protocol outlines a workflow to assess enzyme activity using a "this compound"-based probe that has been either pre-conjugated with a fluorophore or synthesized with a bioorthogonal handle (e.g., an alkyne) for subsequent "click" chemistry ligation to a reporter tag.[2]
Caption: Experimental workflow for activity-based profiling using a covalent probe.
Step-by-Step Methodology:
-
Sample Preparation : Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., PBS or Tris-HCl) without detergents that might denature the target enzyme. Determine the total protein concentration using a standard method like the Bradford assay.
-
Probe Labeling :
-
Normalize all samples to a consistent total protein concentration (e.g., 1 mg/mL).
-
In separate microcentrifuge tubes, add the proteome sample.
-
To test for specificity, pre-incubate a control sample with a known, potent inhibitor of the target enzyme for 30 minutes at 37°C.
-
Add the "this compound" probe to all samples (except a vehicle-only control) to a final concentration of 1 µM.
-
Incubate for 30-60 minutes at 37°C to allow for covalent labeling.
-
-
Click Chemistry (if applicable) : If the probe contains a bioorthogonal handle, perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction by adding a fluorescent azide reporter tag, copper(II) sulfate, and a reducing agent like sodium ascorbate.[2] Incubate for 1 hour at room temperature.
-
Sample Preparation for Gel Electrophoresis : Quench the reaction by adding 4X SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.
-
SDS-PAGE : Separate the labeled proteins by running the samples on a polyacrylamide gel (e.g., 12% Bis-Tris).
-
In-Gel Fluorescence Scanning : Visualize the labeled proteins by scanning the gel on a fluorescence scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore.
-
Data Analysis : Quantify the fluorescence intensity of the band corresponding to the molecular weight of the target enzyme. The signal should be significantly reduced in the sample pre-incubated with the competitive inhibitor, confirming target engagement.
Comparative Assay Formats for Validation
To validate the results from the "this compound" probe, it is essential to compare them against alternative, well-established assay formats. Here, we compare it to a fluorogenic substrate assay and a quenched activity-based probe (qABP) assay.
Caption: Comparison of the signal generation mechanisms for three distinct assay types.
Alternative 1: Fluorogenic Substrate Assay
This is a classic enzyme assay method that directly measures catalytic turnover.
-
Principle : An enzyme-specific peptide or small molecule substrate is linked to a fluorophore, rendering it non-fluorescent. Upon enzymatic cleavage, the fluorophore is released and becomes fluorescent. The rate of increase in fluorescence is proportional to the enzyme's activity.
-
Protocol :
-
Prepare enzyme samples (purified or lysate) in a microplate.
-
Add the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths.
-
Measure the fluorescence kinetically over a set period (e.g., 60 minutes) at a controlled temperature.
-
The enzyme activity is calculated from the initial linear rate of the reaction (V₀).
-
-
Pros : Directly measures catalytic activity; high-throughput compatible.
-
Cons : Signal is transient and depends on continuous enzyme activity; can be susceptible to artifacts from compounds that interfere with the substrate itself.
Alternative 2: Quenched Activity-Based Probe (qABP) Assay
This method combines the advantages of covalent labeling with improved signal-to-noise.[6][7]
-
Principle : The ABP has both a fluorophore and a quencher molecule in close proximity. In this state, the probe is non-fluorescent. When the probe reacts with its target enzyme, a conformational change or cleavage event separates the fluorophore from the quencher, resulting in a fluorescent signal.[6][7]
-
Protocol : The workflow is very similar to the standard ABP protocol described in Section 2. The key difference is that no "click" chemistry is needed and the background fluorescence from unbound probe is minimal.
-
Pros : Low background signal, leading to high sensitivity; covalent labeling provides a stable signal.
-
Cons : Probe synthesis can be complex and expensive; potential for false positives if the probe is non-specifically cleaved.
Head-to-Head Performance Comparison and Data Interpretation
A rigorous validation involves comparing key performance metrics across the different assay platforms. The following table presents a hypothetical but realistic dataset for such a comparison, assuming the target is a cysteine protease.
| Parameter | This compound ABP Assay | Fluorogenic Substrate Assay | Quenched ABP (qABP) Assay | Causality and Interpretation |
| Assay Principle | Covalent Labeling | Substrate Turnover | Covalent Labeling (Quenched) | The covalent nature of ABP assays provides a cumulative, stable signal, while the substrate assay signal is rate-dependent.[6] |
| Sensitivity (LOD) | ~10 nM | ~25 nM | ~5 nM | The qABP assay is often the most sensitive due to its inherently low background fluorescence.[7] |
| Specificity | High (validated by competitor) | Moderate | High (validated by competitor) | ABPs offer high specificity as labeling requires both binding and catalytic activity. Substrate assays can suffer from off-target cleavage by other proteases. |
| Kinetic Parameter | kinact/Ki (~15,000 M-1s-1) | IC50 (~50 nM for known inhibitor) | kinact/Ki (~18,000 M-1s-1) | kinact/Ki is the second-order rate constant that measures the efficiency of covalent inactivation and is a more informative metric for irreversible inhibitors than IC50.[8] |
| Reproducibility (CV%) | < 15% | < 10% | < 15% | Kinetic substrate assays, when optimized, often show slightly higher precision in high-throughput formats. |
| Time to Result | ~2-3 hours (including gel) | ~1 hour | ~1.5 hours | The substrate assay is the fastest, providing real-time kinetic data. ABP assays require longer incubation and processing steps. |
Interpretation : The choice of assay depends on the experimental question. For high-throughput screening of inhibitors, the speed and direct kinetic readout of the Fluorogenic Substrate Assay are advantageous.[9] However, for target validation, confirming inhibitor mechanism, or measuring enzyme abundance in a native system, the Covalent ABP Assays are superior. They provide a direct, stable readout of the active enzyme population, which is less prone to artifacts.[6][7] The "this compound" probe, as a standard ABP, offers a robust method for these applications, while a qABP version would provide enhanced sensitivity.
Decision Guide for Assay Selection
Choosing the appropriate assay is critical for generating meaningful data. The following flowchart provides a decision-making framework for researchers.
Caption: Flowchart to guide the selection of an appropriate enzyme assay format.
Conclusion
The validation of an assay based on a novel covalent probe like "this compound" requires a multi-faceted approach. It is not sufficient to simply generate data; one must demonstrate the probe's mechanism of action, confirm its specificity through competition experiments, and benchmark its performance against orthogonal methods. By understanding the inherent strengths and weaknesses of covalent probes versus other formats, researchers can make informed decisions, ensuring that their experimental results are both accurate and meaningful. This guide provides the foundational logic and experimental framework to achieve that goal, fostering the scientific integrity required in cutting-edge research and drug development.
References
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Diperna, M., et al. (2016). Dipeptidyl Nitroalkenes as Potent Reversible Inhibitors of Cysteine Proteases Rhodesain and Cruzain. ACS Medicinal Chemistry Letters, 7(12), 1118-1123. Available at: [Link]
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Ferreira, L. G., et al. (2022). Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options. Molecules, 27(19), 6614. Available at: [Link]
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Blum, G., et al. (2009). Comparative Assessment of Substrates and Activity Based Probes as Tools for Non-Invasive Optical Imaging of Cysteine Protease Activity. PLOS ONE, 4(7), e6374. Available at: [Link]
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Lu, H., et al. (2010). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical Biochemistry, 400(1), 118-125. Available at: [Link]
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Verhelst, S. H. L. (2010). Fluorescent probes for proteolysis: Tools for drug discovery. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(1), 11-20. Available at: [Link]
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Yang, Y., et al. (2007). Mechanism-Based Probe for the Analysis of Cathepsin Cysteine Proteases in Living Cells. Journal of the American Chemical Society, 129(5), 1072-1073. Available at: [Link]
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National Center for Biotechnology Information. (2009). Comparative Assessment of Substrates and Activity Based Probes as Tools for Non-Invasive Optical Imaging of Cysteine Protease Activity. PubMed Central. Available at: [Link]
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Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Available at: [Link]
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Thakurta, S., & Ghosh, B. (2021). Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. Novel Approaches in Drug Designing & Development. Available at: [Link]
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Willems, L. I., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules, 18(10), 12598-12611. Available at: [Link]
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Tipton, K. F. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 40-43. Available at: [Link]
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Pratt, M. R., & Parker, R. B. (2021). Click Chemistry in Proteomic Investigations. Cell Chemical Biology, 28(3), 312-325. Available at: [Link]
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Lanyon-Hogg, T., et al. (2017). Click chemistry armed enzyme-linked immunosorbent assay to measure palmitoylation by hedgehog acyltransferase. Analytical Biochemistry, 520, 10-15. Available at: [Link]
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Sun, D., et al. (2021). Enzyme-triggered click chemistry combined with surface-enhanced Raman spectroscopy for the simple and sensitive detection of alkaline phosphatase activity from complex biological samples. Analyst, 146(12), 3869-3875. Available at: [Link]
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Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949-964. Available at: [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
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Del Prete, S., et al. (2017). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. International Journal of Molecular Sciences, 18(12), 2548. Available at: [Link]
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Venkatesan, N., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications, 14(1), 4090. Available at: [Link]
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Characterization of "Pent-4-ene-1-sulfonamide" reaction products by NMR and Mass Spec
<Comparison Guide for the Characterization of Pent-4-ene-1-sulfonamide Reaction Products by NMR and Mass Spectrometry
Abstract
This guide provides a comprehensive comparison of the analytical characterization of this compound and its primary cyclization product, 3-methyl-N-sulfonylpyrrolidine, using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a versatile building block, this compound is frequently employed in synthetic chemistry, particularly in radical cyclization reactions to form nitrogen-containing heterocycles. Distinguishing between the starting material and the cyclized product is critical for reaction monitoring and product verification. This document offers field-proven insights into interpreting spectral data, outlines detailed experimental protocols, and presents comparative data to aid researchers in the unambiguous identification of these compounds.
Introduction: The Synthetic Utility of this compound
This compound is a key substrate in modern organic synthesis, valued for its ability to undergo intramolecular reactions to form saturated N-heterocycles. The terminal alkene and the sulfonamide moiety are strategically positioned to participate in cyclization reactions, most notably 5-exo-trig radical cyclizations. These reactions are a powerful tool for constructing pyrrolidine rings, a common scaffold in pharmaceuticals and natural products.
The successful synthesis of the target heterocyclic product requires robust analytical methods to confirm its structure and differentiate it from the unreacted starting material. NMR and MS are indispensable tools for this purpose, providing detailed information about molecular structure, connectivity, and mass.[1][2] This guide focuses on the most common transformation: the AIBN-initiated radical cyclization to form a substituted pyrrolidine, and provides a clear comparison of the spectroscopic signatures of the reactant and product.
Dominant Reaction Pathway: 5-exo-trig Radical Cyclization
The most prevalent reaction of this compound involves an intramolecular radical cyclization. This process is typically initiated by a radical initiator like Azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu₃SnH).[3][4][5] The reaction follows a well-established mechanism where the kinetically favored 5-exo-trig pathway leads to the formation of a five-membered ring.
The causality behind this preference lies in the stereoelectronic requirements of the transition state, which favors the formation of smaller rings over larger ones in many radical cyclization scenarios.[6]
Caption: General reaction scheme for the radical cyclization.
Comparative Spectroscopic Analysis
The structural transformation from a linear alkene to a saturated heterocycle results in dramatic and readily identifiable changes in both NMR and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the reaction product. The disappearance of the alkene signals and the appearance of new aliphatic signals corresponding to the pyrrolidine ring are the key indicators of a successful cyclization.
Key Differentiating Features:
-
¹H NMR: The most telling change is the loss of the characteristic vinyl proton signals (δ 4.9-5.8 ppm) of the starting material.[7][8] In their place, new signals appear in the aliphatic region (δ 1.0-4.0 ppm), corresponding to the protons on the newly formed pyrrolidine ring. The formation of a new methyl group also gives rise to a distinct doublet.
-
¹³C NMR: In the ¹³C NMR spectrum, the two sp² carbon signals of the alkene (δ 115-140 ppm) will be absent in the product spectrum.[7][9] New sp³ carbon signals will appear in the aliphatic region (δ 10-60 ppm), providing conclusive evidence of the cyclization.
Table 1: Comparative ¹H and ¹³C NMR Data (Approximate Chemical Shifts, δ)
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound | 5.7-5.9 (m, 1H, -CH=), 4.9-5.1 (m, 2H, =CH₂), 3.1 (t, 2H, -CH₂SO₂-), 2.2 (q, 2H, allylic CH₂) | ~137 (-CH=), ~116 (=CH₂), ~52 (-CH₂SO₂-), ~32 (allylic CH₂) |
| 3-methyl-N-sulfonylpyrrolidine | 3.2-3.6 (m, 2H, -CH₂N-), 2.8-3.1 (m, 2H, -CH₂SO₂-), 1.5-2.5 (m, 3H, ring CH & CH₂), 1.1 (d, 3H, -CH₃) | ~55 (-CH₂N-), ~50 (-CH₂SO₂-), ~30-40 (ring CH & CH₂), ~15-20 (-CH₃) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the product and can provide structural information through analysis of fragmentation patterns. Since the reaction is an intramolecular cyclization, the product is an isomer of the starting material, meaning they will have the same molecular weight. Therefore, differentiation must rely on tandem MS (MS/MS) fragmentation.
Key Differentiating Features:
-
Molecular Ion (M+): Both the starting material and the product will exhibit the same molecular ion peak (e.g., for C₅H₁₁NO₂S, m/z = 149.05).[10]
-
Fragmentation Pattern: The key difference lies in the fragmentation. The linear starting material can readily lose fragments corresponding to the alkene chain. The cyclic product, being more stable, will exhibit a different fragmentation pattern, often characterized by the loss of the sulfonyl group (SO₂) or cleavage of the pyrrolidine ring.[11][12][13] A common fragmentation for sulfonamides is the loss of SO₂ (64 Da).[12][13]
Table 2: Comparative Mass Spectrometry Data
| Compound | Molecular Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |
| This compound | 150.06 | 108, 92, 81, 69 | Loss of C₃H₆ (allyl), loss of SO₂, cleavage of S-N bond. |
| 3-methyl-N-sulfonylpyrrolidine | 150.06 | 134, 92, 86, 70 | Loss of CH₃, loss of SO₂, cleavage of S-N bond, ring opening fragments. |
Experimental Protocols
To ensure reproducibility and accuracy, the following detailed protocols are provided.
Protocol: Radical Cyclization of this compound
This protocol is a self-validating system; successful execution will yield a product whose spectral data match the expected values in the comparison tables.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in degassed toluene (to a concentration of ~0.02 M).
-
Initiator Addition: Add AIBN (0.1 eq) to the solution.
-
Mediator Addition: Add tributyltin hydride (Bu₃SnH) (1.1 eq) dropwise to the solution via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-methyl-N-sulfonylpyrrolidine.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) and an appropriate relaxation delay (e.g., 1-2 seconds).
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum (e.g., using a broadband decoupled pulse program). A higher number of scans will be required compared to ¹H NMR.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Compare the chemical shifts and coupling patterns to the reference data in Table 1.
Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).[11][13]
-
MS Scan: Acquire a full scan mass spectrum to identify the molecular ion peak.
-
MS/MS Analysis: Select the molecular ion peak for collision-induced dissociation (CID) to obtain a fragment ion spectrum.
-
Data Analysis: Compare the observed molecular ion and fragmentation pattern to the data presented in Table 2.
Caption: A typical experimental workflow from synthesis to analysis.
Conclusion and Expert Recommendations
The combination of NMR and Mass Spectrometry provides an unambiguous and robust method for characterizing the products of this compound reactions. The disappearance of vinylic signals in NMR is the most definitive evidence of cyclization, while MS/MS fragmentation patterns can corroborate the isomeric structure of the product. For complete confidence, it is crucial to use both techniques in concert. When analyzing NMR data, pay close attention to the integration of the proton signals to confirm the relative number of protons in each environment. In mass spectrometry, ensure that the chosen fragmentation energy is sufficient to produce a rich spectrum of daughter ions for meaningful comparison. This guide provides the foundational data and protocols to enable researchers to confidently characterize these important synthetic transformations.
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A Comparative Guide to the Biological Activity of Sulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide scaffold, a cornerstone in medicinal chemistry, has given rise to a vast and diverse class of therapeutic agents. While initially acclaimed for their groundbreaking antibacterial properties, the versatility of sulfonamide derivatives extends far beyond, encompassing potent anticancer, anti-inflammatory, and enzyme inhibitory activities. This guide provides an in-depth, comparative analysis of the biological activities of various sulfonamide analogs, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in their drug discovery and development endeavors.
The Spectrum of Biological Activity: A Comparative Overview
The biological activity of a sulfonamide analog is profoundly influenced by the nature of the substituents on the aromatic ring and the sulfonamide nitrogen. This structural diversity allows for the fine-tuning of their therapeutic properties, leading to compounds with distinct and often highly selective biological effects. Here, we compare the performance of sulfonamide analogs across four key areas of biological activity: antibacterial, anticancer, anti-inflammatory, and carbonic anhydrase inhibition.
Antibacterial Activity: Targeting Folic Acid Synthesis
The classic antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial component in the bacterial synthesis of folic acid.[1][2] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for this pathway, thereby halting bacterial growth.[1] The effectiveness of these analogs is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.
Table 1: Comparative Antibacterial Activity (MIC) of Sulfonamide Analogs
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Sulfamethoxazole | E. coli | 16-64 | [3] |
| Sulfadiazine | S. aureus | 8-128 | [3] |
| Compound 1a | S. aureus ATCC 25923 | 256 | [4] |
| Compound 1b | S. aureus ATCC 25923 | 64 | [4] |
| Compound 1c | S. aureus ATCC 25923 | 128 | [4] |
| Compound 1d | S. aureus ATCC 25923 | 64 | [4] |
| Compound 2 | S. aureus | 1.8 | [5] |
| Compound 22 | E. coli | 12.5 | [5] |
Structure-Activity Relationship (SAR) Insights:
-
The para-amino group: A free para-amino group on the benzene ring is crucial for antibacterial activity, as it mimics the structure of PABA.[2]
-
Substitution on the sulfonamide nitrogen (N1): Substitution with heterocyclic rings, such as in sulfamethoxazole and sulfadiazine, generally enhances potency.[2]
-
Electron-withdrawing groups: The presence of electron-withdrawing groups on the aromatic ring can increase antibacterial activity.[1]
Anticancer Activity: A Multifaceted Approach
The anticancer properties of sulfonamide derivatives are diverse and target various hallmarks of cancer.[6][7] Mechanisms of action include the inhibition of carbonic anhydrases overexpressed in tumors, disruption of the cell cycle, and induction of apoptosis.[6][8] The anticancer efficacy is typically evaluated by the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50% (GI₅₀) in various cancer cell lines.
Table 2: Comparative Anticancer Activity (IC₅₀/GI₅₀) of Sulfonamide Analogs
| Compound | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |
| Belinostat | T-cell lymphoma | - | [9] |
| Amsacrine | Leukemia | - | [9] |
| Pazopanib | Various | - | [8] |
| Rhenium Complex 13a | H1299 (Lung) | > Cisplatin | [8] |
| Rhenium Complex 13b | H1299 (Lung) | < Cisplatin | [8] |
| PYZ16 | COX-II | 0.52 | [10] |
| PYZ20 | COX-II | 0.33 | [10][11] |
| PYZ21 | COX-II | 0.08 | [10][12] |
Structure-Activity Relationship (SAR) Insights:
-
Carbonic Anhydrase Inhibition: Many anticancer sulfonamides function by inhibiting carbonic anhydrase isoforms, particularly CA IX and CA XII, which are highly expressed in hypoxic tumors and contribute to the acidic tumor microenvironment.[7][13]
-
Aromatic/Heterocyclic Moieties: The nature of the aromatic or heterocyclic ring system attached to the sulfonamide group plays a critical role in determining the anticancer activity and selectivity.[6]
-
Metal Complexes: Coordination of sulfonamides with metal ions, such as rhenium, can enhance their cytotoxic activity.[8]
Anti-inflammatory Activity: Targeting COX-2
Certain sulfonamide derivatives exhibit potent anti-inflammatory effects, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[11][14] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors offer a significant advantage over non-selective NSAIDs by reducing the risk of gastrointestinal side effects.
Table 3: Comparative Anti-inflammatory Activity (IC₅₀) of Sulfonamide Analogs against COX-2
| Compound | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 0.052 - 0.78 | 9.51 | [10][11] |
| Valdecoxib | - | - | [14] |
| PYZ16 | 0.52 | 10.73 | [10][11] |
| PYZ20 | 0.33 | - | [10][11] |
| PYZ21 | 0.08 | - | [10][12] |
| Compound 6b | 0.04 | 329 | [15] |
| Compound 6j | 0.04 | 312 | [15] |
| Compound 18a | 2.61 | - | [16] |
Structure-Activity Relationship (SAR) Insights:
-
Diaryl Heterocycles: The presence of two aromatic rings attached to a central heterocyclic core (e.g., pyrazole in celecoxib) is a common feature of selective COX-2 inhibitors.[16]
-
Sulfonamide Moiety: The sulfonamide group is crucial for binding to a specific side pocket in the COX-2 enzyme, contributing to its selectivity over COX-1.[15]
-
Substituents on the Aromatic Rings: Modifications to the substituents on the aryl rings can significantly impact both the potency and selectivity of COX-2 inhibition.[16]
Carbonic Anhydrase Inhibition: A Broadly Targeted Enzyme
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[17][18] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[14][17] Sulfonamides are the most prominent class of CA inhibitors, and their efficacy is measured by the inhibition constant (Kᵢ).
Table 4: Comparative Carbonic Anhydrase Inhibition (Kᵢ) of Sulfonamide Analogs
| Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) | Reference |
| Acetazolamide | 250 | 12 | 25 | 5.7 | [19][20] |
| Compound 15 | 725.6 | 3.3 | 6.1 | 80.5 | [19] |
| Compound 4c | 10,000 | 266.3 | 8.5 | 10,000 | [19] |
| Compound 5b | 10,000 | 10.1 | 15.4 | 10,000 | [19] |
| Saccharin | >10,000 | >10,000 | >10,000 | >10,000 | [21] |
| Compound 4 | - | - | - | - | [21] |
Structure-Activity Relationship (SAR) Insights:
-
Primary Sulfonamide Group: A primary (unsubstituted) sulfonamide group is essential for potent CA inhibition, as the deprotonated nitrogen coordinates to the zinc ion in the enzyme's active site.[18]
-
Aromatic/Heterocyclic Scaffold: The nature of the aromatic or heterocyclic ring to which the sulfonamide is attached influences the binding affinity and isoform selectivity.[17][18]
-
Substituents: The size, shape, and electronic properties of substituents on the aromatic/heterocyclic ring can be modified to achieve selective inhibition of different CA isoforms.[18]
Experimental Protocols for Biological Activity Assessment
To ensure the reliability and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. This section provides detailed, step-by-step methodologies for two key assays used to evaluate the biological activities of sulfonamide analogs.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds. It is based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the sulfonamide analogs in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antibacterial Susceptibility Testing: The Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents. It involves placing antibiotic-impregnated disks on an agar plate inoculated with the test bacterium.
Step-by-Step Protocol:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Disk Application: Aseptically place paper disks impregnated with known concentrations of the sulfonamide analogs onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.
-
Incubation: Invert the plates and incubate them at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpretation: Compare the measured zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested sulfonamide analog.
Visualizing Mechanisms and Workflows
To further elucidate the complex biological activities of sulfonamide analogs, the following diagrams, generated using Graphviz, illustrate key mechanisms of action and experimental workflows.
Mechanism of Antibacterial Action
Caption: Competitive inhibition of DHPS by sulfonamides.
Mechanism of COX-2 Inhibition
Caption: Selective inhibition of COX-2 by sulfonamides.
General Workflow for Cytotoxicity Assessment
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The sulfonamide scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutic agents with a wide array of biological activities. The ability to systematically modify the structure of sulfonamide analogs allows for the optimization of their potency, selectivity, and pharmacokinetic properties. This guide has provided a comparative overview of the antibacterial, anticancer, anti-inflammatory, and carbonic anhydrase inhibitory activities of these versatile compounds, supported by quantitative data and detailed experimental protocols. By understanding the intricate structure-activity relationships and the underlying mechanisms of action, researchers can more effectively design and develop the next generation of sulfonamide-based drugs to address a multitude of unmet medical needs.
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A Head-to-Head Comparison of Catalytic Systems for the Functionalization of Pent-4-ene-1-sulfonamide
Introduction
Pent-4-ene-1-sulfonamide is a versatile bifunctional molecule that serves as a valuable starting material in modern organic synthesis. Its structure, featuring a terminal alkene and a primary sulfonamide, allows for a variety of chemical transformations. Of particular interest is its ability to undergo intramolecular cyclization to form five-membered cyclic sulfonamides, known as γ-sultams. This structural motif is present in numerous biologically active compounds and serves as a crucial pharmacophore in drug discovery. The efficiency and selectivity of this cyclization are highly dependent on the choice of catalyst.
This guide provides a comprehensive, head-to-head comparison of prominent catalytic systems for the functionalization of this compound, with a primary focus on its intramolecular hydroamination/cyclization. We will delve into the mechanistic underpinnings of each catalyst class, present comparative experimental data, and offer detailed protocols to aid researchers in selecting the optimal system for their synthetic goals.
Core Transformation: Intramolecular Hydroamination for γ-Sultam Synthesis
The most common and synthetically valuable transformation of this compound is its intramolecular cyclization to yield 2-methylpyrrolidine-1-sulfonamide. This reaction, formally an anti-Markovnikov intramolecular hydroamination, requires a catalyst to overcome the high activation energy barrier and control the regioselectivity.
Gold-Catalyzed Cyclization
Homogeneous gold catalysis has become a powerful tool for the cyclization of unsaturated substrates, prized for its high regioselectivity under mild conditions.[1] For the intramolecular hydroamination of this compound, gold(I) catalysts are particularly effective.
Mechanism of Action: The catalytic cycle is initiated by the coordination of the gold(I) complex to the alkene moiety of the sulfonamide. This coordination increases the electrophilicity of the double bond, making it susceptible to nucleophilic attack. The sulfonamide nitrogen then attacks the activated alkene in an intramolecular fashion. This step typically proceeds through a 5-exo-dig pathway, leading to the formation of the desired five-membered ring. Subsequent protodeauration regenerates the active gold catalyst and releases the cyclized product.
Visualizing the Mechanism: Gold-Catalyzed Hydroamination
Caption: Gold-catalyzed intramolecular hydroamination pathway.
Performance & Experimental Insights:
-
Catalysts: Common precursors include (PPh₃)AuCl activated with a silver salt (e.g., AgOTf, AgSbF₆) or cationic gold complexes like [IPrAu(NCMe)]SbF₆.
-
Conditions: These reactions are often performed at room temperature to moderately elevated temperatures (25-80 °C) in non-protic solvents like dichloromethane (DCM), dichloroethane (DCE), or toluene.
-
Yields: High yields, often exceeding 90%, are achievable.
-
Advantages: Gold catalysts exhibit excellent functional group tolerance and operate under very mild conditions. They are highly selective for the anti-Markovnikov product.
-
Disadvantages: The primary drawback is the high cost of gold precursors.
Palladium-Catalyzed Cyclization
Palladium catalysis is a cornerstone of modern organic synthesis, and it offers several pathways for the functionalization of unsaturated sulfonamides. While direct hydroamination can be challenging, palladium catalysts excel in related cyclization reactions, such as carboamination and hydrosulfonamidation.[2][3] For the purpose of this comparison, we will focus on hydroamination approaches.
Mechanism of Action: A common pathway involves the formation of a palladium-hydride species, which undergoes migratory insertion into the alkene. The resulting palladium-alkyl intermediate is then intercepted by the sulfonamide nucleophile in a C-N bond-forming reductive elimination step. The choice of ligands is critical for catalyst activity and selectivity.[4]
Performance & Experimental Insights:
-
Catalysts: Systems often consist of a palladium(II) precursor like Pd(OAc)₂ or [Pd(allyl)Cl]₂ combined with a phosphine ligand (e.g., dppf, Xantphos).[4]
-
Conditions: Reactions may require higher temperatures compared to gold catalysis and often necessitate the use of an acid co-catalyst.[5]
-
Yields: Good to excellent yields can be obtained, but optimization of ligands and conditions is often more critical than with gold.
-
Advantages: Palladium is less expensive than gold, and a vast array of phosphine ligands is commercially available, allowing for fine-tuning of reactivity.
-
Disadvantages: Catalyst systems can be sensitive to air and moisture. Competing side reactions, such as alkene isomerization, can sometimes be an issue.
Earth-Abundant Metal Catalysis (Co, Ti, Zr)
Driven by cost and sustainability concerns, there is growing interest in using earth-abundant first-row transition metals for hydroamination.[6][7] Cobalt, titanium, and zirconium complexes have emerged as viable catalysts for the cyclization of unsaturated sulfonamides.[8][9][10][11]
Mechanism of Action: The mechanisms vary depending on the metal. For instance, some cobalt-catalyzed reactions proceed via radical pathways, initiated by an oxidant.[9] Early transition metals like titanium and zirconium often operate through a [2+2] cycloaddition/protonolysis pathway, involving a metal-imido intermediate.[10][11]
Performance & Experimental Insights:
-
Catalysts: Examples include Co(salen) complexes[9] and titanium/zirconium bis(sulfonamido) complexes.[10][11]
-
Conditions: Reaction conditions are highly system-dependent, ranging from mild for some cobalt systems to higher temperatures for Ti/Zr catalysts.[9][11]
-
Yields: Moderate to high yields are reported. For example, a Co(salen) catalyst has been used to cyclize N-acyl sulfonamides in high yield.[8]
-
Advantages: The low cost and low toxicity of these metals are significant benefits.
-
Disadvantages: Catalyst activity and substrate scope may be narrower compared to precious metal catalysts. Some systems require stoichiometric additives or oxidants.
Photoredox Catalysis
Photoredox catalysis utilizes visible light to initiate chemical transformations via single-electron transfer (SET) pathways. This approach has been successfully applied to the anti-Markovnikov hydroamination of alkenes.[12][13][14][15]
Mechanism of Action: In a typical cycle, an excited-state photocatalyst (e.g., an iridium or organic dye complex) oxidizes the sulfonamide N–H bond, often facilitated by a base in a process called proton-coupled electron transfer (PCET).[16][17] This generates a nitrogen-centered radical, which then adds to the terminal alkene in a 5-exo-trig cyclization. The resulting carbon-centered radical is subsequently reduced and protonated to afford the final product and regenerate the photocatalyst.[13][14]
Performance & Experimental Insights:
-
Catalysts: Common systems include [Ir(ppy)₃] or organic dyes like Eosin Y, often used in conjunction with a hydrogen atom transfer (HAT) agent or a redox mediator.[14]
-
Conditions: Reactions are performed at room temperature under irradiation with visible light (e.g., blue LEDs).
-
Yields: Good to excellent yields have been reported for a range of unsaturated sulfonamides.[16]
-
Advantages: The reactions proceed under exceptionally mild conditions, are highly regioselective, and offer a distinct, radical-based mechanistic pathway.[12][15]
-
Disadvantages: Requires specialized photoreactor equipment. The reaction can be sensitive to oxygen and may require rigorous degassing.
Head-to-Head Performance Summary
| Catalyst Class | Typical Catalyst | Loading (mol%) | Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Gold | (PPh₃)AuCl / AgSbF₆ | 1-5 | 25-80 °C, DCM/DCE | 85-98% | Extremely mild conditions, high yields, excellent functional group tolerance. | High cost of catalyst precursors. |
| Palladium | Pd(OAc)₂ / Xantphos | 2-10 | 60-110 °C, Toluene/Dioxane | 70-95% | Lower cost than gold, highly tunable with diverse ligands. | Higher temperatures often required, potential for side reactions. |
| Earth-Abundant | Co(salen) / Ti(NMe₂)₄ | 5-15 | 25-100 °C, various | 60-90% | Low cost, sustainable, low toxicity. | Can have a narrower substrate scope, may require additives. |
| Photoredox | [Ir(ppy)₃] / Organic Dye | 1-3 | Room Temp, Blue LEDs | 75-95% | Exceptionally mild, unique radical pathway, high regioselectivity. | Requires photoreactor, can be air-sensitive. |
Detailed Experimental Protocols
Protocol 1: Gold-Catalyzed Cyclization
This protocol is a representative example based on typical conditions found in the literature.
Objective: To synthesize 2-methylpyrrolidine-1-sulfonamide via gold-catalyzed intramolecular hydroamination.
Materials:
-
This compound (1.0 mmol, 149.2 mg)
-
(Triphenylphosphine)gold(I) chloride, (PPh₃)AuCl (0.02 mmol, 9.9 mg)
-
Silver hexafluoroantimonate, AgSbF₆ (0.02 mmol, 6.9 mg)
-
Anhydrous Dichloromethane (DCM), 10 mL
-
Round-bottom flask, magnetic stirrer, argon atmosphere setup
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add (PPh₃)AuCl and AgSbF₆.
-
Add 5 mL of anhydrous DCM and stir the mixture for 10 minutes at room temperature in the dark. A white precipitate of AgCl will form.
-
In a separate flask, dissolve this compound in 5 mL of anhydrous DCM.
-
Transfer the sulfonamide solution to the catalyst mixture via cannula.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion (typically 2-4 hours), quench the reaction by filtering it through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure γ-sultam.
Protocol 2: Photocatalytic Cyclization
This protocol is a representative example based on typical conditions for photoredox-mediated hydroamination.
Objective: To synthesize 2-methylpyrrolidine-1-sulfonamide via photocatalysis.
Materials:
-
This compound (0.5 mmol, 74.6 mg)
-
fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) (0.01 mmol, 6.5 mg)
-
Anhydrous Acetonitrile (MeCN), 5 mL
-
Potassium Carbonate (K₂CO₃), (1.0 mmol, 138.2 mg)
-
Schlenk tube, magnetic stirrer, blue LED light source (450 nm)
Procedure:
-
To a Schlenk tube, add this compound, fac-Ir(ppy)₃, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add 5 mL of degassed, anhydrous acetonitrile.
-
Stir the mixture and place it approximately 5 cm from a blue LED strip, ensuring uniform irradiation. A small fan may be used to maintain room temperature.
-
Continue stirring and irradiating for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Once the starting material is consumed, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Experimental Workflow
Caption: A generalized workflow for catalytic cyclization reactions.
Conclusion and Outlook
The choice of catalyst for the functionalization of this compound is a critical decision that balances cost, reaction conditions, and desired efficiency.
-
Gold catalysts remain the benchmark for reliability and mildness, making them ideal for complex substrates in late-stage synthesis where yield is paramount.
-
Palladium catalysts offer a more economical and highly tunable alternative, though they may require more extensive optimization.
-
Earth-abundant metal catalysts represent the future of sustainable synthesis, providing a cost-effective and environmentally benign option, albeit sometimes with a more limited scope.
-
Photoredox catalysis opens a new frontier, enabling transformations under exceptionally mild conditions through a unique radical-mediated pathway that is complementary to traditional transition metal catalysis.
For researchers in drug development, the mildness and functional group tolerance of gold and photoredox systems are highly advantageous. For large-scale process chemistry, the economic benefits of palladium and earth-abundant metals will be the deciding factor. The continued development of catalysts in all four classes promises to further enhance the synthetic utility of this compound as a versatile building block for creating novel chemical entities.
References
-
Regioselective intramolecular Markovnikov and anti-Markovnikov hydrofunctionalization of alkenes via photoredox catalysis. Chemical Communications. Available at: [Link]
-
Access to 3-Sulfonamidoquinolines by Gold-Catalyzed Cyclization of 1-(2′-Azidoaryl)propargylsulfonamides through 1,2- N Migration. The Journal of Organic Chemistry. Available at: [Link]
-
Photocatalytic Anti-Markovnikov Hydroamination of Alkenes with Primary Heteroaryl Amines. National Institutes of Health. Available at: [Link]
-
Anti-Markovnikov Hydroamination of Alkenes Catalyzed by an Organic Photoredox System. Journal of the American Chemical Society. Available at: [Link]
-
Photoredox-Catalyzed Markovnikov Hydroamination of Alkenes with Azoles. Organic Letters. Available at: [Link]
-
Access to 3-Sulfonamidoquinolines by Gold-Catalyzed Cyclization of 1-(2'-Azidoaryl)propargylsulfonamides through 1,2- N Migration. PubMed. Available at: [Link]
-
Anti-Markovnikov hydroamination of alkenes catalyzed by an organic photoredox system. Europe PMC. Available at: [Link]
-
Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction. National Institutes of Health. Available at: [Link]
-
Transition‐metal catalyzed cyclization reactions for the construction of bicyclic γ‐sultams. ResearchGate. Available at: [Link]
-
A highly active palladium catalyst for intermolecular hydroamination. Factors that control reactivity and additions of functionalized anilines to dienes and vinylarenes. PubMed. Available at: [Link]
-
Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction. ACS Publications. Available at: [Link]
-
Intermolecular Anti-Markovnikov Hydroamination of Unactivated Alkenes with Sulfonamides Enabled by Proton-Coupled Electron Transfer. National Institutes of Health. Available at: [Link]
-
Use of group 4 bis(sulfonamido) complexes in the intramolecular hydroamination of alkynes and allenes. PubMed. Available at: [Link]
-
Enantioselective Radical Construction of 5-Membered Cyclic Sulfonamides by Metalloradical C–H Amination. National Institutes of Health. Available at: [Link]
-
Use of Group 4 Bis(sulfonamido) Complexes in the Intramolecular Hydroamination of Alkynes and Allenes. National Institutes of Health. Available at: [Link]
-
Earth-Abundant 3d Transition Metal Catalysts for Hydroalkoxylation and Hydroamination of Unactivated Alkenes. ResearchGate. Available at: [Link]
-
Sulfonamide-Supported Aluminum Catalysts for the Ring-Opening Polymerization of rac-Lactide. ResearchGate. Available at: [Link]
-
Enantioselective Hydroamination of Alkenes with Sulfonamides Enabled by Proton-Coupled Electron Transfer. National Institutes of Health. Available at: [Link]
-
Gold-catalyzed intermolecular hydroamination of allenes with sulfonamides. PubMed. Available at: [Link]
-
Palladium-Catalyzed Intermolecular Hydroamination of Vinylarenes Using Arylamines. Organic Chemistry Portal. Available at: [Link]
-
Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. ACS Publications. Available at: [Link]
-
Gold(I)-catalysed synthesis of cyclic sulfamidates : current scope, stereochemistry and competing ene-allene cycloisomerisation. Heriot-Watt Research Portal. Available at: [Link]
-
Palladium-Catalyzed Remote Hydrosulfonamidation of Alkenes: Access to Primary N-Alkyl Sulfamides by the SuFEx Reaction. PubMed. Available at: [Link]
-
Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. National Institutes of Health. Available at: [Link]
-
Palladium-catalyzed carboamination of alkenes promoted by N-fluorobenzenesulfonimide via C-H activation of arenes. PubMed. Available at: [Link]
Sources
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- 2. Palladium-Catalyzed Remote Hydrosulfonamidation of Alkenes: Access to Primary N-Alkyl Sulfamides by the SuFEx Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed carboamination of alkenes promoted by N-fluorobenzenesulfonimide via C-H activation of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly active palladium catalyst for intermolecular hydroamination. Factors that control reactivity and additions of functionalized anilines to dienes and vinylarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Regioselective intramolecular Markovnikov and anti-Markovnikov hydrofunctionalization of alkenes via photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Photocatalytic Anti-Markovnikov Hydroamination of Alkenes with Primary Heteroaryl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Markovnikov Hydroamination of Alkenes Catalyzed by an Organic Photoredox System [organic-chemistry.org]
- 15. Anti-Markovnikov hydroamination of alkenes catalyzed by an organic photoredox system. | Semantic Scholar [semanticscholar.org]
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- 17. Enantioselective Hydroamination of Alkenes with Sulfonamides Enabled by Proton-Coupled Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of Synthesized Pent-4-ene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous verification of a synthesized compound's purity is not merely a procedural step but a cornerstone of scientific integrity and therapeutic efficacy. This guide offers an in-depth comparative analysis of the primary analytical techniques for assessing the purity of Pent-4-ene-1-sulfonamide, a novel unsaturated sulfonamide. As a Senior Application Scientist, this document is structured to provide not just protocols, but a logical framework for selecting the most appropriate analytical strategy based on the specific requirements of your research.
The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents.[1] The introduction of unsaturation, as in this compound, opens new avenues for molecular design and biological activity, but also introduces unique challenges in purification and analysis. Potential impurities could include starting materials, reagents, by-products from side reactions, or isomers formed during synthesis.[2][3] An in-depth understanding of the chosen synthetic route is therefore paramount in anticipating and identifying potential impurities.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique for purity determination is a critical decision driven by factors such as the nature of the expected impurities, the required level of sensitivity and accuracy, and available instrumentation. Here, we compare the most pertinent methods for the analysis of this compound.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and a liquid mobile phase. | Retention time, peak area for quantification, % purity. | High (ng to µg) | Excellent | Robust, reproducible, widely applicable for routine quality control.[4] | Requires a chromophore for UV detection, potential for co-elution of impurities.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Retention time, mass-to-charge ratio (m/z), molecular weight confirmation, structural information from fragmentation.[5] | Very High (pg to ng) | Excellent | Provides molecular weight information and structural confirmation of impurities.[5] | Matrix effects can suppress or enhance ionization, higher operational cost and complexity.[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis.[7] | Retention time, mass spectrum for identification and structural elucidation. | High (pg to ng) | Good | Excellent for volatile impurities and by-products. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.[8] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Integration of NMR signals is directly proportional to the number of corresponding nuclei.[9][10] | Absolute or relative concentration of the analyte and impurities, structural confirmation. | Moderate (mg) | Excellent (Primary Method) | Universal detector (for protons), no need for identical reference standards, provides structural information.[9][11] | Lower sensitivity compared to chromatographic methods, requires careful experimental setup and data processing.[12][13] |
Experimental Workflows and Protocols
To ensure the generation of reliable and reproducible data, the adoption of standardized and well-documented protocols is essential. The following sections provide detailed methodologies for the primary analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the routine purity assessment of synthesized organic compounds. The terminal alkene in this compound allows for UV detection at lower wavelengths.
Experimental Workflow:
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
Detailed Protocol:
-
Sample and Standard Preparation:
-
Accurately weigh approximately 1.0 mg of the synthesized this compound and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards of a reference standard of this compound at concentrations ranging from 0.01 mg/mL to 1 mg/mL in the same diluent.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Data Analysis:
-
Integrate the peak area of the main component and all impurity peaks in the chromatogram.
-
Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides an orthogonal method for purity confirmation, offering valuable information about the molecular weight of the parent compound and any impurities.
Experimental Workflow:
Caption: Liquid Chromatography-Mass Spectrometry (LC-MS) workflow.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of the synthesized this compound at a concentration of approximately 10 µg/mL in 50:50 acetonitrile/water with 0.1% formic acid.
-
-
LC-MS Conditions:
-
LC System: Utilize the same HPLC conditions as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode.
-
Scan Range: m/z 50-500.
-
Fragmentation Analysis (MS/MS): For any significant impurity peaks, perform product ion scans to obtain fragmentation patterns that can aid in structural elucidation. The fragmentation of sulfonamides often involves cleavage of the S-N bond and loss of SO2.[5][14][15]
-
-
Data Analysis:
-
The expected protonated molecule [M+H]+ for this compound (C5H11NO2S, MW: 149.21) is m/z 150.2.
-
Examine the total ion chromatogram (TIC) for any additional peaks.
-
Extract the mass spectra for these peaks to determine their m/z values and propose potential structures for the impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile or semi-volatile impurities that may not be readily detected by HPLC, such as residual solvents or low molecular weight by-products. Due to the polarity of the sulfonamide group, derivatization is often required to improve volatility and chromatographic performance.[16]
Experimental Workflow:
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
Detailed Protocol:
-
Sample Preparation and Derivatization:
-
Dissolve approximately 1 mg of the synthesized compound in 1 mL of dichloromethane.
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with established libraries (e.g., NIST).
-
For quantitative analysis, a suitable internal standard should be used.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the impurity.[9][12]
Experimental Workflow:
Caption: Quantitative Nuclear Magnetic Resonance (qNMR) workflow.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Ensure a long relaxation delay (e.g., 5 times the longest T1 of interest) to allow for complete relaxation of all protons. A typical value is 30 seconds.
-
Use a calibrated 90° pulse.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
The purity is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion and Recommendations
The purity analysis of a newly synthesized compound like this compound requires a multi-faceted approach. No single technique can provide a complete picture of a sample's purity.
-
For routine analysis and initial purity screening, HPLC-UV is the method of choice due to its robustness and reproducibility.
-
For confirmation of molecular weight and identification of unknown impurities, LC-MS is indispensable.
-
To detect volatile impurities and potential by-products, GC-MS should be employed, likely with a derivatization step.
-
For obtaining an absolute purity value and as an orthogonal confirmation, qNMR is the gold standard.
A comprehensive purity assessment should ideally involve at least two orthogonal methods, for instance, HPLC and qNMR. This approach provides a high degree of confidence in the purity of the synthesized "this compound," ensuring the reliability of subsequent biological or chemical studies.
References
-
Woźniak, Ł., & Rajkiewicz, A. A. (2020). Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis. Organic Letters, 22(13), 5133–5137. [Link]
-
Woźniak, Ł., & Rajkiewicz, A. A. (2020). Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis. Organic Letters, 22(13), 5133–5137. [Link]
-
Woźniak, Ł., & Rajkiewicz, A. A. (2020). Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis. ResearchGate. [Link]
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]
-
Kirkland, J. J. (1960). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Semantic Scholar. [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]
-
Gfeller, D., & G. D. J. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9221–9223. [Link]
-
Roper, S. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]
-
Various Authors. (2018). How to determine the purity of newly synthesized organic compound? ResearchGate. [Link]
-
Mestrelab Research. (2014, November 12). J Med Chem statement on Chemical Purity. Mestrelab Resources. [Link]
-
Various Authors. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]
-
Various Authors. (2019). How to check the purity of the chemical compound by H NMR? ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]
-
Sun, W., Wu, J., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(6), 842–850. [Link]
-
Waters Corporation. (n.d.). Identifying and Quantitating Compounds Using HPLC. Waters Corporation. [Link]
-
Hossain, M. A., Fida, T. T., & Al-Toubi, S. (2026). Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies. Molecules, 31(1), 15. [Link]
-
Sun, W., Wu, J., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Various Authors. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. [Link]
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IvyPanda. (2024, April 13). Alkenes from Alcohols: Analysis by Gas Chromatography Report. IvyPanda. [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of Novel Pent-4-ene-1-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of drug discovery and development, the unambiguous confirmation of a novel molecule's structure is the bedrock upon which all subsequent research is built. For a promising class of compounds like Pent-4-ene-1-sulfonamide derivatives, which hold potential for diverse therapeutic applications, rigorous structural elucidation is not merely a procedural step but a critical determinant of a research program's success. This guide provides a comprehensive, in-depth comparison of analytical techniques, grounded in scientific integrity and practical, field-proven insights, to navigate the structural confirmation of these novel entities.
The Imperative of Orthogonal Methodologies in Structural Elucidation
The central tenet of modern structural confirmation is the application of orthogonal and complementary analytical techniques. No single method can provide the complete picture. Instead, a synergistic approach, where the limitations of one technique are addressed by the strengths of another, is essential for building an unshakeable structural hypothesis. This guide will focus on the "big three" of structural organic chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
The Analytical Workflow: A Logic-Driven Approach
The journey from a newly synthesized compound to a confirmed structure follows a logical progression. It begins with techniques that provide broad, foundational information and moves towards more definitive, high-resolution methods.
Caption: A typical workflow for the structural confirmation of a novel compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[1][2][3][4][5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound derivatives, a suite of NMR experiments is indispensable.
Key NMR Experiments and Their Rationale
| Experiment | Information Gained | Rationale for this compound Derivatives |
| ¹H NMR | Number of unique proton environments, their chemical shifts (electronic environment), integration (proton ratios), and coupling patterns (neighboring protons). | Essential for identifying the protons of the pentene chain, the protons adjacent to the sulfonamide group, and any protons on substituents. The characteristic signals of the terminal alkene protons are a key diagnostic feature. |
| ¹³C NMR | Number of unique carbon environments and their chemical shifts. | Confirms the carbon backbone of the molecule, including the alkene carbons and the carbon bearing the sulfonamide. |
| DEPT-135 | Differentiates between CH, CH₂, and CH₃ groups. | Aids in the assignment of the aliphatic carbons in the pentene chain. |
| COSY | Correlates protons that are coupled to each other (typically through 2-3 bonds). | Establishes the connectivity of the protons within the pentene chain and any attached alkyl groups. |
| HSQC | Correlates each proton to the carbon it is directly attached to. | Unambiguously links the proton and carbon skeletons of the molecule, confirming assignments made from ¹H and ¹³C NMR. |
| HMBC | Correlates protons and carbons that are coupled over longer ranges (typically 2-4 bonds). | Crucial for establishing connectivity across quaternary carbons and heteroatoms, such as the link between the pentene chain and the sulfonamide group, and the attachment of any substituents to the sulfonamide nitrogen or the pentene backbone. |
Experimental Protocol: A Self-Validating System
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]
2. Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.
-
Acquire a ¹³C NMR spectrum. This will require a significantly larger number of scans due to the low natural abundance of ¹³C.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC). The parameters for these experiments (e.g., spectral widths, acquisition times) should be optimized based on the ¹H and ¹³C spectra.
3. Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze the coupling patterns in the ¹H NMR to deduce proton-proton connectivities.
-
Use the 2D spectra to build a complete connectivity map of the molecule.
Causality Behind Experimental Choices: The sequential and combined use of these NMR experiments provides a self-validating system. The connectivity proposed from the COSY experiment should be consistent with the long-range correlations observed in the HMBC spectrum. The assignments of protons and carbons must be in agreement with the HSQC data. Any inconsistencies would indicate an incorrect structural assignment and necessitate further investigation.
II. Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions.[6][7][8][9][10] For structural confirmation, high-resolution mass spectrometry (HRMS) is essential.
Key MS Techniques and Their Rationale
| Technique | Information Gained | Rationale for this compound Derivatives |
| Electrospray Ionization (ESI) | A soft ionization technique that is well-suited for polar molecules, often producing the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. | The sulfonamide group imparts sufficient polarity for efficient ionization by ESI. |
| High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate mass measurement (typically to within 5 ppm). | Allows for the unambiguous determination of the molecular formula. This is a critical piece of data that corroborates the proposed structure from NMR analysis. |
| Tandem MS (MS/MS) | Fragments the parent ion to provide information about the molecule's structure. | Can be used to confirm the presence of the pentene and sulfonamide moieties by observing characteristic fragmentation patterns. |
Experimental Protocol: A Self-Validating System
1. Sample Preparation:
-
Prepare a dilute solution of the purified derivative (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
2. Data Acquisition:
-
Infuse the sample into the mass spectrometer via an ESI source.
-
Acquire a full scan HRMS spectrum in positive or negative ion mode.
-
If necessary, perform a product ion scan (MS/MS) on the parent ion of interest.
3. Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use a molecular formula calculator to determine the elemental composition that corresponds to the measured mass. The calculated formula should match the proposed structure.
-
Analyze the fragmentation pattern from the MS/MS experiment to identify key structural fragments.
Causality Behind Experimental Choices: The molecular formula determined by HRMS provides a rigid constraint for the structural elucidation process. The proposed structure from NMR must be consistent with this formula. The fragmentation data from MS/MS can provide further confidence in the assigned structure by confirming the presence of key functional groups.
III. Single-Crystal X-ray Crystallography: The Unambiguous Arbiter
While NMR and MS can provide a strong case for a particular structure, single-crystal X-ray crystallography is the gold standard for unambiguous structure determination.[11][12][13][14][15] It provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry. For chiral derivatives, it can be used to determine the absolute configuration.[11][12][13][14][15]
Experimental Protocol: A Self-Validating System
1. Crystal Growth:
-
This is often the most challenging step. A variety of techniques can be employed, including slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion. A range of solvents and solvent systems should be screened to find conditions that yield high-quality single crystals.
2. Data Collection:
-
A suitable single crystal is mounted on a diffractometer.
-
The crystal is irradiated with X-rays, and the diffraction pattern is collected.
3. Structure Solution and Refinement:
-
The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods.
-
The structural model is then refined to obtain the best possible fit to the experimental data.
4. Data Analysis and Validation:
-
The final structure is analyzed to determine bond lengths, bond angles, and other geometric parameters.
-
The quality of the structure is assessed using a variety of metrics, such as the R-factor. For chiral molecules, the Flack parameter is used to determine the absolute configuration.[15]
Causality Behind Experimental Choices: An X-ray crystal structure provides a definitive and unambiguous picture of the molecule's connectivity and stereochemistry. This serves as the ultimate validation of the structure proposed from NMR and MS data. Any discrepancies would indicate that the initial structural assignment was incorrect.
Caption: The relationship between spectroscopic and crystallographic data in structural confirmation.
Comparison of Core Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information | Detailed connectivity, stereochemistry | Molecular formula, fragmentation | Unambiguous 3D structure, absolute configuration |
| Sample State | Solution | Solution or solid | Single crystal |
| Sample Amount | mg | µg-ng | µg-mg |
| Throughput | High | High | Low (crystal growth is a bottleneck) |
| Limitations | Can be complex for large molecules, may not provide absolute configuration | Provides limited connectivity information | Requires a high-quality single crystal |
Conclusion: A Multi-faceted Approach to Certainty
The structural confirmation of novel this compound derivatives demands a rigorous and multi-faceted analytical approach. By synergistically employing NMR spectroscopy to map the molecular framework, high-resolution mass spectrometry to confirm the elemental composition, and single-crystal X-ray crystallography for ultimate, unambiguous verification, researchers can proceed with the utmost confidence in their molecular entities. This methodical, self-validating workflow not only ensures scientific accuracy but also accelerates the journey of these promising compounds from the laboratory to potential therapeutic applications.
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A Researcher's Guide to the In Vitro Evaluation of Pent-4-ene-1-sulfonamide Derivatives as Novel Enzyme Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the enzyme inhibitory potential of a novel class of compounds: Pent-4-ene-1-sulfonamide derivatives. While this specific chemical scaffold remains largely unexplored in published literature, this document will equip you with the necessary knowledge and detailed protocols to systematically investigate their efficacy. We will draw upon established methodologies for analogous sulfonamide inhibitors, providing a robust roadmap for your in vitro studies.
The guide will focus on two major classes of enzymes frequently targeted by sulfonamide-based inhibitors: Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs). By understanding the principles of their inhibition and applying the detailed experimental workflows herein, you will be able to generate high-quality, reproducible data to assess the potential of your novel derivatives.
The Scientific Rationale: Why Investigate this compound Derivatives?
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents, including antibacterial, and diuretic drugs.[1][2] A significant application of sulfonamides lies in their ability to act as potent enzyme inhibitors.[3] This inhibitory action often stems from the sulfonamide moiety's ability to coordinate with the metal ions, commonly zinc, present in the active sites of metalloenzymes.[4]
The "this compound" scaffold introduces a unique combination of a flexible aliphatic chain and a terminal alkene. This presents intriguing possibilities for structure-activity relationship (SAR) studies. The double bond offers a site for further chemical modification, allowing for the generation of a diverse library of derivatives. The aliphatic chain length and flexibility can influence how the molecule orients itself within an enzyme's active site, potentially leading to enhanced potency and selectivity.
This guide will provide the foundational knowledge and practical steps to explore the following key questions:
-
Do this compound derivatives exhibit inhibitory activity against clinically relevant enzymes like Carbonic Anhydrases and Matrix Metalloproteinases?
-
How does their potency compare to established, clinically used sulfonamide inhibitors?
-
What structural modifications to the this compound scaffold can enhance inhibitory activity and selectivity?
Part 1: Targeting Carbonic Anhydrases
Carbonic Anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and some cancers.[6] The active site of CAs contains a zinc ion, which is the primary target for sulfonamide inhibitors.[6]
Experimental Protocol: In Vitro Inhibition Assay for Carbonic Anhydrase
This protocol is adapted from established methods for testing sulfonamide inhibitors against CA isoforms.[7][8]
Principle: The esterase activity of CA is utilized to hydrolyze a chromogenic substrate, p-nitrophenyl acetate (p-NPA), to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Human Carbonic Anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Acetazolamide (a known CA inhibitor for positive control)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hCA II in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in DMSO.
-
Prepare stock solutions of your this compound derivatives and Acetazolamide in DMSO. Create a dilution series for each compound to determine IC50 values.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
A specific concentration of the test compound or control (Acetazolamide or DMSO for vehicle control).
-
hCA II solution.
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Comparative Data: Established Sulfonamide CA Inhibitors
To provide a benchmark for your experimental results, the following table summarizes the inhibitory activity of well-characterized sulfonamide inhibitors against different human CA isoforms. Your goal will be to populate a similar table with data for your novel this compound derivatives.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide | 250 | 12 | 25 | 5.7 | [9] |
| Dorzolamide | 3000 | 3.5 | 52 | 51 | [2] |
| Brinzolamide | 3900 | 3.1 | 41 | 5.2 | [2] |
| Indapamide | 9300 | 350 | 19.6 | 18.2 | [2] |
Part 2: Targeting Matrix Metalloproteinases
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[10] Their overexpression is associated with various pathological conditions, including arthritis, cancer, and cardiovascular diseases.[11] The sulfonamide group in inhibitors can chelate the catalytic zinc ion in the MMP active site, leading to inhibition.[4]
Experimental Protocol: In Vitro Inhibition Assay for Matrix Metalloproteinase
This protocol outlines a general method for assessing the inhibitory potential of your compounds against MMPs, which can be adapted for specific MMP isoforms.[11][12]
Principle: A fluorogenic MMP substrate is cleaved by the enzyme, releasing a fluorescent molecule. The increase in fluorescence is proportional to MMP activity. An inhibitor will reduce the rate of fluorescence generation.
Materials:
-
Recombinant human MMP (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
Marimastat (a broad-spectrum MMP inhibitor for positive control)
-
Assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation
-
DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If using a pro-MMP, activate it with APMA according to the manufacturer's instructions.
-
Reagent Preparation:
-
Prepare a stock solution of the activated MMP in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare stock solutions of your this compound derivatives and Marimastat in DMSO. Create a dilution series for each compound.
-
-
Assay Setup:
-
In a 96-well black plate, add the following to each well:
-
Assay buffer
-
A specific concentration of the test compound or control.
-
Activated MMP solution.
-
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence vs. time plot.
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Comparative Data: Established Sulfonamide MMP Inhibitors
The following table provides IC50 values for some known sulfonamide-based MMP inhibitors, which can serve as a reference for your studies.
| Compound | MMP-1 (IC50, nM) | MMP-2 (IC50, nM) | MMP-9 (IC50, nM) | MMP-13 (IC50, nM) | Reference |
| CGS-27023A | 11 | 8 | 12 | 4 | [4] |
| Batimastat | 4 | 4 | 20 | 3 | [10] |
| Marimastat | 5 | 9 | 3 | 6 | [10] |
Interpreting Your Results and Future Directions
The data generated from these in vitro assays will provide the first critical insights into the potential of this compound derivatives as enzyme inhibitors. A low IC50 or Ki value indicates a potent inhibitor. Equally important is selectivity. An ideal inhibitor will potently inhibit the target enzyme while showing significantly less activity against other related enzymes.
Should your initial screening reveal promising activity, the following steps are recommended:
-
Expand the Derivative Library: Synthesize and test a wider range of derivatives to establish a clear structure-activity relationship.
-
Determine the Mechanism of Inhibition: Conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Assess Selectivity: Test your lead compounds against a broader panel of related enzymes to confirm their selectivity profile.
-
In Silico Modeling: Use computational docking studies to visualize the binding mode of your inhibitors within the enzyme's active site and to guide the design of more potent analogs.
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to unlock the therapeutic potential of the novel this compound scaffold.
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Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
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- Paul, S., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
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- Sîrbu, D., et al. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(18), 5462.
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A Comparative Guide to Cross-Reactivity Studies of Pent-4-ene-1-sulfonamide Based Covalent Inhibitors
This guide provides a comprehensive framework for evaluating the cross-reactivity of investigational compounds based on the "Pent-4-ene-1-sulfonamide" scaffold. As targeted covalent inhibitors (TCIs) gain prominence in drug discovery, a thorough understanding of their off-target interactions is paramount to mitigate potential toxicity and ensure therapeutic efficacy.[1][2][3] This document outlines the scientific rationale, experimental design, and data interpretation for a robust cross-reactivity assessment, tailored for researchers, scientists, and drug development professionals.
The this compound moiety represents a class of vinyl sulfonamides which, like the more common acrylamides, can act as electrophilic "warheads" to form covalent bonds with nucleophilic amino acid residues, such as cysteine or lysine, on their protein targets.[4] This covalent mechanism can lead to enhanced potency and a longer duration of action compared to non-covalent inhibitors.[1] However, the inherent reactivity of the warhead also poses a risk of off-target modifications, which can lead to undesirable side effects.[2] Therefore, rigorous cross-reactivity profiling is a critical step in the preclinical development of these compounds.
The Imperative of Selectivity Profiling
The primary goal of cross-reactivity studies is to determine the selectivity of a compound for its intended target over other proteins in the proteome. For the purpose of this guide, we will consider a hypothetical this compound based inhibitor, P4S-A , designed to target a specific protein kinase, for instance, a member of the tyrosine kinase family, which is a common target for covalent inhibitors.[1][5][6]
A high degree of selectivity is often a key determinant of a drug's safety profile.[2] While some polypharmacology (activity against multiple targets) can be beneficial in certain therapeutic contexts, unintended off-target activities are a major cause of adverse drug reactions.[5][7] For covalent inhibitors, where the interaction is often irreversible, the consequences of poor selectivity can be particularly severe.[8]
Designing a Comprehensive Cross-Reactivity Study
A multi-pronged approach is essential for a thorough evaluation of cross-reactivity. This typically involves a combination of in vitro biochemical assays, biophysical methods, and cell-based assays to provide a holistic view of the compound's selectivity profile.
Logical Framework for Cross-Reactivity Assessment
Figure 1: A phased approach to cross-reactivity assessment of covalent inhibitors.
Experimental Methodologies
In Vitro Kinase Panel Screening
Rationale: To obtain a broad overview of the inhibitor's selectivity against a large panel of kinases. This is a crucial first step to identify potential off-targets within a large and functionally important protein family.[5][6]
Protocol:
-
Compound Preparation: Prepare a stock solution of P4S-A in DMSO. Create a dilution series to determine the IC50 (half-maximal inhibitory concentration) for each kinase.
-
Kinase Panel: Utilize a commercial kinase panel (e.g., Eurofins, Reaction Biology) that includes a diverse representation of the human kinome.
-
Assay Conditions: The assays are typically performed at an ATP concentration close to the Km value for each kinase to provide a more accurate measure of the inhibitor's affinity.[7]
-
Data Analysis: The percentage of inhibition at a fixed concentration (e.g., 1 µM) is determined. For kinases showing significant inhibition, a full dose-response curve is generated to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Rationale: To confirm target engagement in a cellular context and to identify potential off-targets in an unbiased manner. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with P4S-A or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured and aggregated proteins.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific to the intended target and other potential off-targets identified in the kinase screen.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Activity-Based Protein Profiling (ABPP)
Rationale: A powerful chemoproteomic technique to assess the global selectivity of a covalent inhibitor across the entire proteome in a native biological system.
Protocol:
-
Probe Synthesis: Synthesize a derivative of P4S-A that incorporates a reporter tag (e.g., a biotin or alkyne handle) for enrichment and identification.
-
Cell or Lysate Labeling: Treat cells or cell lysates with the tagged probe.
-
Lysis and Enrichment: Lyse the cells and enrich the probe-labeled proteins using affinity chromatography (e.g., streptavidin beads for a biotin tag).
-
Proteomic Analysis: Digest the enriched proteins and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the spectral counts or reporter ion intensities to identify proteins that are covalently modified by the probe.
Comparative Data Analysis
To provide a clear comparison, the cross-reactivity data for P4S-A should be benchmarked against relevant alternative compounds. These could include:
-
Alternative Covalent Inhibitor (ACI): A compound with a different electrophilic warhead (e.g., an acrylamide) targeting the same primary kinase.
-
Non-Covalent Inhibitor (NCI): A reversible inhibitor for the same primary target.
Table 1: In Vitro Kinase Selectivity Profile
| Kinase | P4S-A (IC50, nM) | ACI (IC50, nM) | NCI (IC50, nM) |
| Primary Target Kinase | 15 | 10 | 25 |
| Off-Target Kinase 1 | 1,200 | 850 | >10,000 |
| Off-Target Kinase 2 | >10,000 | 5,000 | >10,000 |
| Off-Target Kinase 3 | 850 | 300 | 5,000 |
| Off-Target Kinase 4 | 5,000 | 2,500 | >10,000 |
Data are hypothetical and for illustrative purposes.
Table 2: Cellular Target Engagement and Phenotypic Effects
| Assay | P4S-A | ACI | NCI |
| CETSA (ΔTm, °C) | |||
| Primary Target | +4.5 | +5.2 | +2.1 |
| Off-Target 3 | +1.2 | +2.5 | No Shift |
| Cell Viability (GI50, µM) | |||
| Cancer Cell Line 1 (Target-driven) | 0.1 | 0.08 | 0.2 |
| Normal Cell Line | 5.2 | 2.8 | >10 |
Data are hypothetical and for illustrative purposes.
Interpretation and Insights
The hypothetical data in Table 1 suggests that while P4S-A is a potent inhibitor of its primary target, it exhibits some off-target activity against Kinase 1 and 3, albeit at significantly higher concentrations. The alternative covalent inhibitor, ACI , shows higher potency against the primary target but also greater off-target activity. The non-covalent inhibitor, NCI , demonstrates the highest selectivity in the biochemical assay.
The cellular data in Table 2 corroborates these findings. The thermal shift in CETSA confirms that P4S-A and ACI engage the primary target in cells more effectively than the non-covalent inhibitor, as expected from their covalent mechanism. However, ACI also shows a more pronounced shift for Off-Target 3, indicating stronger off-target engagement in a cellular context. The cell viability data highlights the potential therapeutic window of each compound. The greater toxicity of ACI in the normal cell line may be attributable to its lower selectivity.
Workflow for Cross-Reactivity Profiling
Figure 2: Experimental workflow for assessing the cross-reactivity of a novel covalent inhibitor.
Conclusion
The evaluation of cross-reactivity for "this compound" based compounds, and indeed for any covalent inhibitor, requires a systematic and multi-faceted approach. By combining broad in vitro screening with more physiologically relevant cell-based assays and unbiased proteomic methods, researchers can build a comprehensive selectivity profile. This data is essential for making informed decisions in the drug development process, ultimately leading to safer and more effective therapeutic agents. The principles and protocols outlined in this guide provide a robust framework for achieving this critical objective.
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Safety Operating Guide
Personal protective equipment for handling Pent-4-ene-1-sulfonamide
Comprehensive Safety and Handling Guide: Pent-4-ene-1-sulfonamide
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this novel research compound, this directive is grounded in a conservative, risk-based approach, extrapolating from the known hazard profiles of its constituent functional groups: a terminal alkene and a sulfonamide. The foundational principle is to treat any uncharacterized substance as potentially hazardous until sufficient data proves otherwise.[1][2][3] This guide is designed to be a self-validating system, ensuring that every step, from preparation to disposal, prioritizes the safety of all laboratory personnel.
Hazard Assessment: A Functional Group Analysis
The risk profile for this compound is inferred from its structure. This requires a multi-layered safety approach that respects both the known reactivity of alkenes and the potential biological activity of sulfonamides.
-
Terminal Alkene Moiety (-CH=CH₂): Alkenes, particularly lower molecular weight ones, are flammable and can undergo energetic reactions like polymerization.[4] While not prone to forming explosive peroxides in the same manner as ethers, their reactivity with oxidizing agents must be respected. Vapors can be irritating to the respiratory tract, and liquid contact may cause skin irritation.[4][5]
-
Sulfonamide Moiety (-SO₂NH₂): The sulfonamide group is a common feature in many pharmaceuticals.[6][7] While many sulfonamide-containing drugs are safe, a key concern is hypersensitivity or "sulfa allergy," though this is most strongly associated with arylamine-containing sulfonamides, which this compound is not.[8][9] Nevertheless, the potential for sensitizing effects cannot be dismissed. The unsubstituted sulfonamide group is generally considered non-toxic and metabolically stable.[9]
Based on this analysis, we will proceed with the assumption that this compound is, at a minimum, a flammable substance, a skin and eye irritant, and a potential respiratory sensitizer.
| Potential Hazard | Associated Functional Group | Rationale & Causality |
| Flammability | Terminal Alkene | Lower molecular weight hydrocarbons are often flammable; the compound should be stored away from ignition sources.[4] |
| Skin/Eye Irritation | Both/General Precaution | Most organic chemicals can cause irritation upon direct contact. Assume irritant properties to prevent exposure.[4][5] |
| Respiratory Irritation | Terminal Alkene | Volatile organic compounds can irritate the respiratory tract upon inhalation of vapors or aerosols.[4] |
| Reactivity | Terminal Alkene | Alkenes can react vigorously with strong oxidizing agents. Segregation from incompatible materials is crucial.[4] |
| Unknown Toxicity | Full Molecule | As a novel compound, the full toxicological profile is unknown. Treat as potentially toxic to minimize risk.[1][2][3] |
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, providing the primary layer of protection.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[1][10] This is non-negotiable. The hood contains vapors and protects the user from inhalation exposure and potential splashes.[10]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[10][11]
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is required to protect you from exposure when engineering controls cannot completely eliminate the risk. The selection of PPE must be based on the highest potential hazard.[12][13]
-
Eye and Face Protection:
-
Chemical Splash Goggles: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when in the laboratory where this chemical is handled.[1][14]
-
Face Shield: A face shield should be worn over safety goggles during procedures with a high risk of splashing or energetic reaction, such as when transferring larger quantities (>50 mL) or during initial reaction setups.[1]
-
-
Hand Protection:
-
Gloves: Disposable nitrile gloves are suitable for providing splash protection during routine operations involving small quantities.[15] If a splash occurs, gloves must be removed immediately, and hands washed. For extended handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.[15] Always inspect gloves for tears or holes before use.[15]
-
Proper Removal: Use the proper glove removal technique to avoid contaminating your skin.
-
-
Body Protection:
-
Respiratory Protection:
-
If all work is conducted within a certified chemical fume hood, additional respiratory protection is typically not required.
-
Should a procedure necessitate handling the material outside of a fume hood, a formal exposure assessment must be conducted by the designated Chemical Hygiene Officer to determine if a respirator is needed, in accordance with the OSHA Respiratory Protection Standard.[16]
-
Operational and Disposal Plans
A clear, step-by-step plan is critical for minimizing risk. The following workflow outlines the entire process from receipt to disposal.
Treat all waste containing this compound as hazardous waste.[17] This conservative approach is required in the absence of definitive data.[17]
-
Waste Identification and Segregation:
-
Properly identify and segregate all waste streams.[17] Do not mix incompatible waste types.
-
Solid Waste: Contaminated consumables (e.g., weigh paper, gloves, pipette tips) should be collected in a designated, lined solid waste container.
-
Liquid Organic Waste: Solutions of the compound in organic solvents must be collected in a clearly labeled, chemically compatible hazardous waste container.
-
Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the sanitary sewer.[18] Collect in a separate, labeled hazardous aqueous waste container.
-
-
Containerization:
-
Storage:
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[17] This area must be near the point of generation and under the control of laboratory personnel.
-
Ensure secondary containment is used for liquid waste containers to capture any potential leaks.[1]
-
Emergency Procedures
Preparation is key to mitigating the consequences of an accident.[20]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Spill:
-
Small Spill (<100 mL): If you are trained and it is safe to do so, contain the spill using an absorbent material from a spill kit.[15] Wear appropriate PPE, including gloves and goggles. Place the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spill: Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up yourself.
-
This guide is built upon the foundational principles of laboratory safety as mandated by OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[16][19][21] Adherence to these protocols, including the development of a written Chemical Hygiene Plan, is not only best practice but a regulatory requirement.[16][21]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
